Photobiotin
Description
Propriétés
Formule moléculaire |
C23H35N9O4S |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide |
InChI |
InChI=1S/C23H35N9O4S/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34)/t18-,20?,22-/m0/s1 |
Clé InChI |
BRLRJZRHRJEWJY-JERZPMBSSA-N |
SMILES isomérique |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3 |
SMILES canonique |
CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Synonymes |
N-(4-azido-2-nitrophenyl)-N',N-biotinyl-3-aminopropyl-N'-methyl-1,3-propanediamine photobiotin |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Photobiotin: Principles, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photobiotin is a powerful biochemical tool for the non-specific, light-activated labeling of macromolecules. This derivative of biotin (B1667282) is composed of a biotin moiety, a linker arm, and a photoactivatable aryl azide (B81097) group.[1][2] Upon exposure to ultraviolet (UV) light, the aryl azide group forms a highly reactive nitrene intermediate that can covalently bond to nearby proteins, DNA, and RNA. This technical guide provides a comprehensive overview of this compound, including its core principles, detailed experimental protocols for labeling and detection, quantitative data for performance assessment, and troubleshooting guidance for common experimental challenges.
Introduction to this compound
This compound offers a versatile method for biotinylating macromolecules without the need for specific functional groups, making it a valuable tool for a wide range of applications in molecular biology, proteomics, and drug discovery. The key to its functionality lies in the photoactivatable aryl azide group, which, upon irradiation with light at wavelengths between 260-475 nm, is converted into a highly reactive nitrene.[2] This nitrene can then insert into C-H and N-H bonds in its immediate vicinity, forming stable covalent linkages with target molecules.
The biotin component of the molecule allows for the highly specific and high-affinity detection and purification of labeled molecules through its interaction with avidin (B1170675) or streptavidin. The dissociation constant (Kd) of the biotin-avidin interaction is approximately 10⁻¹⁵ M, making it one of the strongest known non-covalent interactions in biology.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₅N₉O₄S | [3] |
| Molar Mass | 533.65 g·mol⁻¹ | [2] |
| Appearance | Orange to red powder | [2] |
| Optimal Photoactivation Wavelength | 260-475 nm | [2] |
Core Applications
The unique properties of this compound lend it to a variety of applications:
-
Non-Radioactive Labeling of Nucleic Acids: this compound provides a safer and more convenient alternative to radioactive isotopes for labeling DNA and RNA probes for use in Southern blotting, Northern blotting, and in situ hybridization.
-
Protein Labeling: It can be used to label proteins for subsequent detection via Western blotting or for purification using affinity chromatography. This is particularly useful for proteins that may lack easily targetable functional groups for other biotinylation methods.
-
Proximity-Dependent Biotinylation (BioID): While not a direct application of this compound itself, the principles of proximity labeling are highly relevant. In BioID, a promiscuous biotin ligase is fused to a protein of interest to biotinylate nearby proteins in living cells, allowing for the identification of protein-protein interactions and the characterization of subcellular proteomes. The non-specific nature of this compound labeling in vitro mirrors the promiscuous labeling in BioID.
-
Affinity Chromatography: Biotinylated molecules can be efficiently captured and purified from complex mixtures using streptavidin- or avidin-conjugated resins.
Experimental Protocols
This compound Labeling of DNA
This protocol describes the general procedure for labeling DNA probes with this compound for use in hybridization-based assays.
Materials:
-
DNA to be labeled (linearized plasmid, PCR product, or oligonucleotide)
-
This compound acetate (B1210297) salt
-
Nuclease-free water
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
UV light source (e.g., UV transilluminator or UV crosslinker)
-
Ice
-
Microcentrifuge tubes
-
Spin column or ethanol (B145695) precipitation reagents for purification
Procedure:
-
Prepare the DNA: Dissolve the DNA in the reaction buffer at a concentration of 0.1-1 µg/µL.
-
Prepare this compound Solution: Dissolve this compound acetate in nuclease-free water to a final concentration of 1 mg/mL. This solution is light-sensitive and should be prepared fresh and kept in the dark.
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the DNA and this compound solution. A typical starting ratio is 1 µg of DNA to 1-5 µg of this compound. The optimal ratio may need to be determined empirically.
-
Photoactivation: Place the open tube on ice and expose it to a UV light source. The distance from the light source and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 5-10 cm from a 302 nm UV transilluminator.
-
Purification: Remove unreacted this compound by either spin column chromatography or ethanol precipitation.
-
Quantification and Storage: Determine the concentration of the labeled probe using a spectrophotometer. Store the biotinylated DNA at -20°C, protected from light.
This compound Labeling of Proteins
This protocol provides a general method for biotinylating proteins in solution using this compound.
Materials:
-
Purified protein in a suitable buffer (amine-free, e.g., PBS)
-
This compound acetate salt
-
Anhydrous DMSO or DMF
-
UV light source
-
Ice
-
Microcentrifuge tubes
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: The protein should be at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0.
-
Prepare this compound Stock Solution: Dissolve this compound acetate in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Set up the Labeling Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Photoactivation: Irradiate the sample on ice with a UV lamp for 5-15 minutes. The optimal time should be determined empirically.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer.
-
Quantification and Storage: Determine the protein concentration and the degree of biotinylation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Store the biotinylated protein at 4°C or -20°C.
Quantitative Data
Detection Sensitivity
| Labeled Molecule | Detection Method | Detection Limit | Source |
| Protein (Tubulin) | Avidin-Alkaline Phosphatase | < 10 pg | [4] |
| DNA | Colorimetric (Avidin/Streptavidin-Phosphatase) | 0.5 pg | [5] |
Comparison of Biotinylation Reagents
While direct quantitative comparisons of labeling efficiency for this compound against other methods are context-dependent, the following table provides a qualitative comparison of key features.
| Feature | This compound | NHS-Ester Biotin | Click Chemistry Biotin |
| Target Group | C-H and N-H bonds (non-specific) | Primary amines (-NH₂) | Alkyne or Azide groups |
| Specificity | Low | Moderate | Very High (Bioorthogonal) |
| Reaction Steps | One-step (light activation) | One-step | Two-step (modification and labeling) |
| Control over Labeling Site | Low | Low | High |
| Ideal Application | Labeling molecules without specific functional groups | General protein labeling | Site-specific labeling in complex environments |
Visualization of Workflows and Pathways
General this compound Labeling Workflow
Caption: A generalized experimental workflow for this compound labeling.
Proximity-Dependent Biotinylation (BioID) Workflow
Caption: Workflow for Proximity-Dependent Biotinylation (BioID).[4][6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient UV exposure. | - Optimize irradiation time and distance to the UV source. |
| - Inappropriate buffer composition (e.g., presence of primary amines for protein labeling). | - Use an amine-free buffer such as PBS or HEPES. | |
| - Low concentration of target molecule or this compound. | - Increase the concentration of reactants. | |
| High Background in Detection | - Incomplete removal of unreacted this compound. | - Ensure thorough purification after the labeling reaction. |
| - Non-specific binding of avidin/streptavidin conjugates. | - Use a suitable blocking agent (e.g., BSA, non-fat dry milk) and include detergents (e.g., Tween-20) in wash buffers. | |
| Protein Precipitation/Degradation | - Excessive UV exposure. | - Reduce the irradiation time or use a lower intensity UV source. |
| - High concentration of organic solvent. | - Keep the final concentration of DMSO or DMF below 10%. | |
| - Over-biotinylation. | - Reduce the molar excess of this compound. |
Conclusion
This compound remains a valuable and versatile tool for the non-specific labeling of a wide range of biomolecules. Its ease of use and the robustness of the subsequent biotin-avidin detection system make it a powerful technique for researchers in various fields. By understanding the core principles of photoactivation and by carefully optimizing reaction conditions, researchers can effectively utilize this compound for applications ranging from the generation of hybridization probes to the labeling of proteins for downstream analysis. This guide provides the foundational knowledge and practical protocols to successfully implement this compound-based methodologies in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C23H35N9O4S | CID 15949227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Non-radioactive hybridization probes prepared by the chemical labelling of DNA and RNA with a novel reagent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proximity-Dependent Biotinylation for Identification of Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Photobiotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of photobiotin, a photoactivatable derivative of biotin (B1667282) widely used for the non-specific labeling of macromolecules. This document details its chemical structure, physicochemical properties, and established protocols for its use in labeling proteins and nucleic acids.
Core Concepts: The Chemical Structure of this compound
This compound is a chemical probe engineered to covalently link biotin to other molecules upon activation by light. Its structure consists of three key functional moieties: a biotin group, a linker arm, and a photoactivatable aryl azide (B81097) group.[1][2][3] The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, which is fundamental to its utility in detection and purification assays. The aryl azide group is the photoreactive component that, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with a wide range of chemical groups.[1]
A common commercially available form is this compound acetate (B1210297).[4] The IUPAC name for this compound is N-{3-[{3-[(4-Azido-2-nitrophenyl)amino]propyl}(methyl)amino]propyl}-5-[(3aS,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide.[3]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound and its commonly used acetate salt.
| Property | Value | Source |
| Chemical Formula | C23H35N9O4S | [3] |
| Molar Mass | 533.65 g·mol−1 | [3] |
| CAS Number | 96087-37-5 | [3] |
| Appearance | Orange to red powder | [3] |
| Optimal Photoactivation Wavelength | 260-475 nm | [3] |
| Solubility of this compound Acetate Salt | 10 mg/mL in H2O | [4] |
| Assay Purity of this compound Acetate Salt | ≥95% | [4] |
| Storage Temperature | −20°C | [4] |
Mechanism of Photoactivation and Covalent Labeling
The utility of this compound as a labeling reagent stems from the photochemical properties of its aryl azide group. Upon irradiation with light of an appropriate wavelength (typically 260-475 nm), the aryl azide undergoes photolysis to form a highly reactive aryl nitrene intermediate.[1] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds, resulting in the formation of a stable covalent bond with the target molecule.
Caption: The photoactivation pathway of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in labeling proteins and nucleic acids.
Labeling of Proteins with this compound
This protocol is adapted for the non-selective biotinylation of proteins in solution.
Materials:
-
Purified protein solution (≥2 mg/mL) in an amine-free buffer (e.g., 50 mM PBS, pH 7.0)
-
This compound or this compound Acetate
-
Anhydrous Dimethylformamide (DMF)
-
Amber or foil-covered microcentrifuge tubes
-
UV lamp (320 nm)
-
Ice bath
-
Method for removal of excess this compound (e.g., dialysis, gel filtration)
Protocol:
-
Prepare Protein Solution: Dissolve the protein to be labeled at a concentration of ≥2 mg/mL in 50 mM PBS, pH 7.0. Transfer the solution to an amber or foil-covered microcentrifuge tube to protect it from light.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF to the desired concentration.
-
Reaction Setup: Add the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 15% to minimize protein denaturation.[1]
-
Photoactivation: Place the reaction tube in an ice bath to dissipate heat generated by the UV lamp. Irradiate the sample with a UV lamp at a wavelength of 320 nm.[1] The distance between the light source and the sample should be minimized for optimal efficiency.[1] The irradiation time will need to be optimized depending on the protein and the desired level of labeling.
-
Purification: After irradiation, remove the unreacted this compound and byproducts. This can be achieved by dialysis against a suitable buffer or by using a gel filtration column (e.g., Sephadex G-25).
Labeling of DNA with this compound
This protocol describes the labeling of DNA probes for applications such as in situ hybridization and non-radioactive Southern blotting.
Materials:
-
DNA solution (single-stranded, linear, or supercoiled double-stranded)
-
This compound Acetate Salt
-
Nuclease-free water
-
UV lamp (260-475 nm)
-
2-Butanol
-
Microcentrifuge
Protocol:
-
Prepare DNA Solution: Dissolve the DNA in nuclease-free water or a suitable buffer.
-
Prepare this compound Solution: Prepare a fresh solution of this compound acetate salt in water (e.g., 10 mg/mL).[4]
-
Reaction Setup: Mix the DNA and this compound solutions in a microcentrifuge tube.
-
Photoactivation: Irradiate the mixture with a UV lamp within the optimal range of 260-475 nm.[3] The duration of irradiation should be optimized.
-
Purification: a. Extract the unreacted this compound by adding an equal volume of 2-butanol. Vortex and centrifuge to separate the phases. The aqueous phase (bottom layer) contains the labeled DNA. b. Precipitate the labeled DNA by adding 2.5 to 3 volumes of cold ethanol and an appropriate salt solution (e.g., sodium acetate). c. Incubate at -20°C to facilitate precipitation. d. Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol. e. Air dry the pellet and resuspend in a suitable buffer.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a typical photobiotinylation experiment, from sample preparation to detection.
Caption: A generalized workflow for photobiotinylation experiments.
Conclusion
This compound is a versatile and powerful tool for the non-specific labeling of proteins and nucleic acids. Its ability to be activated by light provides temporal and, in some applications, spatial control over the labeling reaction. The high-affinity interaction between biotin and avidin/streptavidin allows for sensitive detection and efficient purification of the labeled molecules. The protocols and data presented in this guide provide a solid foundation for researchers to successfully incorporate this compound into their experimental designs.
References
An In-depth Technical Guide to the Dual Reactivity of Photobiotin Azide for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photobiotin azide (B81097) is a powerful trifunctional reagent that has become an indispensable tool in chemical biology and proteomics. Its unique structure, incorporating a photoactivatable aryl azide, a terminal aliphatic azide, and a biotin (B1667282) handle, allows for a dual-mode of reactivity. This enables both non-specific covalent modification of nearby molecules upon photoactivation and highly specific, bioorthogonal ligation to alkyne-modified targets via "click" chemistry. This technical guide provides a comprehensive overview of the core principles governing the reactivity of both azide groups within the this compound azide molecule. It offers a detailed examination of the underlying chemical mechanisms, presents a collection of robust experimental protocols for its application in photoaffinity labeling and copper-catalyzed and strain-promoted click chemistry, and summarizes key quantitative data to facilitate experimental design and optimization. Furthermore, this guide illustrates the application of this compound azide in elucidating protein-protein interactions through schematic diagrams of experimental workflows and signaling pathways.
Introduction: The Dual Nature of this compound Azide
This compound azide possesses two distinct azide functionalities, each with a unique mode of chemical reactivity that can be independently addressed.
-
The Aryl Azide Group for Photoaffinity Labeling: The aryl azide moiety is a photoactivatable crosslinking group.[1] Upon exposure to ultraviolet (UV) light, it extrudes nitrogen gas to form a highly reactive and short-lived nitrene intermediate.[2] This nitrene can then non-specifically insert into C-H, N-H, and O-H bonds of molecules in its immediate vicinity, resulting in the formation of a stable covalent bond.[3] This property makes this compound azide an excellent tool for photoaffinity labeling, allowing for the capture of binding partners, including transient or weak interactors, in their native cellular context.[4][5]
-
The Terminal Aliphatic Azide Group for Click Chemistry: The terminal aliphatic azide group is a bioorthogonal reactive handle. It does not react with native functional groups found in biological systems.[6] Instead, it undergoes a highly specific and efficient cycloaddition reaction with an alkyne, a reaction popularly known as "click chemistry".[6][7] This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne, such as a dibenzocyclooctyne (DBCO), is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[8][9] This specific reactivity allows for the precise labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.[10]
The combination of these two functionalities in a single molecule, along with the high-affinity biotin tag for subsequent detection and enrichment, makes this compound azide a versatile reagent for a wide range of applications in proteomics, drug discovery, and molecular biology.[11]
Mechanisms of Reactivity
Photoactivation of the Aryl Azide Group
The photoactivation of the aryl azide group in this compound azide is a light-induced process that generates a highly reactive intermediate capable of non-specific covalent bond formation.[3]
The general mechanism is as follows:
-
Photoexcitation: Upon absorption of UV light, typically in the range of 260-475 nm, the aryl azide is excited to a singlet state.[1]
-
Nitrogen Extrusion: The excited aryl azide rapidly loses a molecule of dinitrogen (N₂) to form a highly reactive singlet nitrene intermediate.[2]
-
Intersystem Crossing (Optional): The singlet nitrene can undergo intersystem crossing to a more stable triplet nitrene state.[2]
-
Covalent Insertion: The nitrene intermediate, in either its singlet or triplet state, can then react with a variety of chemical bonds in proximal molecules. This includes insertion into C-H and N-H bonds, as well as addition to C=C double bonds, forming stable covalent adducts.[3]
Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal aliphatic azide of this compound azide participates in a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This reaction is highly specific and bioorthogonal.[6]
The CuAAC reaction is the most common form of click chemistry. It utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[7]
The catalytic cycle involves:
-
Formation of Copper(I) Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.[12]
-
Coordination with Azide: The azide coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs to form a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: The intermediate rearranges, and upon protonolysis, the stable 1,4-disubstituted triazole product is released, regenerating the Cu(I) catalyst.[12]
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as DBCO.[9] The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[9] This is particularly advantageous for live-cell labeling applications where the cytotoxicity of copper is a concern.[9]
Quantitative Data Presentation
The efficiency of labeling with this compound azide depends on the specific application, reaction conditions, and the nature of the target molecule. The following tables summarize representative quantitative data for photoaffinity labeling and click chemistry reactions.
Table 1: Quantitative Parameters for Photoaffinity Labeling with Aryl Azides
| Parameter | Value | Notes | Reference(s) |
| Activation Wavelength | 260 - 475 nm | Optimal wavelength can vary depending on the specific aryl azide derivative. Longer wavelengths (e.g., 366 nm) may be more efficient for some derivatives and minimize damage to biological samples. | [1][4] |
| Irradiation Time | 1 - 30 min | Shorter times are used for in-cell labeling to minimize cytotoxicity. | [4] |
| Labeling Efficiency | Variable (typically <30%) | Highly dependent on the binding affinity of the probe for its target and the concentration of the target. | [2] |
| Labeling Radius | 50 - 100 nm | The distance over which the reactive nitrene can diffuse and label molecules. | [13] |
Table 2: Quantitative Parameters for CuAAC Click Chemistry
| Parameter | Concentration Range | Notes | Reference(s) |
| Biotin-Azide | 10 - 100 µM | [3] | |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 - 1 mM | Reduced in situ to Cu(I). | [3] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | [3] | |
| Cu(I)-Stabilizing Ligand (e.g., THPTA, TBTA) | 0.1 - 2 mM | THPTA is generally more water-soluble and can be used at higher concentrations. | [3] |
| Reaction Time | 30 - 120 min | Can be performed at room temperature. | [3] |
| Reaction pH | 4.0 - 12.0 | [7] | |
| Typical Yield | 30 - 50% (for protein labeling) | Can be higher for small molecule conjugations. | [14] |
Table 3: Quantitative Parameters for SPAAC Click Chemistry
| Parameter | Concentration Range | Notes | Reference(s) |
| Biotin-Azide | 5 - 50 µM | [14] | |
| DBCO-modified molecule | 10 - 100 µM | A molar excess of the DBCO reagent is often used. | [15] |
| Reaction Time | 30 - 120 min | Can be performed at 4°C, room temperature, or 37°C. | [14] |
| Reaction pH | Physiological pH (~7.4) | [9] | |
| Typical Yield | High | Generally considered a very efficient reaction. | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using this compound azide.
Protocol for Photoaffinity Labeling of a Protein Complex in Cell Lysate
This protocol describes the use of this compound azide to identify members of a protein complex.
Materials:
-
Cell lysate containing the protein complex of interest
-
This compound azide solution (e.g., 1 mM in DMSO)
-
UV lamp (e.g., 365 nm)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)
-
SDS-PAGE gels and Western blotting reagents
Methodology:
-
Incubation: Incubate the cell lysate with this compound azide (final concentration 10-100 µM) for 15-30 minutes at 4°C to allow for binding to the target complex.
-
UV Crosslinking: Transfer the lysate to a petri dish on ice and irradiate with a UV lamp (e.g., 365 nm) for 5-15 minutes.
-
Removal of Unbound Probe: Remove unbound this compound azide by dialysis or size-exclusion chromatography.
-
Affinity Purification: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected complex members, or by mass spectrometry for unbiased identification.
Protocol for CuAAC Labeling of Alkyne-Modified Proteins in Cell Lysate
This protocol details the labeling of proteins that have been metabolically incorporating an alkyne-containing amino acid analog.
Materials:
-
Cell lysate from cells cultured with an alkyne-containing amino acid (e.g., L-azidohomoalanine)
-
Biotin-azide solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Protein precipitation reagents (e.g., methanol, chloroform)
Methodology:
-
Prepare Click Reaction Cocktail: For each 1 mL of lysate, prepare a cocktail containing:
-
100 µL of 1.7 mM THPTA in 1:4 DMSO:t-butanol
-
20 µL of 50 mM CuSO₄
-
100 µL of 50 mM sodium ascorbate
-
20 µL of 1.25 mM biotin-azide
-
-
Labeling Reaction: Add the click reaction cocktail to the cell lysate.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins to remove excess reagents. A common method is methanol/chloroform precipitation.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., PBS with 1% SDS).
-
Downstream Analysis: The biotinylated proteins are now ready for enrichment with streptavidin beads and analysis by Western blot or mass spectrometry.[13]
Protocol for SPAAC Labeling of DBCO-Modified Proteins in Live Cells
This protocol describes the copper-free labeling of cell surface proteins that have been modified with a DBCO-containing reagent.
Materials:
-
Live cells with DBCO-modified surface proteins
-
Biotin-azide solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Streptavidin-HRP conjugate for Western blotting
Methodology:
-
Cell Preparation: Culture cells to the desired confluency.
-
Labeling Reaction: Add biotin-azide to the cell culture medium to a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess biotin-azide.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analysis: The biotinylated proteins in the lysate can be directly analyzed by Western blot using a streptavidin-HRP conjugate or enriched using streptavidin beads prior to analysis.
Visualization of Workflows and Signaling Pathways
The dual reactivity of this compound azide enables complex experimental workflows for target identification and the elucidation of signaling pathways.
General Workflow for Target Identification
The following diagram illustrates a general workflow for identifying the cellular targets of a small molecule using a this compound azide-derivatized probe.
Elucidation of the γ-Secretase Complex Interactions
This compound azide-based probes have been instrumental in studying protein-protein interactions within complex cellular machinery. For example, photoaffinity labeling has been used to probe the interactions of small molecule modulators with the γ-secretase complex, which is implicated in Alzheimer's disease.[5]
The following diagram illustrates how a this compound azide-labeled γ-secretase modulator can be used to identify its binding partners within the complex.
Conclusion
This compound azide is a remarkably versatile and powerful tool for modern biological research. Its dual reactivity, enabling both non-specific photoaffinity labeling and specific bioorthogonal click chemistry, provides researchers with a flexible platform to investigate a wide array of biological questions. From identifying the targets of novel drug candidates to mapping intricate protein-protein interaction networks, the applications of this compound azide continue to expand. This technical guide has provided an in-depth overview of the fundamental principles of this compound azide reactivity, detailed experimental protocols, and illustrative examples of its application. By understanding and applying the methodologies outlined herein, researchers can effectively leverage the unique capabilities of this reagent to advance their scientific discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 3. confluore.com [confluore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Principle of Photoactivatable Biotin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methodologies, and applications of photoactivatable biotin (B1667282), a powerful tool for studying molecular interactions and cellular processes with high spatiotemporal resolution.
Core Principle of Photoactivatable Biotin
Photoactivatable biotin reagents are chemically engineered molecules that remain inert until activated by a specific wavelength of light. The core of their functionality lies in a photolabile group, most commonly an aryl azide (B81097), attached to the biotin molecule through a linker.
Upon exposure to ultraviolet (UV) light, typically in the range of 320-370 nm, the aryl azide group undergoes photolysis, losing a molecule of nitrogen gas (N₂) and forming a highly reactive nitrene intermediate.[1] This nitrene is extremely short-lived and will readily insert into any nearby C-H or N-H bonds, forming a stable covalent bond.[1] This non-specific reactivity allows for the biotinylation of molecules in the immediate vicinity of the photoactivated probe, effectively "tagging" them for subsequent detection or purification.
The small size of the biotin molecule (244.31 g/mol ) minimizes interference with the natural function of the labeled biomolecules. The extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin is then exploited for the highly efficient capture and analysis of these tagged molecules.
A key advantage of this technology is the precise temporal control it offers. The biotinylation reaction is initiated only upon illumination, allowing researchers to label molecules at specific time points during a biological process.
Quantitative Data of Photoactivatable Biotin Reagents
The selection of a photoactivatable biotin reagent depends on the specific experimental requirements. Key parameters to consider include the wavelength of activation, the reactivity of the generated intermediate, and the properties of the spacer arm. Below is a summary of properties for some commonly used photoactivatable biotin reagents.
| Reagent | Photoreactive Group | Activation Wavelength (nm) | Spacer Arm Length (Å) | Key Features |
| Photobiotin Acetate | Aryl Azide | 260-475 | ~13.5 | One of the first developed photoactivatable biotins.[2] |
| Sulfo-SBED | Aryl Azide | 320-370 | ~24.3 | Trifunctional reagent with an amine-reactive NHS ester and a cleavable disulfide bond in the spacer arm, enabling label transfer experiments.[3][4][5] |
| TFPA-PEG₃-Biotin | Tetrafluorophenyl Azide (TFPA) | 300-370 (optimum ~320) | ~26.7 | The fluorine atoms on the aryl azide increase the quantum yield and insertion efficiency compared to non-fluorinated versions. The PEG spacer enhances water solubility.[1] |
Experimental Protocols
In Vitro Protein Labeling with Photoactivatable Biotin
This protocol describes the general procedure for biotinylating a purified protein in solution.
Materials:
-
Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.0)
-
Photoactivatable biotin reagent (e.g., TFPA-PEG₃-Biotin)
-
Anhydrous DMSO or DMF
-
UV lamp (e.g., 180-W or 350-W) with a filter to remove wavelengths below 300 nm[1]
-
Reaction tube (amber or foil-wrapped to protect from light)
-
Desalting column for removal of excess reagent
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/ml in 50 mM PBS, pH 7.0.[1] Transfer the solution to a light-protected microcentrifuge tube.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/ml stock solution of the photoactivatable biotin reagent in anhydrous DMSO or DMF.[1] Keep this solution protected from light.
-
Reaction Setup: Add a 20-fold molar excess of the photoactivatable biotin solution to the protein solution.[1] Mix thoroughly by gentle vortexing.
-
Photoactivation: Place the reaction tube on ice, approximately 10 cm from the UV lamp. Irradiate for 1.5 to 5 minutes. The optimal irradiation time depends on the lamp's wattage and should be empirically determined.[1]
-
Purification: Remove the excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable buffer for your downstream application.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin by biotin.[3]
Cell-Based Proximity Labeling (Photo-BioID)
This protocol outlines the key steps for identifying protein-protein interactions within living cells using a photoactivatable biotin approach.
Materials:
-
Mammalian cells cultured on plates
-
Photoactivatable and cell-permeable biotin probe
-
UV irradiation setup
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated beads (e.g., magnetic or agarose)
-
Wash buffers
-
Elution buffer or reagents for on-bead digestion
Procedure:
-
Cell Culture and Probe Incubation: Culture cells to the desired confluency. Incubate the cells with the photoactivatable biotin probe at an empirically determined concentration and for a sufficient duration to allow cellular uptake.
-
UV Irradiation: Wash the cells to remove the excess probe. Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time to activate the biotin probe and label proximal proteins.
-
Cell Lysis: Immediately after irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins from the beads using a competitive elution buffer (containing excess free biotin) or denaturing conditions.
-
On-Bead Digestion: For mass spectrometry analysis, perform enzymatic digestion (e.g., with trypsin) of the proteins directly on the beads.
-
-
Mass Spectrometry Analysis: Analyze the eluted or digested proteins by mass spectrometry to identify the proteins that were in proximity to the photoactivated biotin.
Light-Activated BioID (LAB)
LAB is an advanced optogenetic approach that provides enhanced spatiotemporal control over proximity labeling. It utilizes the light-inducible dimerization of CRY2 and CIB1 proteins to reconstitute a split-TurboID enzyme, which then biotinylates proximal proteins in the presence of biotin.[6]
Materials:
-
Mammalian cells
-
Plasmids encoding the CRY2-split-TurboID-C-terminus and CIB1-split-TurboID-N-terminus fusion proteins
-
Transfection reagent
-
Biotin solution
-
Blue light source (e.g., 470 nm LED)
-
Standard cell culture, lysis, and protein analysis reagents
Procedure:
-
Transfection: Co-transfect the mammalian cells with the plasmids encoding the two LAB fusion proteins.
-
Cell Culture and Biotin Incubation: Culture the transfected cells for 24-48 hours to allow for protein expression. Prior to light induction, supplement the culture medium with biotin (e.g., 100 µM).[6]
-
Light Induction: Expose the cells to blue light (e.g., 470 nm) to induce the dimerization of CRY2 and CIB1, leading to the reconstitution and activation of the split-TurboID enzyme. A common protocol involves alternating cycles of light and darkness (e.g., 10 minutes on, 10 minutes off) for a total of 1 hour.[6]
-
Downstream Processing: Following light induction, proceed with cell lysis, affinity purification of biotinylated proteins, and mass spectrometry analysis as described in the Photo-BioID protocol.
Mandatory Visualizations
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no biotinylation | Inefficient photoactivation | Optimize UV irradiation time and distance from the lamp. Ensure the lamp emits the correct wavelength.[1] |
| Inactive biotin reagent | Use fresh, properly stored photoactivatable biotin. Prepare stock solutions in anhydrous solvent immediately before use. | |
| Presence of interfering substances | Use amine-free buffers for the reaction. Ensure the protein sample is free of contaminants. | |
| High background/non-specific binding | Excess photoactivatable biotin | Thoroughly wash cells or purify protein samples to remove unreacted probe before downstream steps. |
| Insufficient washing of streptavidin beads | Increase the number and stringency of wash steps after affinity purification. | |
| Protein precipitation | High degree of biotinylation altering protein solubility | Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[7] |
Conclusion
Photoactivatable biotin and its more advanced iterations like Light-Activated BioID offer powerful methodologies for the spatially and temporally controlled labeling of proteins and their interaction partners in their native cellular environment. By understanding the core principles and optimizing the experimental protocols, researchers can effectively utilize these techniques to gain novel insights into complex biological processes, identify new drug targets, and accelerate the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sulfo-SBED Biotin Label Transfer Reagent, 10 mg - FAQs [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Light-activated BioID – an optically activated proximity labeling system to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Unselective Hand of Light: A Technical Guide to Photobiotin for Non-Specific Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the principles, applications, and methodologies of photobiotin-mediated non-specific labeling. This compound has emerged as a powerful tool for covalently attaching a biotin (B1667282) tag to a wide range of biomolecules, including proteins and nucleic acids, in a light-dependent and non-selective manner. This characteristic makes it invaluable for various applications where specific functional groups are either unknown or inaccessible. This guide provides detailed protocols, quantitative data, and visual representations to enable researchers to effectively implement this technique in their experimental workflows.
Core Principles of this compound Labeling
This compound is a chemical compound composed of three key moieties: a biotin group, a linker arm, and a photoactivatable aryl azide (B81097) group.[1] The fundamental principle of this compound labeling lies in the light-induced activation of the aryl azide. Upon exposure to ultraviolet (UV) or visible light at specific wavelengths, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then non-specifically insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its immediate vicinity, forming stable covalent linkages with nearby biomolecules.[1]
The biotin moiety serves as a versatile handle for subsequent detection, purification, or analysis using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. The linker arm provides spatial separation between the biotin and the labeled biomolecule, which can help to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin.
dot
Caption: Mechanism of this compound activation and non-specific labeling.
Quantitative Data and Performance
This compound labeling offers high sensitivity in detection applications. The strength of the biotin-avidin interaction allows for significant signal amplification, enabling the detection of minute quantities of labeled biomolecules.
Table 1: Detection Sensitivity of this compound-Labeled Proteins
| Analyte | Detection Method | Detection Limit | Fold-Increase in Sensitivity (vs. Coomassie Blue) | Reference |
| Tubulin | Avidin-Alkaline Phosphatase | < 10 pg | 64 - 1024 | [2] |
Table 2: Comparison of Biotinylation Methods
| Feature | This compound | NHS-Ester Biotin |
| Specificity | Non-specific (reacts with C-H and N-H bonds) | Specific to primary amines (lysine residues, N-terminus) |
| Requirement | Light activation | Amine-free buffer, specific pH range |
| Advantages | Labels molecules without accessible primary amines; less disruptive to nucleic acids than enzymatic methods | Well-established chemistry; high labeling efficiency for proteins with available amines |
| Limitations | Potential for off-target labeling; requires optimization of light exposure | May not label proteins with inaccessible amines; can alter protein function if active site lysines are modified |
Experimental Protocols
This compound Labeling of Proteins
This protocol provides a general framework for the non-specific labeling of proteins using this compound. Optimization of reagent concentrations and light exposure may be necessary for specific proteins and applications.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like DMSO or DMF)
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
UV lamp with an emission maximum around 320 nm
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable buffer like PBS.
-
Reagent Addition: Add the this compound solution to the protein solution to achieve the desired molar excess. A starting point of a 10- to 50-fold molar excess of this compound to protein is recommended. The final concentration of the organic solvent should not exceed 10-15% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture on ice or at room temperature in the dark for a short period (e.g., 10-15 minutes) to allow for the diffusion of the this compound.
-
Photoactivation: Expose the reaction mixture to a UV light source. The optimal wavelength for many this compound reagents is around 320 nm. The duration and intensity of the light exposure will need to be optimized. A typical starting point is 5-15 minutes of irradiation with a high-intensity UV lamp. To prevent sample heating, perform the irradiation on ice.
-
Quenching: After irradiation, add a quenching buffer to a final concentration of 20-50 mM to react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted, and quenched this compound from the labeled protein using size-exclusion chromatography, dialysis, or a spin desalting column.
dot
Caption: Experimental workflow for this compound labeling of proteins.
This compound Labeling of Nucleic Acids (DNA/RNA)
This compound offers a simple and less harsh alternative to enzymatic methods for labeling nucleic acids.
Materials:
-
This compound solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Nucleic acid solution (DNA or RNA)
-
UV lamp or a strong visible light source (e.g., sunlamp)
-
Quenching solution (optional, can be removed during purification)
-
Ethanol (B145695) and sodium acetate (B1210297) for precipitation, or a suitable purification column
Procedure:
-
Nucleic Acid Preparation: Dissolve the nucleic acid in a low-salt buffer or nuclease-free water.
-
Reagent Addition: Add the this compound solution to the nucleic acid solution. The optimal concentration of this compound should be determined empirically, but a common starting point is a final concentration of 10-100 µg/mL.
-
Photoactivation: Expose the mixture to a UV or high-intensity visible light source. The activation wavelength for this compound is broad, ranging from 260-475 nm.[1] Irradiation for 15-30 minutes is a typical starting point.
-
Purification: Remove unreacted this compound by ethanol precipitation or by using a size-exclusion spin column. For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol, incubate at -20°C, and then centrifuge to pellet the labeled nucleic acid.
Factors Affecting Labeling Specificity and Efficiency
While this compound is inherently non-specific, several factors can influence the efficiency and outcome of the labeling reaction.
dot
Caption: Factors influencing the outcome of this compound labeling.
-
Light Intensity and Wavelength: Higher light intensity and an appropriate wavelength (typically 260-475 nm) will lead to more efficient activation of the aryl azide. However, excessive exposure to high-energy UV light can damage biomolecules.
-
Exposure Time: Longer exposure times can increase the degree of labeling, but also increase the risk of photodamage to the sample.
-
This compound Concentration: Increasing the concentration of this compound will generally lead to a higher degree of labeling. However, excessive concentrations can lead to aggregation and background issues.
-
Buffer Composition: The presence of free radical scavengers or molecules that can react with the nitrene intermediate in the buffer can reduce labeling efficiency. It is advisable to use simple, non-reactive buffers like PBS.
Troubleshooting
Table 3: Common Problems and Solutions in this compound Labeling
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Insufficient light exposure | Increase exposure time or use a more powerful light source. Ensure the wavelength is appropriate for this compound activation. |
| Low this compound concentration | Increase the molar excess of this compound. | |
| Presence of interfering substances in the buffer | Use an amine-free buffer (for proteins) and avoid scavengers. Perform buffer exchange if necessary. | |
| High background | Incomplete removal of unreacted this compound | Optimize the purification step (e.g., use a longer dialysis time, a different size-exclusion column). |
| Non-specific binding of avidin/streptavidin | Use a blocking agent (e.g., BSA) in subsequent detection steps. | |
| Protein/Nucleic Acid Damage | Excessive light exposure | Reduce the exposure time or light intensity. Use a filter to remove shorter, more damaging UV wavelengths. |
Conclusion
This compound provides a robust and versatile method for the non-specific labeling of a wide array of biomolecules. Its light-dependent activation allows for temporal control over the labeling reaction, and its non-specific nature is a key advantage when targeting molecules with unknown or limited reactive functional groups. By understanding the core principles and carefully optimizing the experimental parameters outlined in this guide, researchers can successfully employ this compound to advance their studies in protein and nucleic acid analysis, drug discovery, and beyond.
References
An In-depth Technical Guide to Photobiotin Labeling of Proteins and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photobiotin labeling is a versatile and powerful technique for the non-radioactive labeling of proteins and nucleic acids. This method utilizes a photoactivatable analog of biotin (B1667282), which upon exposure to light, forms a covalent bond with target macromolecules. This guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative aspects of this compound labeling, tailored for researchers and professionals in life sciences and drug development.
Introduction to this compound Labeling
This compound is a derivative of biotin that incorporates a photoactivatable aryl azide (B81097) group.[1] This modification allows for the light-induced, non-specific covalent labeling of proteins and nucleic acids.[1] The fundamental principle lies in the generation of a highly reactive nitrene intermediate upon photolysis of the aryl azide group, which can then insert into various chemical bonds, leading to stable biotinylation of the target molecule.[2] This technique offers a simpler and often less expensive alternative to enzymatic labeling methods, with the added advantage of preserving the integrity of the target DNA or RNA.[1][3]
The biotin moiety of the label retains its high affinity for avidin (B1170675) and streptavidin, enabling sensitive detection and purification of the labeled molecules.[4] This strong interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, forms the basis for a wide array of downstream applications, including Western blotting, ELISA, affinity purification, and in situ hybridization.[4][5]
The Chemistry of this compound Labeling
The core of this compound labeling lies in the photo-induced activation of an aryl azide group. This compound acetate (B1210297) is a commonly used reagent, composed of a biotin molecule linked to a photoreactive aryl azide group via a spacer arm.[6]
Upon irradiation with light, typically in the UV-A range (260-475 nm), the aryl azide group undergoes photolysis, releasing nitrogen gas and generating a highly reactive nitrene intermediate.[1][2] This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including insertion into C-H and N-H bonds, effectively creating a stable covalent linkage between the biotin molecule and the target protein or nucleic acid.[2]
Caption: Photoactivation of this compound to generate a reactive nitrene for labeling.
Quantitative Aspects of this compound Labeling
The efficiency and sensitivity of this compound labeling are critical parameters for successful experimental outcomes. The following table summarizes key quantitative data associated with this technique.
| Parameter | Proteins | Nucleic Acids | References |
| Detection Limit | As low as 10 pg of protein (using avidin-alkaline phosphatase detection) | 0.5 pg of target DNA (colorimetric detection) | [6],[7] |
| Labeling Efficiency | Typically 3-5 biotins per protein molecule (can be up to 8-12 for large proteins like IgG) | One biotin per 100-400 residues | [8],[7] |
| Yield | Dependent on protein concentration and molar excess of this compound | ~10 µg of labeled RNA from 1 µg of DNA template (in vitro transcription) | [9],[10] |
| Sensitivity Increase | 64 to 1024-fold increase in sensitivity over Coomassie blue staining | Comparable to 32P-labeled probes | [6],[7] |
Experimental Protocols
This compound Labeling of Proteins in Solution
This protocol outlines a general procedure for the biotinylation of proteins in solution using this compound.
Caption: Experimental workflow for this compound labeling of proteins.
Detailed Methodology:
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[8] Ensure the pH is between 7.2 and 8.0.[8] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[8]
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8]
-
Labeling Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess. A 12 to 20-fold molar excess is a common starting point.[8]
-
Photo-irradiation: Place the reaction mixture in a shallow, low protein-binding vessel on ice.[2] Irradiate with a UV lamp (e.g., mercury vapor lamp or handheld UV lamp) for approximately 30 minutes.[3] The distance between the lamp and the sample is critical for efficient labeling.[2][3]
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines, such as Tris.
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis.[8]
-
Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11]
-
Downstream Applications: The biotinylated protein is now ready for use in various applications.
This compound Labeling of Nucleic Acids
This protocol provides a general procedure for labeling DNA and RNA with this compound.
Caption: Experimental workflow for this compound labeling of nucleic acids.
Detailed Methodology:
-
Nucleic Acid Preparation: Prepare the DNA or RNA sample at a concentration no higher than 0.5 mg/mL.[3]
-
This compound Reagent Preparation: Reconstitute the this compound reagent in distilled water and store it at -20°C in the dark.[3]
-
Labeling Reaction: Add an equal volume of the reconstituted this compound reagent to the nucleic acid sample.[3]
-
Activation:
-
Photo-activation: Place the uncapped reaction tube on ice and irradiate with a mercury vapor lamp (10 cm above the tube for 30 minutes), a halogen lamp (5 cm above the tube for 60 minutes), or a handheld UV lamp (2 cm above the tube for 30 minutes).[3]
-
Thermal activation: Incubate the reaction mixture at 95°C for 30 minutes.[3]
-
-
Purification:
-
Precipitation: Precipitate the labeled nucleic acid by adding ethanol.
-
Resuspension: Resuspend the air-dried pellet in water or TE buffer.[3]
-
Downstream Applications: The labeled nucleic acid is ready for use in applications such as Southern and Northern blotting, and in situ hybridization.
Conclusion
This compound labeling offers a robust and sensitive method for the non-radioactive tagging of proteins and nucleic acids. Its simple, light-induced chemistry and the strong biotin-avidin interaction provide a versatile platform for a wide range of biological assays. By understanding the core principles and optimizing the experimental protocols outlined in this guide, researchers can effectively utilize this powerful technique to advance their scientific and drug development endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. apexbt.com [apexbt.com]
- 9. apexbt.com [apexbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
The Ultimate Guide to Photobiotin: UV Activation and Beyond for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of photobiotin, a powerful tool for the non-specific labeling of biomolecules. We delve into the core principles of its UV activation, provide detailed experimental protocols for its application, and explore its use in advanced techniques such as proximity labeling to elucidate complex biological networks.
Core Principles of this compound
This compound is a chemically modified version of biotin (B1667282) that incorporates a photoactivatable aryl azide (B81097) group. This functional group, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate can then non-selectively insert into C-H and N-H bonds in its immediate vicinity, forming stable covalent linkages with nearby proteins, nucleic acids, and other biomolecules. The biotin moiety serves as a robust affinity tag for subsequent detection or purification using avidin (B1170675) or streptavidin conjugates.
UV Activation Wavelength
The activation of the aryl azide group in this compound is most effective within a UV wavelength range of 260-475 nm.[1] While this broad range offers flexibility, studies with similar aryl azide-based crosslinkers suggest that long-wavelength UV light, specifically around 366 nm, can be highly efficient for photoactivation while potentially minimizing damage to biological samples that can occur at shorter wavelengths.
Quantitative Data for this compound Labeling
The efficiency of this compound labeling is influenced by several factors, including the concentration of the this compound reagent, the intensity and duration of UV irradiation, and the composition of the reaction buffer. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: UV Activation Parameters for this compound
| Parameter | Recommended Range/Value | Notes |
| Activation Wavelength | 260 - 475 nm | Long-wavelength UV (e.g., 366 nm) is often preferred to minimize potential damage to biomolecules. |
| UV Light Source | Mercury vapor lamp, UV transilluminator, or specialized UV crosslinking instrument | The intensity of the light source will affect the required irradiation time. |
| Irradiation Time | 5 - 30 minutes | This is highly dependent on the light source intensity and the distance of the sample from the source. Optimization is recommended. |
| Sample Distance from Source | 5 - 15 cm | Closer distances will increase light intensity but may also increase heat. Cooling on ice is often recommended. |
Table 2: Typical Labeling Efficiencies and Detection Sensitivities
| Application | Typical Labeling Efficiency | Detection Limit |
| Protein Labeling (in vitro) | Varies with protein concentration and molar excess of this compound | As low as 10 pg of protein using avidin-alkaline phosphatase detection.[2] |
| DNA/RNA Probe Labeling | Can be optimized for desired probe sensitivity | Can detect as little as 0.5 pg of target DNA. |
| Proximity Labeling (in situ) | Dependent on the proximity and abundance of interacting partners | Enables identification of transient and weak interactions. |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
General Protocol for this compound Labeling of Proteins in Solution
This protocol is suitable for labeling purified proteins or complex protein mixtures.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound acetate (B1210297) in a suitable solvent (e.g., water or DMSO) at a concentration of 1-10 mg/mL.
-
Reaction Setup: Add the this compound stock solution to the protein solution. The molar ratio of this compound to protein may need to be optimized, but a 20- to 50-fold molar excess of this compound is a common starting point.
-
UV Irradiation: Place the reaction mixture in a UV-transparent vessel (e.g., quartz cuvette or open microcentrifuge tube) on ice. Irradiate with a UV lamp (e.g., 366 nm) for 5-30 minutes. The optimal time will depend on the light source and its distance from the sample.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as a primary amine-containing buffer (e.g., Tris) can be added.
-
Purification: Remove excess, unreacted this compound by dialysis, gel filtration, or spin column chromatography.
Protocol for Labeling Cell Surface Proteins
This method allows for the specific labeling of proteins exposed on the exterior of living cells.
-
Cell Preparation: Culture adherent or suspension cells to the desired density. Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any contaminating proteins from the culture medium.
-
Biotinylation Reaction: Resuspend or cover the cells with a freshly prepared solution of a membrane-impermeable this compound reagent (e.g., sulfo-NHS-photobiotin) in ice-cold PBS.
-
UV Irradiation: Immediately place the cells on ice and irradiate with UV light (e.g., 366 nm) for 5-15 minutes.
-
Quenching: Wash the cells with a quenching buffer (e.g., PBS containing glycine (B1666218) or Tris) to react with any remaining photoactivated biotin.
-
Cell Lysis and Analysis: Lyse the cells and proceed with downstream applications, such as affinity purification of biotinylated proteins using streptavidin beads followed by western blotting or mass spectrometry.
Protocol for In Situ Hybridization with this compound-Labeled Probes
This protocol outlines the use of this compound-labeled nucleic acid probes for the detection of specific DNA or RNA sequences in fixed cells or tissues.
-
Probe Labeling: Label your DNA or RNA probe with this compound using the general protocol described in section 3.1.
-
Tissue/Cell Preparation: Prepare and fix the tissue sections or cells on slides according to standard protocols for in situ hybridization.
-
Prehybridization: Pre-treat the slides to reduce non-specific binding.
-
Hybridization: Apply the this compound-labeled probe to the slides and incubate under appropriate conditions (temperature, time) to allow for hybridization to the target sequence.
-
Post-Hybridization Washes: Wash the slides to remove the unbound probe.
-
Detection: Detect the hybridized probe using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP) followed by the addition of a chromogenic or fluorescent substrate.
-
Microscopy: Visualize the labeled cells or tissues under a microscope.
Visualizing Biological Processes with this compound
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.
References
An In-depth Technical Guide to Photobiotin: Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and storage of photobiotin, a photoactivatable analog of biotin (B1667282) widely used for the non-specific labeling of nucleic acids and proteins. Proper handling and storage of this reagent are critical for ensuring its stability and reactivity in various biochemical applications.
Core Properties of this compound Acetate (B1210297)
This compound acetate is comprised of a biotin molecule linked to a photoreactive arylazide group.[1] This design allows for the light-induced, covalent attachment of biotin to target molecules.
Solubility
| Solvent | Solubility/Recommended Concentration | Stability in Solution |
| Water (H₂O) | 10 mg/mL[1][2][3] | Stable for at least 5 months when kept frozen and protected from light.[1][2][3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Commonly used as a solvent for stock solutions. | Stock solutions in anhydrous DMSO are generally prepared immediately before use. |
| Dimethylformamide (DMF) | Commonly used as a solvent for stock solutions. | Stock solutions in anhydrous DMF are generally prepared immediately before use. |
Storage and Stability
Proper storage is crucial to maintain the integrity and photo-reactivity of this compound acetate.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder/Film) | -20°C[1][2][3] | Long-term | Protect from light.[1] |
| Aqueous Solution | -20°C | At least 5 months[1][2][3] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Organic Solvent (DMSO/DMF) | -20°C | Short-term (prepared fresh) | Use anhydrous solvent to prevent hydrolysis of the reactive group. |
Experimental Protocols
General Handling Recommendations
-
Equilibration: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the compound.
-
Light Sensitivity: this compound acetate is light-sensitive.[1] All steps involving the handling of the reagent and its solutions should be performed in a darkened room or with light-protected containers (e.g., amber tubes).
-
Solution Preparation: Prepare solutions immediately before use, especially when using organic solvents.
Protocol for Photobiotinylation of Proteins
This protocol provides a general guideline for the non-specific labeling of proteins using this compound acetate. Optimization may be required depending on the specific protein and downstream application.
Materials:
-
This compound acetate salt
-
Protein to be labeled in an appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-8.0)
-
Anhydrous DMSO or DMF (optional, for stock solution)
-
UV lamp (e.g., a hand-held UV lamp with a wavelength between 260-475 nm)
-
Reaction tubes (amber or foil-wrapped)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in a suitable amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they can compete with the target protein for labeling.
-
-
This compound Solution Preparation:
-
Aqueous Solution: Directly dissolve this compound acetate in the protein solution to the desired final concentration (e.g., 0.1-1 mg/mL).
-
Organic Stock Solution: For more concentrated stock solutions, dissolve this compound acetate in a small volume of anhydrous DMSO or DMF. Add the desired amount of the stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
-
Photoactivation:
-
Place the reaction mixture in an amber or foil-wrapped microcentrifuge tube.
-
Position the tube under a UV lamp at a close distance (e.g., 5-10 cm).
-
Irradiate the sample for 1-15 minutes. The optimal irradiation time should be determined empirically. Over-exposure can lead to protein damage.
-
-
Purification:
-
Remove the unreacted this compound by gel filtration using a desalting column or by dialysis against a suitable buffer. This step is crucial to prevent interference in downstream applications.
-
-
Storage of Biotinylated Protein:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Visualizing Key Processes
Photoactivation and Labeling Workflow
The following diagram illustrates the general workflow for labeling a target molecule with this compound.
References
The Advent and Evolution of Photobiotin: A Technical Guide to Photo-Reactive Labeling
For researchers, scientists, and drug development professionals, understanding the tools that illuminate molecular interactions is paramount. Among these, photobiotin stands out as a versatile and powerful reagent for the non-specific labeling of macromolecules. This in-depth technical guide explores the history, development, and core applications of this compound, providing detailed experimental protocols and quantitative data to support its use in the laboratory.
A Historical Perspective: From Nucleic Acid Hybridization to Proteomics
The journey of this compound began in the mid-1980s as a novel solution for non-radioactive labeling of nucleic acids. The seminal work by Forster and colleagues in 1985 introduced a photo-activatable analog of biotin (B1667282), N-(4-azido-2-nitrophenyl)-N'-(N-d-biotinyl-3-aminopropyl)-N'-methyl-1,3-propanediamine, which could be covalently linked to single- and double-stranded nucleic acids upon brief irradiation with visible light.[1][2] This innovation offered a safer and more stable alternative to radioactive probes for hybridization techniques like Southern and Northern blotting.[1][3]
Just two years later, in 1987, Lacey and Grant extended the utility of this compound to the realm of proteins.[4][5] Their research demonstrated that this compound could effectively label proteins under physiological conditions with high sensitivity, achieving detection limits below 10 picograms when coupled with avidin-alkaline phosphatase detection.[4][5] This opened the door for a wide range of applications, from enhancing the sensitivity of electrophoretic separations to studying protein-protein interactions.
The Chemistry of Photo-Activation: Mechanism of Action
This compound's functionality is rooted in its unique chemical structure, which consists of three key components: a biotin moiety, a linker arm, and a photoactivatable aryl azide (B81097) group.[6]
-
Biotin Moiety: This vitamin H derivative exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin (Ka ≈ 10¹⁵ M⁻¹), forming one of the strongest known non-covalent biological interactions. This interaction is the cornerstone of this compound's utility, allowing for the highly specific detection and purification of biotinylated molecules.
-
Linker Arm: A spacer connects the biotin and the photoactivatable group, minimizing steric hindrance and ensuring that the biotin remains accessible for binding to avidin or streptavidin after the labeling reaction.
-
Aryl Azide Group: This is the photo-reactive component of the molecule. Upon exposure to ultraviolet (UV) light, typically in the range of 260-475 nm, the aryl azide group is converted into a highly reactive nitrene intermediate.[6] This nitrene can then non-specifically insert into C-H and N-H bonds in its immediate vicinity, forming a stable covalent bond with the target molecule (protein or nucleic acid).
Quantitative Data Summary
The efficiency and sensitivity of this compound labeling have been documented in various studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Reference Molecule | Detection Method | Reference |
| Protein Detection Limit | < 10 pg | Sheep Brain Tubulin | Avidin-Alkaline Phosphatase | [4][5] |
| Nucleic Acid Detection Limit | 0.5 pg (6 x 10⁻¹⁸ mol) | Single-stranded M13 DNA | Avidin/Streptavidin-Phosphatase | [1][2] |
| Sensitivity Increase over Coomassie Blue | 64 to 1024-fold | Various Proteins | Avidin-Alkaline Phosphatase | [4][5] |
| Parameter | Condition | Molar Incorporation Ratio (Biotin:Protein) | Reference |
| Antibody Labeling | 20-fold molar excess of biotin reagent | 4-6 | [7] |
| Antibody Labeling | 50-fold molar excess of biotin reagent | 1-3 | [7] |
| Bovine Serum Albumin (BSA) Labeling | MCR of 20:1 | Varies with protein concentration and time | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Protocol for Photobiotinylation of DNA Probes
This protocol is adapted from the original method described by Forster et al. (1985).
Materials:
-
DNA probe (10-40 µL at a concentration not exceeding 0.5 mg/mL)
-
This compound reagent (reconstituted in distilled water)
-
Reaction buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Ice bath
-
UV light source (e.g., mercury vapor lamp at 350-370 nm)
-
2-Butanol
-
Ethanol (B145695) (70% and 100%)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, mix an equal volume of the DNA probe solution and the reconstituted this compound reagent.
-
Place the uncapped tube in an ice bath.
-
Position the UV lamp approximately 5-10 cm above the tube.
-
Irradiate the sample for 15-30 minutes.
-
To remove unreacted this compound, add an equal volume of 2-butanol, vortex, and centrifuge. Discard the upper butanol phase. Repeat this extraction step.
-
Precipitate the biotinylated DNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the DNA.
-
Wash the pellet with 70% ethanol, air dry, and resuspend in an appropriate buffer.
Protocol for Photobiotinylation of Proteins
This protocol is a general guideline based on the work of Lacey and Grant (1987) and subsequent adaptations.
Materials:
-
Protein solution (≥2 mg/mL in a suitable buffer like PBS, pH 7.0)
-
This compound solution (in an organic solvent like DMF or DMSO, to be added to a final concentration that does not exceed 15% of the reaction volume)
-
Reaction vessel (shallow, low protein-binding)
-
Ice bath
-
UV light source (e.g., 320 nm)
-
Quenching solution (e.g., Tris buffer)
-
Method for purification (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the protein solution in an amber or foil-covered microcentrifuge tube.
-
Add the this compound solution to the protein solution to achieve the desired molar excess.
-
Place the reaction vessel on ice.
-
Irradiate with UV light for a predetermined time (optimization may be required, typically a few minutes).
-
Quench the reaction by adding a quenching solution to consume any unreacted nitrene intermediates.
-
Purify the biotinylated protein from excess this compound and byproducts using a suitable method like size-exclusion chromatography or dialysis.
Advanced Applications and Workflows
The utility of this compound extends beyond simple labeling. It has become a crucial tool in more complex applications such as proximity-dependent biotinylation (BioID) for identifying protein-protein interactions and in the identification of small molecule drug targets.
Proximity Labeling Workflow
In proximity labeling, a protein of interest is fused to an enzyme (like a biotin ligase in BioID) or a protein (like streptavidin) that can recruit a biotinylating agent. When a photoactivatable biotin probe is used, it can be recruited to the protein of interest and, upon photoactivation, will label nearby interacting proteins.
References
- 1. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
The Pivotal Role of the Spacer Arm in Photobiotinylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photobiotin, a powerful tool in the molecular biology toolbox, offers a versatile method for the non-specific labeling of nucleic acids and proteins. This light-activated biotin (B1667282) derivative provides a means to tag molecules in their native environments, enabling a wide range of applications from in situ hybridization to proximity-dependent labeling of protein interaction networks. The efficacy of this compound is critically influenced by the characteristics of its spacer arm—the molecular linker that connects the biotin moiety to the photoactivatable group. This technical guide delves into the core principles of this compound's spacer arm, examining how its length and composition impact experimental outcomes. We will explore the available quantitative data, provide detailed experimental protocols, and visualize key workflows to empower researchers in optimizing their photobiotinylation strategies.
The fundamental role of the spacer arm in any biotin-based detection system is to mitigate steric hindrance.[1] The biotin-binding pocket of avidin (B1170675) and streptavidin is situated below the protein surface, and a spacer arm extends the biotin molecule away from the labeled macromolecule, ensuring its accessibility for efficient binding.[1] Longer spacer arms are generally associated with increased flexibility and reach, which is particularly crucial when large enzymatic conjugates are used for detection.[1]
Data Presentation: The Impact of Spacer Arm Length
The length of the spacer arm is a critical parameter that can be optimized to enhance the performance of biotin-streptavidin systems. The following table summarizes the spacer arm lengths of various biotinylation reagents, providing a comparative overview. While not all listed reagents are photoactivatable, the data illustrates the range of available spacer lengths and the general trend towards longer arms for improved performance in many applications.
| Biotinylation Reagent | Spacer Arm Length (Å) | Spacer Arm Length (nm) | Key Features |
| NHS-Biotin | 13.5 | 1.35 | Standard, non-PEGylated spacer.[2] |
| PFP-biotin | 9.6 | 0.96 | Short spacer arm.[3] |
| Sulfo-NHS-LC-Biotin | 22.4 | 2.24 | "Long chain" spacer for reduced steric hindrance.[4][5] |
| Sulfo-NHS-LC-LC-Biotin | 30.5 | 3.05 | "Long, long chain" spacer for even greater reach.[3][5] |
| Biotin-DADOO | 20.4 | 2.04 | PEG-based hydrophilic spacer.[6] |
| NHS-PEG4-Biotin | 29.0 | 2.90 | PEGylated spacer for increased solubility and reduced non-specific binding.[2] |
| NHS-PEG12-Biotin | 55.9 | 5.59 | Long, hydrophilic PEG spacer for enhanced performance in sensitive assays.[2] |
| PHOTOPROBE® (Long Arm) Biotin | Contains an additional 7-atom spacer | Not specified | Designed for increased distance between the sample and the biotin tag.[7] |
Note: Data compiled from multiple sources.[2][3][4][5][6][7] The spacer arm length of "PHOTOPROBE® (Long Arm) Biotin" is described qualitatively by the manufacturer.
Studies have shown a clear correlation between increased spacer arm length and enhanced signal in ELISA-based assays, where bulky enzyme-streptavidin conjugates are used for detection.[1] For instance, a comparison of biotinylation reagents with spacer arms ranging from 0.96 nm to 3.05 nm demonstrated a progressive increase in relative absorbance, indicating more efficient binding of HRP-streptavidin with longer spacers.[1][3] This principle is directly applicable to applications involving this compound, where efficient detection of the biotin tag is paramount.
Experimental Protocols
Protocol 1: In Situ Hybridization (ISH) with a this compound-Labeled Nucleic Acid Probe
This protocol describes the use of a photosensitive biotin-labeled probe for the detection of specific nucleic acid sequences in fixed cells or tissues.
Materials:
-
Paraffin-embedded tissue sections or fixed cells on slides
-
This compound-labeled DNA or RNA probe
-
Hybridization buffer (50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml herring sperm DNA, 50 µg/ml Heparin, 2.5 mM EDTA, 0.1% Tween-20, 0.25% CHAPS)
-
Proteinase K (1 µg/ml in 0.1 M Tris-HCl pH 8.0, 50 mM EDTA)[8]
-
4% Paraformaldehyde in PBS
-
0.1 M Glycine (B1666218) in PBS
-
0.4% Triton X-100 in PBS
-
0.25% Acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121)
-
Wash buffers: 4X SSC, 2X SSC, 1X SSC, 0.1X SSC
-
Blocking buffer: 3% BSA in PBS with 0.4% Triton X-100
-
Avidin-Alkaline Phosphatase (Avidin-AP) conjugate
-
NBT/BCIP substrate solution (0.4 mg/ml nitro tetrazolium blue and 0.2 mg/ml 5-bromo-4-chloro-3-indolyl-phosphate)[8]
-
20 mM EDTA (pH 8.0)
-
Glycerol (B35011) gelatin mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize paraffin (B1166041) sections through xylene and a graded ethanol (B145695) series to water. For frozen sections or fixed cells, start at step 2.
-
Permeabilization:
-
Post-fixation and Acetylation:
-
Hybridization:
-
Apply 10 µl of hybridization solution containing the this compound-labeled probe to the specimen. If using a cDNA probe, denature at 95°C for 10 minutes and immediately cool on ice before application.[8]
-
Cover with a siliconized coverslip and incubate in a humidified chamber at 43°C for 12-16 hours.[8]
-
-
Post-Hybridization Washes:
-
Detection:
-
Color Development:
-
Mounting: Mount with glycerol gelatin.
Protocol 2: Biotinylation and Isolation of Cell-Surface Proteins
This protocol details the labeling of cell-surface proteins of intact cells with a membrane-impermeable biotinylation reagent, followed by isolation for downstream analysis such as Western blotting or mass spectrometry. While the original protocol specifies Sulfo-NHS-SS-Biotin, the principles are applicable to a membrane-impermeable this compound derivative.
Materials:
-
Adherent or suspension mammalian cells
-
Ice-cold PBS (pH 8.0)
-
Membrane-impermeable this compound reagent (e.g., a sulfonated version)
-
Quenching buffer (e.g., PBS containing 100 mM glycine)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
NeutrAvidin Agarose slurry
-
Wash buffers (e.g., Lysis buffer, high-salt buffer)
-
Elution buffer (e.g., Laemmli sample buffer with DTT for cleavable biotin)
-
Light source for photoactivation (e.g., UV lamp with appropriate wavelength for the specific this compound reagent)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash twice with ice-cold PBS (pH 8.0).
-
For suspension cells, wash twice with ice-cold PBS (pH 8.0), pelleting cells by centrifugation between washes. Resuspend at a concentration of 2.5 x 10^7 cells/mL in ice-cold PBS (pH 8.0).
-
-
Biotinylation:
-
Add the this compound reagent to the cells at a final concentration of 0.25 mg/mL.
-
Irradiate with the appropriate light source for the time recommended for the specific reagent. This step should be performed on ice to minimize internalization of the labeling reagent.
-
-
Quenching:
-
Wash the cells twice with quenching buffer (PBS with 100 mM glycine) to stop the reaction and remove excess biotin reagent.
-
-
Cell Lysis:
-
Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes with gentle rocking.
-
Clarify the lysate by centrifugation at 14,000 x g for 5 minutes at 4°C.
-
-
Isolation of Biotinylated Proteins:
-
Incubate the clarified lysate with NeutrAvidin Agarose beads for 1 hour at room temperature on a rocking platform.
-
-
Washing:
-
Wash the beads with Lysis Buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. For this compound with a cleavable spacer arm, this can be achieved with a reducing agent. For non-cleavable linkers, harsh conditions such as boiling in SDS-PAGE sample buffer are required.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by Western blotting or prepared for mass spectrometry.
-
Visualizing Workflows and Concepts
General Workflow for Proximity Labeling using this compound
Proximity labeling is a powerful technique to identify proteins in the close vicinity of a protein of interest. A this compound-based approach would involve fusing a protein that can recruit a this compound derivative to the protein of interest. Upon photoactivation, the this compound will label nearby proteins, which can then be identified by mass spectrometry.
Caption: A general workflow for proximity labeling using a this compound-based system.
The Role of Spacer Arm Length in Overcoming Steric Hindrance
A longer, more flexible spacer arm allows the biotin moiety to access the deep binding pocket of streptavidin, even when attached to a bulky protein.
Caption: Longer spacer arms reduce steric hindrance for efficient biotin-streptavidin binding.
Conclusion
The spacer arm of this compound is not merely a passive linker but a critical determinant of experimental success. Its length and chemical composition directly influence the efficiency of biotin detection by mitigating steric hindrance and, in the case of PEGylated spacers, improving solubility and reducing non-specific interactions. While direct quantitative comparisons of different this compound spacer arm lengths are not extensively documented, the principles derived from the broader field of biotinylation reagents provide a strong rationale for selecting reagents with longer, hydrophilic spacer arms for applications requiring high sensitivity and efficiency. The detailed protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively employ this compound in their studies, with a clear understanding of how to optimize their experimental design for robust and reliable results. As new this compound derivatives with tailored spacer arms become available, a continued focus on the principles outlined herein will be essential for their successful application in advancing our understanding of complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. EZ-Link™ Sulfo-NHS-LC-LC-Biotin - FAQs [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. creative-bioarray.com [creative-bioarray.com]
The Quantum Yield of Photobiotin Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photobiotin and its derivatives are invaluable tools in life sciences and drug development for the light-induced labeling of biomolecules. The efficiency of this photo-labeling process is quantified by the photochemical quantum yield (Φ), a critical parameter for optimizing experimental conditions and ensuring reproducible results. This technical guide provides a comprehensive overview of the principles behind this compound activation, methodologies for determining its quantum yield, and the signaling pathways involved in its application. While specific quantum yield values for commercially available this compound reagents are not always readily published, this guide furnishes researchers with the necessary protocols to determine these values empirically.
Introduction to this compound and Quantum Yield
This compound is a chemical probe consisting of a biotin (B1667282) moiety, a linker, and a photoactivatable group, typically an aryl azide (B81097). Upon irradiation with light of a specific wavelength, the aryl azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, including proteins, DNA, and RNA. This process, known as photoaffinity labeling, allows for the non-specific tagging of interacting partners in a biological system.
The efficiency of this photochemical reaction is described by the quantum yield (Φ) . The quantum yield is defined as the number of moles of a specific product formed per mole of photons absorbed. In the context of this compound activation, it represents the fraction of absorbed photons that lead to the successful generation of the reactive nitrene intermediate. A higher quantum yield indicates a more efficient photoactivation process, requiring less light exposure and potentially reducing photodamage to biological samples.
The Photochemistry of Aryl Azide Activation
The core of this compound's function lies in the photolysis of its aryl azide group. This process can be summarized in the following steps:
-
Photon Absorption: The aryl azide absorbs a photon of light, typically in the UV-A range (320-400 nm), leading to an electronically excited state.
-
Nitrogen Elimination: The excited aryl azide rapidly undergoes cleavage of the bond between the alpha-nitrogen and the aromatic ring, releasing a molecule of nitrogen gas (N₂).
-
Nitrene Formation: This elimination results in the formation of a highly reactive and unstable intermediate called a nitrene.
-
Covalent Bond Formation: The nitrene can then undergo various reactions, including insertion into C-H and N-H bonds, or addition to C=C double bonds, to form stable covalent adducts with surrounding biomolecules.
The following diagram illustrates the general photochemical activation pathway of an aryl azide.
Quantitative Data on Quantum Yield
As of the latest literature review, specific, standardized quantum yield values for the activation of commercially available this compound reagents remain largely unpublished. The quantum yield of aryl azide photolysis can be highly dependent on the molecular structure and the solvent environment. However, literature on the photochemistry of phenyl azide suggests that the process can be complex, sometimes involving chain reactions which can lead to quantum yields greater than one.
Given the lack of readily available data, it is crucial for researchers to have the capability to determine the quantum yield of their specific this compound reagent under their experimental conditions. The following section provides a detailed protocol for this determination.
Experimental Protocol for Quantum Yield Determination
The quantum yield of a photochemical reaction is typically determined using a technique called chemical actinometry . This method involves comparing the rate of the reaction of interest to the rate of a well-characterized photochemical reaction with a known quantum yield (the actinometer).
Principle of Chemical Actinometry
The principle of chemical actinometry relies on measuring the photon flux of the light source using a chemical system with a precisely known quantum yield. Once the photon flux is determined, the quantum yield of the this compound activation can be calculated by measuring the rate of this compound consumption or product formation under the same irradiation conditions.
Materials and Equipment
-
Light Source: A stable light source with a known and narrow emission spectrum (e.g., a filtered mercury lamp or a specific wavelength LED).
-
Reaction Vessel: A quartz cuvette or other UV-transparent reaction vessel.
-
Spectrophotometer: To measure absorbance changes of the actinometer and the this compound solution.
-
Chemical Actinometer: Potassium ferrioxalate (B100866) is a common and well-characterized actinometer for the UV-A range.
-
This compound Reagent: The specific this compound derivative to be characterized.
-
Solvents: Appropriate solvents for the actinometer and this compound that are transparent at the irradiation wavelength.
-
Reagents for Actinometer Analysis:
-
0.1% (w/v) 1,10-phenanthroline (B135089) solution
-
Buffer solution (e.g., sodium acetate/sulfuric acid buffer)
-
Ferrous ammonium (B1175870) sulfate (B86663) standard solution
-
Experimental Workflow
The following diagram outlines the general workflow for determining the quantum yield of this compound activation.
Detailed Procedure
Step 1: Determination of Photon Flux using Potassium Ferrioxalate Actinometry
-
Prepare a 0.006 M potassium ferrioxalate solution in 0.1 N H₂SO₄. This solution is light-sensitive and should be prepared in the dark.
-
Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a precisely measured time (t). The absorbance of the solution at the irradiation wavelength should be high enough to absorb most of the incident light.
-
After irradiation, take an aliquot of the irradiated solution and add it to a solution containing 1,10-phenanthroline and a buffer to form a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of the colored complex at its absorption maximum (around 510 nm).
-
Calculate the moles of Fe²⁺ formed using a calibration curve prepared with standard ferrous ammonium sulfate solutions.
-
Calculate the photon flux (I₀) in einsteins per second (moles of photons/s) using the following equation:
ΦFe²⁺ = (moles of Fe²⁺ formed) / (I₀ * t * f)
where:
-
ΦFe²⁺ is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution, which can be calculated from its absorbance (f = 1 - 10-A).
-
Step 2: Photolysis of this compound
-
Prepare a solution of the this compound reagent in a suitable solvent. The concentration should be chosen to have a measurable absorbance at the irradiation wavelength.
-
Irradiate the this compound solution under the exact same conditions (light source, geometry, volume) as the actinometer.
-
Monitor the photochemical reaction by recording the UV-Vis absorption spectrum of the solution at different time intervals. The disappearance of the this compound peak or the appearance of a product peak can be followed.
-
Calculate the initial rate of reaction (moles of this compound reacted per unit time) from the initial slope of the absorbance change versus time plot.
Step 3: Calculation of the Quantum Yield of this compound Activation
The quantum yield of this compound activation (ΦPB) can be calculated using the following formula:
ΦPB = (moles of this compound reacted) / (moles of photons absorbed)
The moles of photons absorbed can be determined from the photon flux (I₀) measured in Step 1 and the fraction of light absorbed by the this compound solution.
Applications in Drug Development
The precise knowledge and control of the quantum yield of this compound activation are critical in several areas of drug development:
-
Target Identification and Validation: Photoaffinity labeling with this compound derivatives is a powerful technique to identify the molecular targets of a drug candidate. A well-characterized quantum yield allows for the optimization of labeling efficiency while minimizing non-specific interactions and cellular damage.
-
High-Throughput Screening: In screening assays that utilize this compound-based probes, a consistent and known quantum yield is essential for the reproducibility and comparability of results across different screening campaigns.
-
Mechanism of Action Studies: Understanding the efficiency of target engagement is crucial for elucidating a drug's mechanism of action. Quantifying the extent of photolabeling, which is directly related to the quantum yield, provides valuable insights into drug-target interactions.
The following diagram illustrates a simplified signaling pathway for a targeted drug discovery workflow using this compound.
Conclusion
The quantum yield of this compound activation is a fundamental parameter that governs the efficiency of photo-labeling experiments. While specific values are not always readily available, this guide provides the theoretical background and detailed experimental protocols necessary for its determination. By understanding and controlling this critical parameter, researchers in academia and the pharmaceutical industry can enhance the reliability and reproducibility of their experiments, ultimately accelerating the pace of discovery in life sciences and drug development.
An In-depth Technical Guide to Photobiotin Reactions with C-H and N-H Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photobiotin, a photoactivatable analog of biotin (B1667282), has emerged as a powerful tool in chemical biology and drug development for the covalent labeling of biomolecules. Its utility stems from a photoreactive aryl azide (B81097) group that, upon activation with ultraviolet (UV) light, forms a highly reactive nitrene intermediate. This intermediate can then non-selectively insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its immediate vicinity, enabling the biotinylation of a wide range of macromolecules, including proteins and nucleic acids. This guide provides a comprehensive technical overview of the this compound reaction, focusing on its mechanism, experimental protocols, and applications in proximity labeling.
Core Reaction Mechanism
The core of the this compound reaction lies in the photochemistry of the aryl azide moiety. Upon absorption of UV light, typically in the range of 260-475 nm, the aryl azide undergoes photolysis, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive singlet aryl nitrene intermediate.[1][2] This singlet nitrene is electron-deficient and can undergo several reactions, with insertion into C-H and N-H bonds being of primary interest for labeling applications.
The singlet nitrene can insert directly into C-H bonds, forming a new carbon-nitrogen bond and resulting in a stable amine or amide linkage.[2] Similarly, it can insert into N-H bonds, commonly found in the peptide backbone and side chains of amino acids like lysine, to form a stable nitrogen-nitrogen bond.
An alternative pathway for the singlet nitrene is intersystem crossing (ISC) to the more stable triplet nitrene state. Triplet nitrenes are less reactive towards C-H insertion and are more likely to participate in other reactions, such as hydrogen abstraction. Furthermore, the singlet nitrene can undergo ring expansion to form a dehydroazepine derivative, which is a reactive electrophile that can react with nucleophiles such as primary amines.[2]
Quantitative Data on this compound Labeling
The efficiency of this compound labeling is influenced by several factors, including the wavelength and intensity of the UV light, the duration of exposure, and the reactivity of the target C-H and N-H bonds. While precise quantum yields for C-H and N-H insertion by the this compound nitrene are not extensively reported in the literature, the overall labeling efficiency can be quantified using various methods.
| Parameter | Method | Typical Values/Observations | References |
| Detection Limit | Avidin-Alkaline Phosphatase Assay | Below 10 pg of biotinylated protein. | [3] |
| Sensitivity Increase | Compared to Coomassie Blue Staining | 64 to 1024-fold increase in sensitivity. | [3] |
| Labeling Density | Dot-blot Hybridization (DNA) | 1 biotin per 100–400 residues. | [4] |
| Target DNA Detection | Colorimetric Assay | As little as 0.5 pg of target DNA. | [4] |
| Biotinylated Peptides Identified | Mass Spectrometry (DiDBiT) | 10,715 biotin-modified peptides from 2185 proteins in HEK cells. | [5][6] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for the in vitro biotinylation of proteins using this compound.
Materials:
-
Purified protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound acetate (B1210297) solution (1 mg/mL in water or DMSO)
-
UV lamp (e.g., a hand-held UV lamp with an emission maximum around 320 nm)
-
Ice bath
-
Microcentrifuge tubes
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for removal of excess this compound.
Methodology:
-
Prepare the protein solution at a concentration of ≥2 mg/ml in a suitable buffer.[2]
-
Add this compound acetate solution to the protein solution to achieve a final concentration typically in the range of 50-100 µg/mL. The optimal concentration may need to be determined empirically.
-
Incubate the mixture on ice for 10-15 minutes to allow for equilibration.
-
Place the microcentrifuge tube containing the reaction mixture on ice and irradiate with a UV lamp from a distance of approximately 5-10 cm. The irradiation time can range from 1 to 15 minutes and should be optimized for the specific protein and application.[2]
-
After irradiation, remove the excess, unreacted this compound using size-exclusion chromatography or dialysis.
-
The biotinylated protein is now ready for downstream applications. The extent of biotinylation can be quantified using methods like the HABA assay or mass spectrometry.
Protocol 2: Proximity-Dependent Biotinylation (BioID) using a Photoactivatable Probe
This protocol outlines a general workflow for in vivo proximity labeling using a photoactivatable biotin probe. This technique allows for the identification of proteins and RNAs in close proximity to a protein of interest within a living cell.[7]
Experimental Workflow:
-
Construct Generation: Create a fusion protein of the protein of interest with a monomeric streptavidin tag.
-
Cell Transfection: Transfect the cells of interest with the construct.
-
Probe Incubation: Incubate the transfected cells with a heterobifunctional probe consisting of a photoactivatable moiety and biotin.
-
UV Irradiation: Irradiate the cells with UV light to activate the probe, leading to the covalent biotinylation of nearby proteins and RNAs.
-
Cell Lysis: Lyse the cells to release the biotinylated biomolecules.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins and RNAs.
-
Elution and Analysis: Elute the captured biomolecules and identify them using mass spectrometry (for proteins) or sequencing (for RNAs).
Conclusion
The this compound reaction provides a versatile and robust method for the non-selective labeling of proteins and nucleic acids through C-H and N-H bond insertion. This technical guide has outlined the fundamental mechanism of this photoactivated chemistry, provided quantitative insights into its efficiency, and detailed experimental protocols for its application in both in vitro and in vivo settings. For researchers in drug development and related fields, understanding and applying these techniques can be instrumental in elucidating protein-protein interactions, identifying drug targets, and mapping complex biological pathways. The ability to covalently tag biomolecules in a proximity-dependent manner offers a powerful approach to capture transient and weak interactions that are often missed by traditional biochemical methods.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoactivated In Vivo Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Step-by-Step Photobiotinylation of DNA Probes
Introduction
Photobiotinylation is a non-enzymatic method for labeling nucleic acids, offering a simple and rapid alternative to traditional enzymatic methods like nick translation or random priming.[1][2] This technique utilizes a photoactivatable biotin (B1667282) derivative, such as Photoprobe® Biotin, which contains an aryl azide (B81097) group.[3] Upon exposure to light of a specific wavelength, the aryl azide is converted into a highly reactive nitrene group that forms a stable covalent bond with the DNA probe.[3] This method is advantageous as it is not dependent on enzymatic activity, which can be inhibited by impurities in the DNA sample, and it can be used to label various types of nucleic acids, including single-stranded DNA, double-stranded DNA, and RNA.[3]
Principle of the Method
The core of the photobiotinylation reaction is the light-induced formation of a reactive nitrene from an aryl azide. This nitrene can then insert into any C-H or N-H bond in close proximity, leading to the covalent attachment of the biotin molecule to the DNA probe. The reaction is typically carried out using a sunlamp or a similar light source that provides the necessary energy for photoactivation. The long spacer arm on the photobiotin molecule reduces steric hindrance, ensuring that the incorporated biotin is accessible for detection by avidin (B1170675) or streptavidin conjugates.[4]
Applications
Biotinylated DNA probes are widely used in a variety of molecular biology techniques, including:
-
In Situ Hybridization (ISH): Labeled probes are used to detect specific DNA or RNA sequences within cells or tissues, providing spatial information about gene expression or chromosomal location.[5][6]
-
Southern and Northern Blotting: Biotinylated probes enable the detection of specific DNA or RNA fragments that have been separated by gel electrophoresis and transferred to a membrane.
-
Electrophoretic Mobility Shift Assays (EMSA): These assays use biotinylated probes to study protein-DNA interactions.
-
Pull-Down Assays: Biotinylated DNA probes can be used to isolate and identify DNA-binding proteins from complex mixtures.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical photobiotinylation reaction. These values may need to be optimized for specific DNA probes and applications.
| Parameter | Value | Notes |
| DNA Input | 10 ng - 1 µg | The optimal amount of DNA may vary depending on the probe length and downstream application. |
| Photoprobe® Biotin Concentration | 1 µg per 1 µg of DNA | This is a starting recommendation and can be adjusted. |
| Reaction Volume | 20 - 100 µL | A smaller reaction volume can increase the labeling efficiency. |
| Incubation Temperature (Pre-photoactivation) | Room Temperature | A brief incubation allows the this compound to intercalate with the DNA. |
| Photoactivation Light Source | 250-500 Watt Sunlamp | Other light sources with similar output can be used. |
| Distance from Light Source | 10 cm | This distance should be kept consistent to ensure reproducible results. |
| Photoactivation Time | 15 - 20 minutes | Longer exposure times may lead to DNA damage. |
| Purification Method | Ethanol precipitation or Gel filtration | To remove unincorporated this compound.[8] |
| Expected Yield | Approximately 70-90% recovery of input DNA | The yield can be assessed by spectrophotometry or gel electrophoresis. |
Experimental Protocol: Photobiotinylation of DNA Probes
This protocol describes a general procedure for the photobiotinylation of a DNA probe using a photoactivatable biotin reagent.
Materials:
-
DNA probe (purified)
-
Photoprobe® Biotin (or similar photoactivatable biotin reagent)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Nuclease-free water
-
Isobutanol
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Sunlamp (250-500 Watt)
-
Ice bucket
-
Microcentrifuge tubes
Procedure:
-
DNA Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in order:
-
DNA probe (1 µg)
-
Photoprobe® Biotin (1 µg)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Mix gently by pipetting.
-
-
Photoactivation:
-
Place the open microcentrifuge tube on ice, approximately 10 cm below the sunlamp.
-
Irradiate the sample for 15-20 minutes. Ensure the setup is in a well-ventilated area.
-
-
Extraction of Unincorporated Biotin:
-
After irradiation, add 50 µL of nuclease-free water to the reaction tube.
-
Add 100 µL of isobutanol, vortex thoroughly, and centrifuge at 12,000 x g for 2 minutes.
-
Carefully remove and discard the upper isobutanol layer, which contains the unincorporated this compound.
-
Repeat the isobutanol extraction two more times.
-
-
Ethanol Precipitation of the Labeled Probe:
-
To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes to precipitate the DNA.[7]
-
Centrifuge at 12,000 x g for 20-30 minutes at 4°C to pellet the DNA.[7]
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
-
Resuspension and Storage:
-
Resuspend the biotinylated DNA probe in an appropriate volume of TE buffer (e.g., 20 µL).
-
Determine the concentration of the labeled probe using a spectrophotometer.
-
Store the labeled probe at -20°C.
-
Visualizations
Caption: Workflow for the photobiotinylation of DNA probes.
Caption: The chemical principle of photobiotinylation of DNA.
References
- 1. researchgate.net [researchgate.net]
- 2. PHOTOPROBE biotin: an alternative method for labeling archival DNA for comparative genomic hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In situ hybridization: an optimised detection protocol for a biotinylated DNA probe renders it more sensitive than a comparable 35S-labelled probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. neb.com [neb.com]
- 9. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Photobiotin In Situ Hybridization: A Detailed Protocol for Researchers
Application Notes and Protocols for the Detection of Nucleic Acid Sequences in Tissues and Cells
Introduction
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific DNA or RNA sequences within the context of morphologically preserved cells or tissue sections. This method is invaluable for researchers, scientists, and drug development professionals seeking to understand gene expression patterns, identify genetic abnormalities, or detect the presence of pathogens. Among the various non-radioactive labeling methods, the use of photobiotin-labeled probes offers a simple, rapid, and efficient alternative for nucleic acid detection.[1]
This document provides a comprehensive guide to performing in situ hybridization using this compound-labeled probes. It includes detailed protocols for probe labeling, tissue preparation, hybridization, and both chromogenic and fluorescent detection. Additionally, quantitative data is summarized in tables for easy reference, and signaling pathways and experimental workflows are illustrated with diagrams.
Principle of this compound In Situ Hybridization
The this compound in situ hybridization technique relies on a nucleic acid probe labeled with this compound, a photoactivatable analog of biotin (B1667282).[2] Upon exposure to a high-intensity light source, the aryl azide (B81097) group in the this compound molecule is converted to a highly reactive nitrene group. This nitrene group can then form stable covalent bonds with the nucleic acid probe. The biotinylated probe is then hybridized to the target sequence within the cell or tissue. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin is then exploited for detection. These proteins, conjugated to either an enzyme (for chromogenic detection) or a fluorophore (for fluorescent detection), bind to the biotinylated probe, allowing for visualization of the target nucleic acid sequence.
Experimental Protocols
This section details the step-by-step procedures for performing this compound in situ hybridization, from probe preparation to signal detection.
Preparation of this compound-Labeled Probes
This protocol describes the chemical labeling of DNA probes with this compound acetate (B1210297).
Materials:
-
DNA probe (linearized plasmid, PCR product, or oligonucleotide)
-
This compound acetate
-
Tris-EDTA (TE) buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (B145695)
-
70% Ethanol
-
Nuclease-free water
-
Sunlamp or UV transilluminator
Procedure:
-
Dissolve the DNA probe in nuclease-free water or TE buffer at a concentration of 1 µg/µL.
-
In a microcentrifuge tube, combine the DNA probe with this compound acetate. The final concentration of this compound acetate should be optimized, but a starting point of 0.5-1.0 mg/mL is recommended.
-
Place the tube on ice and irradiate with a sunlamp (275W) at a distance of 10 cm for 15-20 minutes. Alternatively, a UV transilluminator can be used.
-
To remove unreacted this compound, add an equal volume of 2-butanol and vortex thoroughly. Centrifuge for 5 minutes at room temperature and discard the upper (butanol) phase. Repeat this extraction step 2-3 times.
-
Precipitate the labeled probe by adding 1/10 volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at maximum speed for 15-30 minutes at 4°C to pellet the probe.
-
Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend the this compound-labeled probe in nuclease-free water or TE buffer.
-
Store the labeled probe at -20°C.
Table 1: Quantitative Parameters for this compound Probe Labeling
| Parameter | Value/Range | Notes |
| DNA Probe Concentration | 1 µg/µL | |
| This compound Acetate Concentration | 0.5 - 1.0 mg/mL | May require optimization |
| Irradiation Time | 15 - 20 minutes | |
| Irradiation Distance | 10 cm | For a 275W sunlamp |
| Ethanol Precipitation Incubation | ≥ 30 minutes | at -20°C |
Tissue Preparation
Proper tissue preparation is crucial for successful in situ hybridization. This protocol is for paraffin-embedded tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
DEPC-treated water
-
Phosphate-buffered saline (PBS)
-
Proteinase K
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse in DEPC-treated water for 5 minutes.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) at 37°C for 10-30 minutes. The optimal time depends on the tissue type and fixation.
-
Wash slides in PBS for 5 minutes.
-
-
Post-fixation:
-
Incubate in 4% PFA in PBS for 5-10 minutes at room temperature.
-
Wash slides in PBS: 2 changes for 5 minutes each.
-
In Situ Hybridization
Materials:
-
Hybridization buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 1x Denhardt's solution, 100 µg/mL sheared salmon sperm DNA)
-
This compound-labeled probe
-
Humidified chamber
-
Coverslips
Procedure:
-
Prehybridization:
-
Apply hybridization buffer (without probe) to the tissue section.
-
Incubate in a humidified chamber at the desired hybridization temperature (e.g., 42-55°C) for 1-2 hours.
-
-
Hybridization:
-
Dilute the this compound-labeled probe in hybridization buffer to a final concentration of 1-10 ng/µL.
-
Denature the probe by heating at 95°C for 5-10 minutes, then immediately chill on ice.
-
Remove the prehybridization buffer and apply the hybridization solution containing the denatured probe to the tissue section.
-
Cover with a coverslip, avoiding air bubbles.
-
Incubate in a humidified chamber overnight (16-18 hours) at the hybridization temperature.
-
Table 2: Typical Composition of Hybridization Buffer
| Component | Final Concentration |
| Formamide | 50% |
| SSC | 5x |
| Heparin | 50 µg/mL |
| Denhardt's Solution | 1x |
| Sheared Salmon Sperm DNA | 100 µg/mL |
Post-Hybridization Washes
Stringent washes are necessary to remove non-specifically bound probes.
Materials:
-
5x SSC
-
2x SSC
-
0.2x SSC
-
0.1x SSC
Procedure:
-
Carefully remove the coverslips by immersing the slides in 2x SSC.
-
Wash the slides in 2x SSC at the hybridization temperature for 15 minutes.
-
Wash in 0.2x SSC at a higher temperature (e.g., 50-65°C) for 2 changes of 15 minutes each.
-
Wash in 0.1x SSC at room temperature for 10 minutes.
Table 3: Post-Hybridization Wash Conditions
| Wash Solution | Temperature | Duration |
| 2x SSC | Hybridization Temperature | 15 minutes |
| 0.2x SSC | 50-65°C | 2 x 15 minutes |
| 0.1x SSC | Room Temperature | 10 minutes |
Detection of this compound-Labeled Probes
The biotinylated probe can be detected using either chromogenic or fluorescent methods.
This protocol uses a streptavidin-alkaline phosphatase (AP) conjugate and NBT/BCIP substrate to produce a colored precipitate.[3]
Materials:
-
Blocking solution (e.g., 1% BSA in PBS)
-
Streptavidin-AP conjugate
-
NBT/BCIP substrate solution
-
Nuclear Fast Red or other counterstain
-
Mounting medium
Procedure:
-
Wash slides in PBS for 5 minutes.
-
Incubate in blocking solution for 30 minutes at room temperature.
-
Incubate with Streptavidin-AP conjugate (diluted in blocking solution according to the manufacturer's instructions) for 30-60 minutes at room temperature in a humidified chamber.[3]
-
Wash slides in PBS: 3 changes for 5 minutes each.
-
Incubate in NBT/BCIP substrate solution in the dark until the desired color intensity is reached (typically 15 minutes to several hours).[3]
-
Stop the reaction by rinsing with deionized water.
-
Counterstain with Nuclear Fast Red for 1-5 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
Table 4: Reagent Concentrations for Chromogenic Detection
| Reagent | Working Concentration | Incubation Time |
| Streptavidin-AP Conjugate | Manufacturer dependent | 30-60 minutes |
| NBT/BCIP Substrate | Ready-to-use | 15 min - several hours |
| Nuclear Fast Red | Ready-to-use | 1-5 minutes |
This protocol uses a streptavidin-fluorophore conjugate for fluorescent visualization.[4]
Materials:
-
Blocking solution (e.g., 1% BSA in PBS)
-
Streptavidin-fluorophore conjugate (e.g., Streptavidin-FITC, Streptavidin-Cy3)
-
DAPI or other nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Wash slides in PBS for 5 minutes.
-
Incubate in blocking solution for 30 minutes at room temperature.
-
Incubate with Streptavidin-fluorophore conjugate (diluted in blocking solution, typically 1-5 µg/mL) for 30-60 minutes at room temperature in the dark.[4][5]
-
Wash slides in PBS: 3 changes for 5 minutes each in the dark.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to counterstain nuclei.
-
Rinse briefly in PBS.
-
Mount with antifade mounting medium.
Table 5: Reagent Concentrations for Fluorescent Detection
| Reagent | Working Concentration | Incubation Time |
| Streptavidin-Fluorophore Conjugate | 1-5 µg/mL | 30-60 minutes |
| DAPI | 1 µg/mL | 5 minutes |
Troubleshooting
Table 6: Common Problems and Solutions in this compound In Situ Hybridization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient probe labeling- Probe degradation- Insufficient tissue permeabilization- Over-fixation of tissue- Suboptimal hybridization conditions | - Verify probe labeling efficiency- Use fresh or properly stored probes- Optimize Proteinase K treatment- Adjust fixation time- Optimize hybridization temperature and time |
| High Background | - Probe concentration too high- Inadequate blocking- Insufficient post-hybridization washes- Non-specific binding of streptavidin conjugate | - Titrate probe concentration- Increase blocking time or change blocking reagent- Increase stringency of washes (higher temperature, lower salt)- Ensure proper dilution of streptavidin conjugate |
| Damaged Tissue Morphology | - Over-digestion with Proteinase K- Harsh post-hybridization washes | - Reduce Proteinase K concentration or incubation time- Perform washes at the recommended temperatures |
Conclusion
This compound in situ hybridization is a robust and versatile technique for the detection of specific nucleic acid sequences in a cellular and tissue context. By following the detailed protocols and optimizing the key parameters outlined in this guide, researchers can achieve sensitive and specific localization of their targets of interest. The flexibility of both chromogenic and fluorescent detection methods allows for a wide range of applications in basic research, diagnostics, and drug development.
References
Application Notes and Protocols for Photobiotin-Based Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing photobiotin for the identification and characterization of protein-protein interactions (PPIs). This technique, a form of proximity-dependent labeling, allows for the covalent capture of transient and stable interactions directly within a native cellular environment. Upon photoactivation, the this compound reagent forms a reactive intermediate that covalently labels proximal proteins, which can then be enriched and identified using mass spectrometry.
Principle of this compound-Based Proximity Labeling
This compound is a chemical probe composed of three key moieties: a biotin (B1667282) group for affinity purification, a spacer arm, and a photoactivatable group, typically an aryl azide (B81097).[1] The aryl azide group is chemically inert in the dark but upon exposure to UV light, it forms a highly reactive nitrene intermediate.[2] This nitrene can then non-selectively insert into C-H or N-H bonds of nearby molecules, effectively "tagging" proteins in close proximity to the this compound probe.[3] The biotin handle then allows for the specific and high-affinity capture of these labeled proteins using streptavidin-conjugated beads.[4]
This method is particularly advantageous for capturing weak or transient interactions that may be lost during traditional co-immunoprecipitation (co-IP) experiments.[5] The covalent nature of the crosslinking ensures that the interaction partners are preserved even under stringent lysis and wash conditions.
Comparison with Other Proximity Labeling Methods
This compound is one of several techniques available for proximity-dependent labeling. The most common alternatives are enzyme-based methods such as BioID and APEX. The choice of method depends on the specific experimental goals and cellular system.
| Feature | This compound | BioID (Biotin Ligase) | APEX (Ascorbate Peroxidase) |
| Labeling Principle | Photo-activated chemical crosslinking[1] | Enzymatic biotinylation of primary amines (lysines)[5] | Enzymatic generation of biotin-phenoxyl radicals targeting electron-rich amino acids (tyrosine)[5] |
| Labeling Time | Seconds to minutes of UV exposure[6][7] | 18-24 hours[1] | ~1 minute[1] |
| Labeling Radius | Dependent on the lifetime of the reactive species | ~10 nm[8] | ~20 nm[9] |
| Toxicity | Potential for UV-induced cell damage[6] | Generally low toxicity[5] | H2O2 can be toxic to cells[5] |
| Temporal Control | High; initiated by UV light[2] | Low; initiated by addition of biotin[5] | High; initiated by addition of H2O2[5] |
| Cellular Compartment | Applicable to all compartments | Active in all compartments | Active in all compartments[8] |
Experimental Workflow
The overall workflow for a this compound-based protein-protein interaction study involves several key stages, from introducing the this compound probe to the identification of interacting proteins by mass spectrometry.
Overall workflow for this compound-based PPI studies.
Detailed Experimental Protocols
The following protocols provide a general framework for conducting a this compound-based protein-protein interaction experiment. Optimization of specific steps, such as probe concentration, UV exposure time, and wash conditions, is recommended for each experimental system.
Protocol 1: In-Cell Photo-Crosslinking
This protocol describes the steps for labeling interacting proteins with a photobiotinylated probe in living cells.
Materials:
-
Mammalian cells expressing the "bait" protein of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound-conjugated probe (e.g., a small molecule ligand of the bait protein conjugated to this compound)
-
UV lamp (e.g., 365 nm)[7]
-
Ice-cold PBS
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Probe Incubation:
-
On the day of the experiment, replace the cell culture medium with fresh medium containing the this compound-conjugated probe. The optimal concentration of the probe should be determined empirically, but a starting point of 1-10 µM is common.
-
Incubate the cells for a sufficient time to allow the probe to enter the cells and bind to the bait protein. This time can range from 30 minutes to several hours and should be optimized. Perform this step in the dark to prevent premature activation of the this compound.
-
-
Washing:
-
UV Crosslinking:
-
Remove the final PBS wash and add a thin layer of fresh, ice-cold PBS to the cells to prevent drying during irradiation.
-
Place the cell culture plate on ice and expose to UV light (e.g., 365 nm) for a predetermined amount of time.[7] The optimal irradiation time needs to be determined and can range from 1 to 30 minutes.[7] Shorter exposure times with high-intensity lamps are preferable to minimize cell damage.[6] Ensure the removal of the culture plate lid for efficient irradiation.[10]
-
-
Cell Harvesting:
-
After UV exposure, immediately place the plate on ice and aspirate the PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer (see Protocol 2).
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol details the enrichment of biotinylated proteins from cell lysates using streptavidin-coated magnetic beads.
Materials:
-
Crosslinked cell lysate from Protocol 1
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., lysis buffer with adjusted detergent concentrations)
-
Elution buffer (e.g., SDS-PAGE sample buffer containing biotin, or a buffer with a high concentration of free biotin)
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer to the crosslinked cells from Protocol 1.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads in their storage buffer.
-
Transfer an appropriate amount of bead slurry to a new tube.
-
Wash the beads three times with lysis buffer according to the manufacturer's instructions, using a magnetic rack to separate the beads from the supernatant.
-
-
Binding of Biotinylated Proteins:
-
Add the clarified cell lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. A typical washing sequence could be:
-
Two washes with a high-salt wash buffer (e.g., lysis buffer with 500 mM NaCl).
-
Two washes with the original lysis buffer.
-
Two washes with a low-salt wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
-
Elution:
-
After the final wash, elute the bound proteins from the beads. Two common methods are:
-
Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins and is ready for SDS-PAGE analysis.
-
Competitive Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes at room temperature with gentle agitation. This method is gentler and may preserve protein complexes for further analysis.
-
-
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of the enriched proteins for identification by mass spectrometry.
Materials:
-
Eluted biotinylated proteins from Protocol 2
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
Procedure:
-
On-Bead Digestion (Alternative to Elution):
-
After the final wash step in Protocol 2, resuspend the beads in 50 mM ammonium bicarbonate buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 55°C for 30 minutes.
-
Cool to room temperature and alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark for 30 minutes.
-
Add trypsin and incubate overnight at 37°C with shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
-
In-Solution Digestion (Following Elution):
-
If proteins were eluted, proceed with a standard in-solution digestion protocol. Briefly, reduce with DTT, alkylate with IAA, and digest with trypsin.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or a similar desalting column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the mass spectra.
-
Compare the identified proteins from the this compound-probe sample to a negative control (e.g., cells treated with a non-photoreactive biotin probe or no probe) to identify specific interaction partners.
-
Data Presentation and Visualization
Quantitative data from mass spectrometry experiments should be organized to clearly distinguish high-confidence interactors from background proteins.
Logical flow for identifying high-confidence interactors.
Visualizing Signaling Pathways
Once interacting proteins are identified, they can be mapped onto known signaling pathways to provide biological context.
Mapping identified interactors onto a signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of biotinylated proteins | - Inefficient crosslinking- Probe not binding to the bait- Insufficient amount of starting material | - Optimize UV exposure time and intensity.- Confirm probe-bait interaction by another method (e.g., thermal shift assay).- Increase the number of cells used. |
| High background of non-specific proteins | - Insufficient washing- Hydrophobic interactions with beads- Endogenously biotinylated proteins | - Increase the number and stringency of wash steps (e.g., higher salt, different detergents).- Pre-clear the lysate with unconjugated beads.- Include a no-probe control to identify and subtract endogenously biotinylated proteins. |
| Bait protein not identified by MS | - Low abundance of bait- Bait protein not efficiently biotinylated | - Confirm bait expression by Western blot.- The this compound probe may not be in close enough proximity to the bait's surface to label it efficiently. This does not necessarily invalidate the identification of other interactors. |
By following these application notes and protocols, researchers can effectively employ this compound as a powerful tool to explore the dynamic landscape of protein-protein interactions within their biological systems of interest.
References
- 1. Recent advances in proximity-based labeling methods for interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.addgene.org [blog.addgene.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proximity Labeling Techniques to Study Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photobiotin Cross-Linking Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photobiotin-based cross-linking coupled with mass spectrometry is a powerful technique for identifying protein-protein interactions (PPIs) and mapping the spatial organization of protein complexes within their native cellular environment. This method utilizes a photo-activatable biotin (B1667282) derivative, such as this compound acetate (B1210297), which upon activation by UV light, forms a highly reactive nitrene intermediate. This intermediate then covalently bonds to nearby proteins, effectively "tagging" them with a biotin molecule. The small size of this compound and the short-lived nature of its reactive species allow for the capture of both stable and transient interactions with high spatial resolution.
The biotin tag serves as a high-affinity handle for the enrichment of cross-linked proteins and peptides using streptavidin-based affinity purification. Subsequent analysis by mass spectrometry enables the identification of the biotinylated proteins, providing a snapshot of the protein interaction landscape at a specific moment in time. This approach is particularly valuable for studying dynamic signaling pathways, characterizing the components of large protein complexes, and identifying the targets of therapeutic agents.
Compared to other proximity-dependent biotinylation methods like BioID and APEX, this compound offers the advantage of temporal control, as the cross-linking reaction is initiated by a pulse of UV light. This allows for the study of rapid cellular processes and minimizes the potential for artifacts that can arise from long labeling times.
Signaling Pathway and Mechanism
The fundamental principle of this compound cross-linking involves three key steps: introduction of the this compound reagent, photo-activation to generate a reactive species, and covalent labeling of proximal biomolecules.
Caption: Mechanism of this compound activation and protein labeling.
Experimental Workflow
The overall experimental workflow for a this compound cross-linking mass spectrometry experiment can be divided into several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for this compound cross-linking MS.
Data Presentation
A critical aspect of proximity labeling experiments is the comparative analysis of different techniques. The following table summarizes key quantitative parameters for this compound and other commonly used proximity-dependent biotinylation methods.
| Feature | This compound | BioID | TurboID | APEX2 |
| Labeling Principle | Photo-activated nitrene | Promiscuous biotin ligase | Engineered promiscuous biotin ligase | Peroxidase-catalyzed radical formation |
| Labeling Time | Seconds to minutes | 18-24 hours | ~10 minutes | ~1 minute |
| Labeling Radius | ~10 nm[1] | ~10 nm[1] | ~10 nm[2] | ~20 nm[1] |
| Temporal Control | High (UV-initiated) | Low | Moderate | High (H₂O₂-initiated) |
| Cellular Toxicity | Low (UV-dependent) | Low | Low | Moderate (H₂O₂-dependent)[2] |
| Amino Acid Target | C-H bonds (less specific) | Primary amines (Lysine)[1] | Primary amines (Lysine) | Electron-rich residues (Tyrosine)[2][3] |
Experimental Protocols
Protocol 1: In-Cell this compound Cross-Linking
Materials:
-
Cells of interest
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound acetate (e.g., from a commercial supplier)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV lamp (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., high salt, urea-based)
-
Elution buffer (e.g., containing biotin or using on-bead digestion)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency (typically 70-80%).
-
If applicable, treat cells with the drug or stimulus of interest for the desired time.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound acetate in DMSO (e.g., 10 mM).
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with this compound acetate diluted in PBS or serum-free medium to a final concentration of 0.1-0.5 mM. A typical incubation time is 10-15 minutes at 4°C to allow for reagent diffusion.
-
-
UV Cross-Linking:
-
Place the cells on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal distance and time should be empirically determined.
-
-
Cell Lysis:
-
Immediately after UV irradiation, wash the cells twice with ice-cold PBS to remove excess reagent.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
Protocol 2: Enrichment and Preparation of Biotinylated Proteins for Mass Spectrometry
Procedure:
-
Streptavidin Affinity Purification:
-
Incubate the cell lysate with pre-washed streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended (e.g., lysis buffer, high-salt buffer, urea (B33335) buffer, and a final wash with a buffer compatible with digestion).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add mass spectrometry grade trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Extraction and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Protocol 3: Mass Spectrometry Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Typical LC gradients for proteomic analyses can be used.
-
Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed.[4]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).
-
Search the data against a relevant protein database to identify the biotinylated proteins.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the this compound-labeled samples compared to control samples (e.g., no UV irradiation or no this compound).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of biotinylated proteins | Inefficient cross-linking | Optimize UV irradiation time and distance. Increase the concentration of this compound acetate. |
| Inefficient cell lysis | Use a stronger lysis buffer. Ensure complete cell disruption. | |
| Loss of protein during purification | Minimize the number of handling steps. Ensure beads are not aspirated during washes. | |
| High background of non-specific proteins | Insufficient washing | Increase the number and stringency of wash steps during affinity purification. |
| Endogenously biotinylated proteins | These are common contaminants and should be filtered out during data analysis by comparing to a control without the bait protein. | |
| Variability between replicates | Inconsistent cell numbers | Ensure equal cell numbers are used for each replicate. |
| Inconsistent UV exposure | Use a calibrated UV source and maintain a consistent distance from the sample. | |
| No identification of expected interactors | Interaction is too transient | Decrease the time between stimulus and cross-linking. |
| Bait protein is not expressed or localized correctly | Verify bait protein expression and localization by Western blot or immunofluorescence. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 3. Development and Comparative Evaluation of Endolysosomal Proximity Labeling-Based Proteomic Methods in Human iPSCDerived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Quantitative Mass Spectrometry Platforms for Monitoring Kinase ATP Probe Uptake in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Photobiotin Labeling of RNA for Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA structure, function, and its myriad interactions is central to understanding cellular processes and disease mechanisms. Next-generation sequencing (NGS) has become an indispensable tool for transcriptome-wide analysis. A critical step in many RNA-centric workflows is the ability to specifically label and subsequently isolate RNA molecules of interest. Photobiotin labeling is a versatile and powerful technique for covalently tagging RNA in a non-specific manner, making it suitable for a variety of applications where enzymatic or co-transcriptional labeling may not be feasible.
This compound acetate (B1210297) is a derivative of biotin (B1667282) that contains a photo-reactive aryl azide (B81097) group.[1] Upon exposure to near-UV light (300-360 nm), this azide group is converted into a highly reactive nitrene intermediate, which can then form a stable, covalent bond with nearby nucleic acids and proteins.[2] This method is advantageous as it does not require a free hydroxyl group on the RNA, is independent of the RNA sequence, and can be performed on pre-existing RNA populations. Following labeling, the robust and high-affinity interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁴ M) is exploited for the efficient capture and purification of the labeled RNA molecules, preparing them for downstream applications such as NGS.[3]
Core Applications
-
Capture of RNA-protein crosslink complexes (CLIP-Seq): Biotinylate RNA within immunoprecipitated RNA-protein complexes to facilitate purification and subsequent sequencing of the RNA fragments.[4][5]
-
Proximity Labeling: In combination with targeted enzymes, biotinylate RNAs in specific subcellular compartments to study their spatial distribution.[6]
-
Isolation of specific transcripts: When coupled with hybridization-based methods, it allows for the capture and sequencing of specific RNA targets.
Principle of this compound Labeling
The workflow begins with purified RNA, which is incubated with this compound acetate in a suitable buffer. The mixture is then irradiated with a near-UV light source, activating the aryl azide group on the this compound molecule. The resulting reactive nitrene intermediate rapidly forms a covalent bond with the RNA. Unreacted this compound is removed, and the biotinylated RNA is then captured on streptavidin-coated magnetic beads. After stringent washing steps to remove non-specific binders, the purified RNA is eluted and processed for sequencing library preparation.
Quantitative Data Summary
While direct quantitative data for this compound labeling efficiency in sequencing applications is not widely published, data from alternative biotinylation methods provide a useful benchmark for expected performance. The choice of labeling method can significantly impact yield and efficiency.
| Parameter | Enzymatic Labeling (T4 RNA Ligase) | Co-transcriptional Labeling (Biotin-16-UTP) | This compound Labeling |
| Labeling Efficiency | >90% on RNase III fragmented cRNA[7] | Incorporation every 20-25 nucleotides | Dependent on UV exposure and reagent concentration; requires optimization. |
| Typical Yield | N/A (post-transcriptional) | ~10 µg labeled RNA from 1 µg DNA template | Dependent on starting material and recovery efficiency. |
| RNA Recovery | Dependent on purification method (e.g., >80% recovery from beads)[8] | High, integrated with transcription purification. | Dependent on purification efficiency from streptavidin beads. |
| Specificity | 3'-end specific[7] | Internal, random incorporation at U residues | Non-specific, labels along the RNA backbone. |
Visualized Mechanisms and Workflows
References
- 1. This compound-Labeled DNA and RNA Hybridization Probes | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple methods for the 3′ biotinylation of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotin-Labelling of Immunoprecipitated RNA (v1pre) [protocols.io]
- 6. RNA Proximity Labeling: A New Detection Tool for RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct labeling of RNA with multiple biotins allows sensitive expression profiling of acute leukemia class predictor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Non-specific Protein Labeling and Detection with Photobiotin in Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photobiotin is a photoactivatable derivative of biotin (B1667282) that enables the non-specific labeling of proteins and other macromolecules.[1] This technique is particularly valuable for studying protein-protein interactions, identifying components of protein complexes, and detecting proteins for which specific antibodies are unavailable.[2] Upon activation with light (typically 260-475 nm), the aryl azide (B81097) group of this compound forms a highly reactive nitrene intermediate, which covalently binds to nearby molecules, including proteins, DNA, and RNA.[1][3] The attached biotin moiety can then be detected with high sensitivity and specificity using avidin (B1170675) or streptavidin conjugates, such as Streptavidin-Horseradish Peroxidase (HRP), in a Western blot format.[2][4] This method offers a significant increase in sensitivity, in some cases up to 1024-fold greater than Coomassie blue staining.[5]
Principle of the Method
The detection of this compound-labeled proteins leverages the exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and streptavidin.[2][4] Streptavidin is a tetrameric protein with four binding sites for biotin, which allows for substantial signal amplification.[2] The workflow involves three main stages:
-
Photo-labeling: Proteins of interest are incubated with this compound and then exposed to a high-intensity light source. This activates the aryl azide group, causing it to covalently and non-specifically bind to adjacent amino acid residues.
-
SDS-PAGE and Western Blotting: The labeled protein mixture is separated by size using polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a membrane (e.g., PVDF or nitrocellulose).[2]
-
Chemiluminescent Detection: The membrane is incubated with a Streptavidin-HRP conjugate, which binds to the biotinylated proteins.[4][6] Following the addition of a chemiluminescent substrate, the HRP enzyme catalyzes a reaction that produces light, which can be captured by film or a digital imager.[4][7]
Experimental Protocols
Protocol 1: this compound Labeling of Proteins in Solution
This protocol is adapted for labeling purified proteins or complex protein mixtures in vitro.
Materials:
-
Protein sample (purified or lysate) at a concentration of ≥2 mg/mL[8]
-
This compound (e.g., N-(4-azido-2-nitrophenyl)-N'-(N-d-biotinyl-3-aminopropyl)-N'-methyl-1,3-propanediamine)[9]
-
Amine-free buffer (e.g., 50 mM Phosphate-Buffered Saline, pH 7.0)[8][10]
-
High-intensity UV lamp or flash lamp (260-475 nm)[1]
-
Foil-covered or amber microcentrifuge tubes[8]
-
Size-exclusion chromatography column or dialysis tubing for cleanup
Procedure:
-
Sample Preparation: Dissolve or dialyze the protein sample into an amine-free buffer (e.g., PBS, pH 7.0). Ensure the protein concentration is at least 2 mg/mL for efficient labeling.[8][10] Transfer the solution to a foil-covered microcentrifuge tube.[8]
-
This compound Addition: Prepare a stock solution of this compound in a suitable solvent like DMF or DMSO. Add the this compound solution to the protein sample. The optimal ratio of this compound to protein should be determined empirically, but a starting point is a 2- to 5-fold molar excess.[8]
-
Photo-activation: Place the tube on ice and expose it to a high-intensity light source for 1-15 minutes. The optimal irradiation time and light intensity must be determined for each specific application and experimental setup.[9]
-
Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer, such as Tris, to scavenge unreacted this compound.
-
Cleanup: Remove excess, unreacted this compound by dialysis against PBS or by using a size-exclusion chromatography column (e.g., G-25).[8] The labeled protein is now ready for downstream applications.
Protocol 2: Western Blot Detection of this compound-Labeled Proteins
This protocol outlines the detection of biotinylated proteins following SDS-PAGE and membrane transfer.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Chemiluminescent HRP substrate (e.g., ECL)
-
Imaging system (film or digital imager)
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to minimize non-specific binding of the streptavidin conjugate to the membrane.[7]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[7]
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer. A typical starting dilution is 1:20,000, but the optimal concentration should be determined empirically.[6] Incubate the membrane with the diluted conjugate for 1 hour at room temperature with gentle agitation.[7]
-
Washing: Repeat the washing step (Step 2) to remove unbound Streptavidin-HRP. It is critical to wash thoroughly to reduce background signal.[7]
-
Signal Development: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for the recommended time (typically 1-5 minutes).[11]
-
Imaging: Remove excess substrate and place the membrane in a plastic wrap or membrane protector. Expose the membrane to X-ray film or capture the signal using a digital imaging system.[7][11]
Data Presentation
Quantitative Comparison of Detection Methods
| Parameter | This compound with Streptavidin-HRP | Coomassie Blue Staining |
| Detection Limit | As low as <10 pg of protein[5] | Typically in the nanogram range |
| Sensitivity | 64 to 1024-fold higher than Coomassie[5] | Baseline |
| Specificity | High, based on Biotin-Streptavidin interaction[4] | Non-specific, stains all proteins |
| Workflow | Multi-step (Labeling, Blot, Detection)[2] | Single-step staining |
| Signal Type | Chemiluminescent or Colorimetric[2] | Colorimetric |
Visualizations
Diagrams of Workflow and Mechanism
// Nodes this compound [label="this compound\n(Aryl Azide)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; uv_light [label="UV Light\n(260-475 nm)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; nitrene [label="Reactive Nitrene\nIntermediate", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; protein [label="Target Protein\n(Nearby Amino Acid Residues)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; labeled_protein [label="Covalently Labeled Protein\n(Biotinylated)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; streptavidin [label="Streptavidin-HRP\nConjugate", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Chemiluminescent\nSignal", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"];
// Edges uv_light -> this compound [dir=back, arrowhead=none]; this compound -> nitrene [label=" Photo-activation"]; {nitrene, protein} -> labeled_protein [label=" Covalent Bond Formation\n(Non-specific)"]; labeled_protein -> streptavidin [label=" High-Affinity Binding"]; streptavidin -> detection [label=" Enzymatic Reaction"]; } .dot Caption: Mechanism of photo-activation and detection of this compound-labeled proteins.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptavidin-HRP | Cell Signaling Technology [cellsignal.com]
- 5. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 7. novopro.cn [novopro.cn]
- 8. researchgate.net [researchgate.net]
- 9. Protein patterning with a photoactivatable derivative of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. fortislife.com [fortislife.com]
Application Notes and Protocols for Live Cell Imaging with Photobiotin Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Photobiotin labeling offers a unique advantage for these studies by providing spatiotemporal control over the biotinylation of proteins and other biomolecules. This method utilizes a photoactivatable derivative of biotin (B1667282) that becomes reactive upon exposure to a specific wavelength of light, allowing for precise labeling of molecules in a defined area and at a specific time point within a living cell. This temporal control is crucial for tracking protein dynamics, mapping protein-protein interactions in a time-dependent manner, and understanding complex signaling pathways.
These application notes provide an overview of this compound labeling, its applications in live cell imaging, and detailed protocols for its successful implementation.
Principle of this compound Labeling
This compound is a chemically modified biotin molecule containing a photoactivatable aryl azide (B81097) group. In its inactive state, this compound does not react with cellular components. Upon irradiation with light of a specific wavelength (typically in the UV or visible range), the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then non-specifically and covalently bind to nearby molecules, including proteins, DNA, and RNA, effectively "tagging" them with biotin.[1] The biotinylated molecules can then be visualized using fluorescently labeled streptavidin or avidin, which bind to biotin with very high affinity.
dot
References
Application Notes and Protocols for Photobiotin-Based Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a fundamental technique in life sciences research. The high-affinity interaction between biotin and streptavidin is leveraged for various applications, including protein purification, immobilization, and detection. While traditional biotinylation methods often target primary amines on lysine (B10760008) residues using reagents like N-hydroxysuccinimide (NHS) esters, these approaches are ineffective for proteins lacking accessible primary amines. Photobiotin offers a powerful alternative for labeling these and other proteins in a non-specific manner.
This compound is a photoactivatable analog of biotin.[1] It contains a photo-reactive aryl azide (B81097) group that, upon activation with UV light, forms a highly reactive nitrene intermediate.[2] This intermediate can then non-selectively insert into C-H and N-H bonds in close proximity, resulting in the covalent attachment of biotin to the target protein. This method is particularly advantageous for labeling proteins that are difficult to modify with traditional amine-reactive reagents.
These application notes provide a comprehensive guide to using this compound for labeling proteins, with a focus on proteins that lack primary amines. Detailed protocols for labeling proteins in solution and on the cell surface are provided, along with data presentation and troubleshooting advice.
Principle of this compound Labeling
The mechanism of this compound labeling involves the photo-activation of an aryl azide group. Upon irradiation with UV light, typically between 320-350 nm, the aryl azide releases nitrogen gas (N₂) and forms a short-lived, highly reactive nitrene species.[2] This nitrene can then undergo a variety of reactions, including insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds, to form stable covalent linkages with the target protein.[2] This non-specific reactivity allows for the labeling of a wide range of amino acid residues, making it an ideal choice for proteins with few or no accessible primary amines.
References
Application Note: Creating High-Resolution Protein Patterns on Surfaces with Photobiotin
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for creating spatially defined protein patterns on various surfaces using a photoactivatable derivative of biotin (B1667282) (photobiotin). This technique leverages the high-affinity interaction between biotin and streptavidin to immobilize proteins with precision. The protocol involves coating a surface with this compound, selectively activating it with UV light through a photomask, and subsequently building a biotin-streptavidin-biotinylated protein bridge.[1] This method is versatile and can be applied to substrates like polystyrene, nitrocellulose, and functionalized glass.[1] Key parameters influencing the efficiency of protein immobilization, such as this compound concentration, UV light intensity, and irradiation time, are discussed.[1] This technique is instrumental in fields requiring controlled cell adhesion, biosensor development, and high-density immunoassays.[2][3]
Principle of the Method
The creation of protein micropatterns using this compound is a multi-step process based on light-induced covalent chemistry and bio-affinity interactions.
-
Surface Preparation : The substrate is prepared to present a suitable surface chemistry for this compound attachment. While this compound can be directly adsorbed onto surfaces like polystyrene, a more robust method involves pre-functionalizing glass or silicon dioxide surfaces with an amine-terminated self-assembled monolayer (SAM), such as 3-aminopropyltriethoxysilane (B1664141) (APTS).
-
Photoactivation : this compound contains an aryl azide (B81097) group that is chemically inert in the dark.[1] When exposed to UV light (typically ~350 nm), the aryl azide is converted into a highly reactive nitrene intermediate.
-
Covalent Immobilization : This reactive nitrene readily inserts into C-H and N-H bonds on the substrate surface, forming a stable, covalent linkage. By exposing the this compound-coated surface to UV light through a photomask, a pattern of covalently bound biotin is created only in the illuminated areas.
-
Streptavidin Bridging : After washing away the unreacted this compound, the surface is incubated with streptavidin (or avidin). Streptavidin is a tetrameric protein with four high-affinity binding sites for biotin (Kd ≈ 10-15 M).[4][5] It binds tightly to the patterned biotin on the surface.
-
Protein Immobilization : Because each surface-bound streptavidin molecule has vacant biotin-binding sites, it can then capture biotinylated proteins, antibodies, enzymes, or other molecules of interest, completing the pattern.[1][5][6]
Experimental Workflow
The overall process can be visualized as a sequential series of surface modification and incubation steps.
Workflow for creating protein micropatterns using this compound.
Materials and Reagents
-
Substrates : Glass coverslips, silicon wafers, polystyrene, or nitrocellulose sheets.
-
Cleaning : Piranha solution (H₂SO₄:H₂O₂), Plasma cleaner, ethanol (B145695), isopropanol, deionized (DI) water.
-
Surface Functionalization : 3-Aminopropyltriethoxysilane (APTS).
-
Photoreagent : N-hydroxysuccinimide (NHS) ester of photoactivatable biotin (e.g., Sulfo-SBED) or this compound Acetate.
-
Buffers : Phosphate-buffered saline (PBS, pH 7.4), Tris-buffered saline (TBS, pH 7.4).
-
Bridging Protein : Streptavidin or NeutrAvidin (50 µg/mL in PBS).
-
Blocking Agent : Bovine Serum Albumin (BSA, 2% w/v in PBS) or a commercial blocking buffer.
-
Target Protein : Biotinylated protein of interest (e.g., biotinylated antibody, enzyme, or fibronectin).
-
Photolithography : UV light source (Hg arc lamp, ~350 nm), photomask with desired pattern.
-
Visualization : If required, fluorescently-labeled streptavidin or a secondary antibody for detection via fluorescence microscopy.
Detailed Experimental Protocol
This protocol is optimized for creating protein patterns on glass coverslips.
Step 1: Substrate Cleaning and Activation
-
Place glass coverslips in a rack and immerse in Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the coverslips thoroughly with copious amounts of DI water.
-
Dry the coverslips under a stream of nitrogen gas or in an oven at 120°C for 1 hour.
-
Treat the clean, dry coverslips with oxygen plasma for 5 minutes to activate the surface with hydroxyl groups.
Step 2: Surface Silanization (Amine Functionalization)
-
Immediately after plasma treatment, immerse the coverslips in a 2% (v/v) solution of APTS in 95% ethanol for 1 hour at room temperature with gentle agitation.
-
Rinse the coverslips sequentially with ethanol and DI water.
-
Cure the silane layer by baking the coverslips at 120°C for 1 hour. This creates a stable amine-terminated surface.
Step 3: this compound Conjugation
-
Prepare a solution of NHS-photobiotin at 0.1-1.0 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Pipette the this compound solution onto the amine-functionalized surface of the coverslips and incubate for 1-2 hours at room temperature in the dark to allow the NHS ester to react with the surface amine groups.
-
Rinse the coverslips with PBS and then DI water to remove non-covalently bound this compound. Dry under nitrogen.
Step 4: Photopatterning
-
Place a photomask directly onto the this compound-coated surface. Ensure good contact to achieve high resolution.
-
Expose the surface to a UV light source (e.g., 350 nm Hg arc lamp) for 3-10 minutes. The optimal exposure time depends on the light intensity and the specific this compound reagent (see Table 1).[1]
-
Following exposure, wash the coverslips extensively with a solution containing a surfactant (e.g., PBS with 0.1% Tween-20) and then with DI water to remove the this compound from the unexposed (masked) regions.
Step 5: Blocking Non-Specific Binding
-
Incubate the patterned coverslips in a blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature to prevent non-specific protein adsorption on any remaining active surfaces.
-
Rinse briefly with PBS.
Step 6: Streptavidin and Biotinylated Protein Immobilization
-
Incubate the coverslips with a 50 µg/mL solution of streptavidin in PBS for 30-60 minutes at room temperature.
-
Wash thoroughly with PBS to remove unbound streptavidin.
-
Incubate the coverslips with the biotinylated protein of interest (concentration will be protein-dependent, typically 10-100 µg/mL) in PBS for 1 hour at room temperature.
-
Wash the coverslips three times with PBS to remove the unbound biotinylated protein. The surface is now patterned and ready for analysis or use in downstream applications.
Quantitative Data and Optimization
The quality and density of the immobilized protein pattern are dependent on several key experimental variables. The optimization of these parameters is crucial for achieving reproducible results.[1]
| Parameter | Typical Range | Effect on Patterning | Notes & Reference |
| This compound Concentration | 0.1 - 1.0 mg/mL | Higher concentration generally leads to a denser layer of immobilized biotin, increasing the signal up to a saturation point. | Excessive concentration can lead to non-specific binding or aggregation.[1] |
| UV Light Intensity | 5 - 50 mW/cm² | Higher intensity reduces the required exposure time but can potentially damage the substrate or biotin molecules if excessive. | A calibrated UV source is recommended for reproducibility. |
| Irradiation Time | 3 - 15 minutes | Directly correlates with the amount of covalently bound biotin and subsequent protein immobilization. Longer times increase pattern density. | Over-exposure can lead to photobleaching or damage to the underlying surface.[1][7] |
| Streptavidin Concentration | 20 - 100 µg/mL | A saturating concentration (typically ~50 µg/mL) is required to occupy all available biotin sites on the pattern. | Insufficient streptavidin will result in a lower capacity for the final biotinylated protein. |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No or Weak Pattern | Insufficient UV exposure. Inactive this compound reagent. Incomplete surface functionalization. | Increase UV exposure time or intensity. Use fresh this compound stock solution. Verify silanization process and ensure substrate was properly activated. |
| High Background / Non-specific Binding | Incomplete removal of unreacted this compound. Ineffective blocking step. | Increase the stringency and duration of wash steps after UV exposure. Increase BSA concentration or incubation time for blocking; try alternative blocking agents. |
| Poor Pattern Resolution | Poor contact between photomask and substrate. Light scattering. | Use a vacuum holder or clamp to ensure intimate contact. Use a collimated UV light source. |
| Low Protein Activity | Denaturation of the target protein. | Ensure all incubations are performed under protein-friendly buffer conditions. Confirm that the biotinylation of the target protein does not affect its active site. |
References
- 1. Protein patterning with a photoactivatable derivative of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular patterning on carbon based surfaces through this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High affinity immobilization of proteins using biotin- and GST-based coupling strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. The immobilization of proteins on biodegradable fibers via biotin-streptavidin bridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UV-Denaturation Assay to Assess Protein Photostability and Ligand-Binding Interactions Using the High Photon Flux of Diamond B23 Beamline for SRCD - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Virus-Host Frontier: A Detailed Protocol for Photobiotin-Based Proximity Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Understanding the intricate network of interactions between viral and host proteins is paramount for elucidating infection mechanisms and developing novel antiviral therapeutics. Proximity-dependent labeling techniques, coupled with mass spectrometry, have emerged as powerful tools for mapping these transient and stable interactions within the native cellular environment. This document provides a detailed protocol for the application of photobiotin, a photo-activatable biotinylating agent, to identify host proteins in close proximity to viral proteins of interest. This method offers a complementary approach to enzymatic proximity labeling techniques like BioID and TurboID.
The principle of this technique relies on a "bait" viral protein of interest, which can be localized to specific subcellular compartments or assembled into viral replication complexes. A photo-activatable biotinylation reagent, such as Sulfo-SBED (Sulfosuccinimidyl 2-[6-(biotinamido)-2-(p-azidobenzamido)-hexanoamido] ethyl-1,3'-dithiopropionate), is introduced. This reagent contains an amine-reactive group to conjugate to the bait protein, a photoreactive phenylazide group, and a biotin (B1667282) moiety. Upon UV irradiation, the phenylazide group forms a highly reactive nitrene intermediate that covalently crosslinks to any nearby molecules, including interacting host proteins. These biotin-tagged "prey" proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry.
Experimental Protocols
This protocol is a generalized framework and may require optimization for specific viral systems and bait proteins.
Part 1: Preparation of the "Bait" Protein
The viral protein of interest needs to be engineered to allow for the attachment of the this compound reagent. This is typically achieved by introducing an affinity tag that can be used for purification and subsequent conjugation.
Materials:
-
Expression vector for the viral protein of interest (e.g., pcDNA with a C-terminal HA or FLAG tag)
-
HEK293T cells (or other suitable host cell line)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-HA or Anti-FLAG affinity beads
Protocol:
-
Transfection: Transfect HEK293T cells with the expression vector encoding the tagged viral protein of interest.
-
Expression: Allow for protein expression for 24-48 hours post-transfection.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer to solubilize the bait protein.
-
Immunoprecipitation: Incubate the cell lysate with anti-HA or anti-FLAG affinity beads to capture the bait protein.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
Part 2: Conjugation of this compound Reagent to the Bait Protein
This step involves covalently attaching the photo-activatable biotin reagent to the purified bait protein.
Materials:
-
Immunoprecipitated bait protein on beads
-
This compound reagent (e.g., Sulfo-SBED)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DMSO or DMF for dissolving the this compound reagent
Protocol:
-
Reagent Preparation: Immediately before use, prepare a stock solution of the this compound reagent in DMSO or DMF.
-
Conjugation Reaction: Resuspend the beads with the immunoprecipitated bait protein in an amine-free buffer. Add the this compound reagent to the bead slurry at a desired molar excess (e.g., 20-fold).
-
Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature with gentle mixing, protected from light.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Washing: Wash the beads with PBS to remove excess, unreacted this compound reagent.
Part 3: In Vitro Interaction and UV Cross-linking
The this compound-conjugated bait protein is incubated with a host cell lysate to allow for interactions, followed by UV irradiation to crosslink proximal proteins.
Materials:
-
This compound-conjugated bait protein on beads
-
Host cell lysate from virus-infected or mock-infected cells
-
UV cross-linking device (e.g., Stratalinker with 365 nm bulbs)
-
Ice-cold PBS
Protocol:
-
Interaction: Incubate the beads with the this compound-conjugated bait protein with host cell lysate for 1-4 hours at 4°C to allow for the formation of protein complexes.
-
Washing: Gently wash the beads with ice-cold PBS to remove non-interacting proteins.
-
UV Cross-linking: Resuspend the beads in a small volume of PBS. Place the sample on ice, approximately 5-10 cm from the UV source, and irradiate with 365 nm UV light for 5-15 minutes. Optimization of UV exposure time is critical to maximize cross-linking while minimizing protein damage.
-
Quenching: The reaction is quenched by the removal of the UV light.
Part 4: Enrichment of Biotinylated Proteins and Mass Spectrometry Analysis
Materials:
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., high salt, urea-based buffers)
-
Elution buffer (e.g., containing high concentration of biotin)
-
Trypsin
-
Mass spectrometer
Protocol:
-
Lysis and Denaturation: Elute the cross-linked protein complexes from the affinity beads and lyse the cells in a denaturing buffer to expose the biotin tags.
-
Streptavidin Affinity Purification: Incubate the lysate with streptavidin-conjugated magnetic beads to capture the biotinylated proteins.
-
Washing: Perform stringent washes to remove non-biotinylated, non-specifically bound proteins.
-
On-bead Digestion: Digest the captured proteins with trypsin directly on the beads.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the biotinylated host proteins.
-
Data Analysis: Identify high-confidence interacting proteins by comparing the results to control experiments (e.g., bait protein without this compound, UV cross-linking without bait).
Data Presentation
The following tables summarize quantitative data from published virus-host interaction studies using enzymatic proximity labeling methods (BioID/TurboID), which serve as a reference for the expected outcomes of a this compound-based experiment.
Table 1: Summary of Proximity Labeling Studies in Virology
| Virus | Bait Protein | Proximity Labeling Method | Number of Identified Host Interactors | Key Cellular Processes Implicated | Reference |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | vIRF-1 | mini-TurboID | 213 | mRNA processing, transcriptional regulation by TP53 | [1][2] |
| Kaposi's Sarcoma-Associated Herpesvirus (KSHV) | vIRF-4 | mini-TurboID | 70 | mRNA processing, transcriptional regulation by TP53 | [1][2] |
| SARS-CoV-2 | 29 viral proteins | TurboID | 1,388 | Antiviral and immune responses | [3] |
| Alphaherpesvirus (PRV) | pUL36 | BioID2 | 897 (total for 2 baits) | Regulation of actin cytoskeletal dynamics | [4] |
| Alphaherpesvirus (PRV) | pUL37 | BioID2 | 897 (total for 2 baits) | Regulation of actin cytoskeletal dynamics | [4] |
Table 2: Representative High-Confidence Host Interactors of SARS-CoV-2 Proteins Identified by TurboID
| Viral Protein Bait | Host Protein Interactor | Biological Function of Host Protein |
| M | SNAP23 | Vesicle fusion, exocytosis |
| N | G3BP1 | Stress granule assembly, RNA metabolism |
| NSP2 | CUL3 | Ubiquitin ligase complex component |
| NSP14 | MAVS | Innate immune signaling |
| ORF3a | HMOX1 | Heme degradation, antioxidant response |
Data in this table is illustrative and compiled from public datasets.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-Based Virus-Host Proximity Labeling.
Signaling Pathway Example: SARS-CoV-2 Inhibition of the MAVS-mediated Interferon Pathway
Based on proximity labeling data, several SARS-CoV-2 proteins have been implicated in the suppression of the host's innate immune response. The following diagram illustrates a simplified model of how viral proteins might interfere with the MAVS signaling pathway.
Caption: SARS-CoV-2 proteins inhibit MAVS-mediated interferon signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Proximity Biotin Labeling Reveals Kaposi’s Sarcoma-Associated Herpesvirus Interferon Regulatory Factor Networks [escholarship.org]
- 3. An antibody-based proximity labeling map reveals mechanisms of SARS-CoV-2 inhibition of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging biotin-based proximity labeling to identify cellular factors governing early alphaherpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photobiotin Labeling in Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photobiotin labeling is a powerful technique for covalently attaching biotin (B1667282) to proteins, nucleic acids, and other biomolecules with spatial and temporal control. This method utilizes a photoactivatable analog of biotin, which upon exposure to light, forms a reactive nitrene group that non-specifically inserts into C-H and N-H bonds in its immediate vicinity. The integration of this compound labeling within microfluidic devices offers unprecedented control over cellular and molecular microenvironments, enabling high-throughput analysis, single-cell studies, and the creation of complex biomolecular patterns. This document provides detailed application notes and protocols for performing this compound labeling in microfluidic systems.
Principle of this compound Labeling
This compound acetate (B1210297) is a derivative of biotin that incorporates a photoactivatable aryl azide (B81097) group.[1] When irradiated with light of a specific wavelength (typically in the UV-A range, 320-350 nm), the aryl azide is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a wide range of chemical groups found in biomolecules, effectively "labeling" them with biotin. The small size of the biotin molecule minimizes perturbation of the biological activity of the labeled molecule. The subsequent high-affinity interaction between biotin and streptavidin (or avidin) (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) allows for sensitive detection and purification of the labeled species.[2]
Advantages of this compound Labeling in Microfluidic Devices
Combining this compound labeling with microfluidic technology provides several key advantages:
-
Spatial and Temporal Control: Light can be precisely directed to specific locations within a microfluidic channel at defined times, allowing for the selective labeling of individual cells or subcellular regions.
-
Reduced Reagent Consumption: The small volumes inherent to microfluidic devices significantly reduce the consumption of expensive reagents like this compound and antibodies.
-
Rapid Reaction Times: The high surface-area-to-volume ratio in microchannels facilitates rapid diffusion and interaction between reagents and target molecules, shortening incubation times.
-
High-Throughput Analysis: Microfluidic platforms can be designed for parallel processing, enabling high-throughput screening and analysis of numerous samples.
-
Integration with Other On-Chip Functions: this compound labeling can be readily integrated with other microfluidic operations such as cell culture, sorting, and downstream analysis, creating a complete lab-on-a-chip system.
Key Applications
-
Spatially-Resolved Proteomics: Labeling proteins in specific subcellular compartments to study protein trafficking and localization.
-
Cell Surface Protein Profiling: Selectively labeling and identifying cell surface proteins on individual cells or in co-culture models.
-
Protein-Protein Interaction Studies: "Freezing" transient interactions by photo-crosslinking with this compound for subsequent analysis.
-
Creating Micropatterned Surfaces: Immobilizing proteins and other biomolecules in defined patterns on the surface of microfluidic channels for cell adhesion studies and biosensor development.[3]
-
Single-Cell Labeling in Droplets: Encapsulating individual cells in microdroplets and performing this compound labeling for high-throughput single-cell analysis.[4][5]
Data Presentation
Table 1: Quantitative Parameters of this compound Labeling and Detection
| Parameter | Typical Value/Range | Notes |
| This compound Concentration | 0.1 - 1.0 mg/mL | Optimal concentration is cell/protein dependent and should be empirically determined. |
| UV Light Source Wavelength | 320 - 350 nm | A filtered mercury lamp or a UV LED are common sources. |
| UV Light Intensity | 1 - 5 mW/cm² | Higher intensity can lead to faster activation but may also cause photodamage. |
| Irradiation Time | 1 - 10 minutes | Dependent on light intensity and desired labeling efficiency. |
| Labeling Efficiency | Variable (5-60%) | Highly dependent on the target molecule, reagent concentration, and irradiation conditions.[6] |
| Streptavidin-Biotin Dissociation Constant (Kd) | 10⁻¹⁴ - 10⁻¹⁵ M | One of the strongest known non-covalent interactions, ensuring stable detection.[2] |
| Signal-to-Noise Ratio (SNR) | >10 (typical) | Can be optimized by careful blocking and washing steps to reduce non-specific binding. |
Experimental Protocols
Protocol 1: On-Chip this compound Labeling of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins on adherent cells cultured within a PDMS microfluidic device.
Materials:
-
PDMS microfluidic device suitable for cell culture
-
This compound acetate solution (1 mg/mL in DMSO, stored at -20°C, protected from light)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-Alexa Fluor 488)
-
UV light source (320-350 nm) with a collimating lens or coupled to a microscope
-
Syringe pumps for fluid handling
Procedure:
-
Cell Culture in Microfluidic Device:
-
Treat the microfluidic channels with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion.
-
Seed cells into the device and culture under standard conditions until they reach the desired confluency.
-
-
Preparation for Labeling:
-
Gently wash the cells within the microfluidic channel by flowing ice-cold PBS for 2-3 minutes at a low flow rate (e.g., 10 µL/min) to remove residual media.
-
-
This compound Incubation:
-
Prepare a working solution of this compound acetate (e.g., 0.25 mg/mL) in ice-cold PBS.
-
Introduce the this compound solution into the microfluidic channel and incubate for 15-30 minutes on ice, protected from light. The low temperature minimizes the internalization of the labeling reagent.
-
-
Photoactivation:
-
Position the microfluidic device under the UV light source. If using a microscope, use a UV-compatible objective.
-
Irradiate the desired region of the microchannel with UV light for 1-5 minutes. The optimal time should be determined empirically.
-
-
Quenching and Washing:
-
Immediately after irradiation, wash the channel with ice-cold quenching solution for 5 minutes to stop the reaction and scavenge any unreacted this compound.
-
Wash the cells again with ice-cold PBS for 5 minutes.
-
-
Detection or Downstream Analysis:
-
For imaging: Introduce a solution of streptavidin-conjugated fluorophore (e.g., 5 µg/mL in PBS with 1% BSA) and incubate for 20-30 minutes at room temperature. Wash with PBS and image using fluorescence microscopy.
-
For biochemical analysis: Lyse the cells on-chip by introducing lysis buffer. Collect the lysate for subsequent streptavidin pull-down and western blotting or mass spectrometry.
-
Protocol 2: this compound-Based Protein Patterning on a Microfluidic Surface
This protocol details the creation of protein micropatterns on a glass surface within a microfluidic channel.
Materials:
-
PDMS microfluidic device with a glass bottom
-
This compound acetate solution (1 mg/mL in a volatile solvent like ethanol (B145695) or methanol)
-
Streptavidin solution (1 mg/mL in PBS)
-
Biotinylated protein of interest (e.g., biotinylated antibody)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking
-
UV light source (320-350 nm)
-
Photomask with the desired pattern
Procedure:
-
This compound Coating:
-
Flow the this compound solution through the microfluidic channel and then dry the channel completely with a stream of nitrogen gas, leaving a thin film of this compound on the glass surface.
-
-
Patterned Photoactivation:
-
Place the photomask over the microfluidic device.
-
Expose the device to UV light for 5-10 minutes. The areas exposed to UV light will have activated this compound covalently bound to the surface.
-
-
Washing:
-
Flow PBS through the channel to wash away the unactivated this compound.
-
-
Blocking:
-
Introduce the 1% BSA solution and incubate for 30 minutes to block non-specific binding sites on the surface.
-
Wash with PBS.
-
-
Streptavidin and Biotinylated Protein Immobilization:
-
Flow the streptavidin solution through the channel and incubate for 30 minutes. The streptavidin will bind to the patterned biotin on the surface.
-
Wash with PBS.
-
Introduce the solution of the biotinylated protein of interest and incubate for 30-60 minutes. The biotinylated protein will bind to the immobilized streptavidin.
-
Wash with PBS. The protein of interest is now immobilized in the desired pattern.
-
Mandatory Visualization
References
- 1. Single-cell barcoding and sequencing using droplet microfluidics | Springer Nature Experiments [experiments.springernature.com]
- 2. Phospholipid biotinylation of polydimethylsiloxane (PDMS) for protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular patterning on carbon based surfaces through this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Droplets microfluidics platform—A tool for single cell research [frontiersin.org]
- 5. Single-cell activity screening in microfluidic droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Photobiotin-Labeled Probes for Northern Blots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Northern blotting is a fundamental technique for the detection and characterization of specific RNA molecules within a complex sample. While traditionally reliant on hazardous radioactive probes, non-radioactive methods employing biotin-labeled probes have become a widely adopted, safer, and highly sensitive alternative. This approach leverages the high-affinity interaction between biotin (B1667282) and streptavidin, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) for subsequent chemiluminescent or colorimetric detection.
Among the various biotinylation methods, the use of photobiotin offers a simple and rapid chemical labeling approach. This compound is a photo-activatable analog of biotin that, upon brief irradiation with visible light, forms stable covalent linkages with nucleic acids. This method is advantageous as it is not dependent on enzymatic incorporation and can label both single- and double-stranded nucleic acids. These application notes provide a comprehensive guide to the preparation of this compound-labeled probes and their application in Northern blotting.
Data Presentation: Recommended Parameters for Northern Blotting with Biotinylated Probes
The optimal conditions for Northern blotting can vary depending on the abundance of the target RNA, the specific characteristics of the probe, and the detection system used. The following table summarizes generally recommended starting parameters that should be optimized for specific experimental contexts.
| Parameter | DNA Oligonucleotide Probes | RNA Probes (in vitro transcribed) |
| Probe Concentration | 10 - 100 nM | 50 - 500 ng/mL |
| Hybridization Temperature | 42°C - 50°C | 68°C |
| Hybridization Time | 1 hour to overnight | 1 hour to overnight |
| High Stringency Wash | 0.1x SSC, 0.1% SDS at 42°C | 0.1x SSC, 0.1% SDS at 68°C |
| Streptavidin Conjugate Dilution | 1:5,000 - 1:20,000 | 1:5,000 - 1:20,000 |
Experimental Protocols
Protocol 1: Preparation of this compound-Labeled RNA Probes
This protocol details the chemical labeling of an RNA probe using this compound acetate (B1210297).
Materials:
-
RNA probe (DNA oligonucleotides can also be used)
-
This compound acetate salt (e.g., Sigma-Aldrich P1815)
-
Nuclease-free water
-
Tris-EDTA (TE) buffer, pH 7.5
-
sec-Butanol
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Sun lamp (250-500 W) or a strong visible light source
-
Ice bucket
-
Microcentrifuge tubes
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Probe Preparation:
-
Dissolve the RNA probe in nuclease-free water or TE buffer to a final concentration of 1 µg/µL. Ensure the probe is pure and free of any amine-containing buffers (e.g., Tris), which can interfere with some labeling chemistries, although less critical for this compound.
-
-
This compound Acetate Preparation:
-
Dissolve this compound acetate in nuclease-free water to a final concentration of 1 mg/mL. This solution is light-sensitive and should be prepared fresh and kept in the dark.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
1-5 µg of RNA probe
-
1 µg of this compound acetate solution for every 1 µg of nucleic acid.
-
Adjust the final volume to 50-100 µL with nuclease-free water.
-
-
Mix gently by pipetting.
-
-
Photo-activation:
-
Place the open microcentrifuge tube in an ice bucket.
-
Position a sun lamp approximately 10-15 cm above the tube.
-
Irradiate the sample for 15-20 minutes. The aryl azide (B81097) group of the this compound is activated by light in the 260-475 nm range, forming a reactive nitrene that covalently binds to the nucleic acid.[1]
-
-
Purification of the Labeled Probe:
-
sec-Butanol Extraction: Add an equal volume of sec-butanol to the reaction mixture to extract unreacted this compound. Vortex thoroughly and centrifuge at maximum speed for 2 minutes. Carefully remove and discard the upper sec-butanol layer. Repeat this extraction 3-4 times until the aqueous phase is colorless.
-
Ethanol Precipitation: To the aqueous phase, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes or at -80°C for 15 minutes to precipitate the labeled probe.
-
Centrifuge at maximum speed for 15-30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at maximum speed for 5 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified this compound-labeled probe in 20-50 µL of nuclease-free water or TE buffer.
-
-
Quantification and Quality Control:
-
Measure the concentration of the labeled probe using a spectrophotometer.
-
The labeling efficiency can be qualitatively assessed by a dot blot. Spot serial dilutions of the labeled probe onto a nylon membrane, UV-crosslink, and detect with a streptavidin-conjugate and chemiluminescent substrate. A strong signal indicates successful biotinylation.
-
Protocol 2: Northern Blotting with a this compound-Labeled Probe
This protocol outlines the key steps for performing a Northern blot experiment using a prepared this compound-labeled probe for chemiluminescent detection.
Materials:
-
Total RNA or mRNA samples
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
MOPS running buffer
-
RNA loading buffer
-
Positively charged nylon membrane (e.g., Hybond-N+)
-
UV crosslinker
-
Hybridization oven and bottles/bags
-
Pre-hybridization/Hybridization buffer (e.g., ULTRAhyb™-Oligo)
-
Low and high stringency wash buffers (SSC-based)
-
Blocking buffer
-
Streptavidin-HRP or -AP conjugate
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
RNA Electrophoresis:
-
Separate 5-20 µg of total RNA or 1-5 µg of mRNA on a denaturing formaldehyde-agarose gel to ensure separation based on size.
-
-
RNA Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane overnight via capillary transfer.
-
-
RNA Crosslinking:
-
After transfer, UV-crosslink the RNA to the membrane to immobilize it.
-
-
Pre-hybridization:
-
Place the membrane in a hybridization bottle or bag and pre-hybridize with a suitable hybridization buffer for at least 1 hour at the appropriate temperature (e.g., 42°C for DNA oligo probes, 68°C for RNA probes) in a hybridization oven. This step blocks non-specific binding sites on the membrane.
-
-
Hybridization:
-
Denature the this compound-labeled probe by heating at 95-100°C for 5 minutes, then immediately place on ice.
-
Dilute the denatured probe in fresh, pre-warmed hybridization buffer to the desired final concentration.
-
Remove the pre-hybridization solution and add the probe-containing hybridization solution to the membrane.
-
Incubate overnight at the appropriate temperature with constant rotation.
-
-
Post-Hybridization Washes:
-
Low Stringency Wash: Following hybridization, remove the probe solution. Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) for 5-15 minutes each at room temperature.
-
High Stringency Wash: Wash the membrane twice with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS) for 15 minutes each at the hybridization temperature.
-
-
Chemiluminescent Detection:
-
Wash the membrane briefly in a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate the membrane in a blocking buffer for 30-60 minutes at room temperature.
-
Incubate the membrane with the streptavidin-HRP or -AP conjugate, diluted in blocking buffer, for 30-60 minutes at room temperature.
-
Wash the membrane multiple times with the wash buffer to remove unbound streptavidin conjugate.
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate for the time specified by the manufacturer (typically 1-5 minutes).
-
-
Imaging:
-
Immediately image the membrane using a CCD camera-based imaging system or by exposing it to X-ray film.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound-labeled probes.
Caption: General workflow for Northern blotting with a biotinylated probe.
References
Application Notes and Protocols for Photobiotinylation of Antibodies in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of biotin (B1667282) to antibodies is a cornerstone technique for a multitude of immunoassays, including ELISA, Western blotting, and immunohistochemistry. The high-affinity interaction between biotin and streptavidin enables robust signal amplification and detection. Traditional biotinylation methods often rely on amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, which randomly label lysine (B10760008) residues on the antibody. This non-specific labeling can potentially compromise the antigen-binding site, leading to a heterogeneous population of labeled antibodies with reduced activity.
Photobiotinylation emerges as a powerful alternative, offering site-specific and controlled labeling of antibodies. This technique utilizes photoactivatable biotin reagents that, upon exposure to UV light, form a covalent bond with nearby molecules. By targeting conserved regions of the antibody, such as the nucleotide binding site (NBS) within the variable region, photobiotinylation can achieve oriented and uniform labeling, preserving the antigen-binding affinity and enhancing immunoassay performance.[1][2]
These application notes provide a comprehensive overview of the principles of antibody photobiotinylation, detailed experimental protocols, and a summary of the performance advantages of this technique in immunoassays.
Principle of Photobiotinylation
Photobiotinylation employs biotin molecules derivatized with a photoreactive group, typically an aryl azide (B81097). In the dark, these reagents are inert. However, upon exposure to UV light at a specific wavelength, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity, effectively "photo-inserting" the biotin molecule into the antibody structure.[1][3]
A key advantage of this method is the ability to achieve site-specific labeling by exploiting affinity binding. For instance, photoreactive biotin analogs of nucleotides can bind to the conserved nucleotide binding site (NBS) in the variable domain of most antibodies.[1][2] Subsequent UV irradiation results in the covalent attachment of biotin at this specific location, away from the antigen-binding complementarity-determining regions (CDRs). This ensures that the majority of the labeled antibodies retain their full antigen-binding capacity.
Advantages of Photobiotinylated Antibodies in Immunoassays
The site-specific nature of photobiotinylation translates into several performance benefits for immunoassays:
-
Enhanced Sensitivity and Lower Detection Limits: By preserving the antigen-binding affinity of the antibody, photobiotinylation leads to more efficient target capture and detection. Studies have demonstrated a significant improvement in the limit of detection (LOD) compared to randomly biotinylated antibodies. For example, a site-specifically photobiotinylated antibody exhibited a 5-fold lower LOD in a surface plasmon resonance (SPR) biosensor application.[4]
-
Improved Assay Reproducibility: The production of a more homogeneous population of biotinylated antibodies with a consistent degree of labeling contributes to lower batch-to-batch variability and more reproducible assay results.[1][5]
-
Maximal Antigen Binding Activity: Directing the biotin label away from the antigen-binding site ensures that the antibody's ability to recognize and bind its target is not compromised.[2]
-
Oriented Immobilization: When used as capture antibodies on streptavidin-coated surfaces, site-specifically photobiotinylated antibodies are immobilized in a uniform, oriented manner, further enhancing antigen accessibility and detection.[2]
Quantitative Data Summary
The following table summarizes the performance comparison between photobiotinylated antibodies and those labeled using traditional amine-reactive (NHS-ester) methods in immunoassays.
| Parameter | Photobiotinylation (Site-Specific) | Amine-Reactive Biotinylation (Random) | Reference |
| Limit of Detection (LOD) | 5-fold lower | Standard | [4] |
| Antigen Detection Capability | Significantly enhanced | Standard | [2] |
| Antigen Binding Activity | Maximally maintained | Can be compromised | [2] |
| Labeling Homogeneity | High | Low (heterogeneous) | [1] |
| Reproducibility | High | Variable | [5] |
Experimental Protocols
This section provides detailed protocols for the photobiotinylation of antibodies and their subsequent use in a sandwich ELISA.
Diagram: Experimental Workflow of Antibody Photobiotinylation
Caption: Workflow for the photobiotinylation of antibodies.
Protocol 1: Photobiotinylation of an Antibody
This protocol provides a general procedure for the photobiotinylation of an antibody using an aryl azide-based photoreactive biotin reagent. Optimization of reagent concentration and UV exposure time may be required for specific antibodies and applications.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
Photoreactive Biotin Reagent (e.g., TFPA-PEG3-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
-
UV lamp (300-370 nm)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the antibody solution contains Tris or other amine-containing buffers, perform a buffer exchange into PBS using a desalting column or dialysis.[6]
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
Preparation of Photoreactive Biotin Stock Solution:
-
Immediately before use, dissolve the photoreactive biotin reagent in anhydrous DMSO to a concentration of 10 mM.
-
-
Photobiotinylation Reaction:
-
In a microcentrifuge tube, add the photoreactive biotin stock solution to the antibody solution to achieve a molar ratio of 10-30 moles of biotin reagent per mole of antibody. Gently mix.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature to allow for affinity binding of the reagent to the antibody.
-
Place the tube on ice and expose it to UV light (300-370 nm) for 10-15 minutes. The optimal UV exposure may need to be determined empirically.[2]
-
-
Purification of the Biotinylated Antibody:
-
Remove the unreacted photoreactive biotin reagent by passing the reaction mixture through a desalting column equilibrated with PBS.[7] Alternatively, dialyze the sample against PBS overnight at 4°C with at least three buffer changes.
-
-
Characterization and Storage:
-
Determine the concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.
-
Quantify the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a similar method to determine the biotin-to-antibody molar ratio.[8]
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage. Add a preservative like sodium azide if desired, but ensure it is compatible with downstream applications.
-
Protocol 2: Sandwich ELISA using a Photobiotinylated Detection Antibody
This protocol outlines the use of a photobiotinylated antibody as the detection reagent in a sandwich ELISA.
Materials:
-
Capture antibody (unlabeled)
-
Photobiotinylated detection antibody
-
Antigen standard and samples
-
Streptavidin-HRP (Horse Radish Peroxidase) conjugate
-
ELISA microplate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to the optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted capture antibody to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the photobiotinylated detection antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well and incubate until sufficient color develops.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Diagram: Principle of Sandwich ELISA with Photobiotinylated Antibody
Caption: Principle of a sandwich ELISA using a photobiotinylated detection antibody.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive photoreactive biotin reagent. | Use a fresh stock of the photoreactive biotin reagent. |
| Suboptimal UV exposure. | Optimize the UV irradiation time and intensity. | |
| Presence of amine-containing buffers. | Ensure the antibody is in an amine-free buffer like PBS. | |
| Low antibody concentration. | Concentrate the antibody to 1-2 mg/mL before labeling. | |
| High Background in Immunoassay | Inadequate blocking. | Optimize the blocking buffer and incubation time. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Over-biotinylation of the antibody. | Reduce the molar ratio of the photoreactive biotin reagent to the antibody during the labeling reaction. | |
| Reduced Antibody Activity | UV damage to the antibody. | Reduce the UV exposure time or intensity. Ensure the reaction is performed on ice. |
| Non-specific labeling. | If not using an affinity-based photoreactive reagent, consider one that targets a specific site. |
Conclusion
Photobiotinylation offers a superior method for labeling antibodies for use in a wide range of immunoassays. By enabling site-specific and controlled biotin conjugation, this technique produces a homogeneous population of highly active antibodies, leading to enhanced assay sensitivity, reproducibility, and overall performance. The protocols and data presented in these application notes provide a valuable resource for researchers, scientists, and drug development professionals seeking to improve the quality and reliability of their immunoassays.
References
- 1. Site-specific photobiotinylation of antibodies, light chains, and immunoglobulin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oriented antibody immobilization by site-specific UV photocrosslinking of biotin at the conserved nucleotide binding site for enhanced antigen detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-specific photobiotinylation of immunoglobulins, fragments and light chain dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fc-specific biotinylation of antibody using an engineered photoactivatable Z-Biotin and its biosensing application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. punchout.mesoscale.com [punchout.mesoscale.com]
- 6. drmr.com [drmr.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low photobiotin labeling efficiency
Welcome to the technical support center for photobiotin labeling. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you overcome challenges and improve the efficiency of your labeling experiments.
Troubleshooting Guide
This guide addresses the most common issue encountered during photobiotinylation: low or no labeling efficiency. The questions below will walk you through a systematic process to identify and resolve the root cause of the problem.
Q1: Why is my this compound labeling signal weak or absent?
Low labeling efficiency can arise from several factors, ranging from reagent integrity to the experimental setup. Follow the steps below to diagnose the issue.
Step 1: Verify the Integrity and Concentration of this compound
The quality and handling of the this compound reagent are critical for a successful reaction.
-
Is your this compound reagent properly stored? this compound reagents are sensitive to light and moisture.[1] They should be stored at -20°C, protected from light, and in a desiccated environment to prevent degradation and hydrolysis.[1][2]
-
Are you using a fresh stock solution? For optimal reactivity, always prepare this compound stock solutions immediately before use.[3] Stock solutions are typically prepared in anhydrous, amine-free organic solvents like DMSO or DMF.[1][3] Storing aqueous solutions of the reagent is not recommended.[4]
-
Is the this compound concentration optimal? The ideal concentration depends on the specific application and cell type. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to background noise and potential cell toxicity. It is crucial to perform a titration experiment to determine the optimal concentration for your system.
Step 2: Assess the Light Source and Irradiation Conditions
The activation of the this compound reagent by light is a key step in the labeling process.
-
Is your light source appropriate? this compound is activated by UV light.[5] The efficiency of activation is dependent on the wavelength and intensity of the light source. Ensure your lamp is emitting at the correct wavelength for your specific this compound reagent.
-
Is the irradiation time optimized? Insufficient irradiation will lead to incomplete activation of the this compound and low labeling efficiency. Conversely, excessive exposure can damage cells and proteins.[5] Optimization of the irradiation time is a critical step.
-
Is the distance between the light source and the sample optimal? The intensity of light decreases with distance. Ensure that your sample is placed at a consistent and optimal distance from the light source during irradiation.[5]
Step 3: Evaluate Sample Quality and Preparation
The health and preparation of your biological sample can significantly impact labeling efficiency.
-
Are your cells healthy and viable? Unhealthy or dying cells can have compromised membranes, leading to non-specific labeling and inconsistent results. Always start with a healthy, viable cell population.
-
Is the cell density appropriate? An optimal cell density ensures sufficient target molecules are available for labeling without causing overcrowding, which can hinder light penetration and reagent access.
-
Are there interfering substances in your buffer? Buffers containing primary amines (e.g., Tris) or other nucleophilic compounds can react with the activated this compound, reducing the efficiency of target labeling.[4][6] It is recommended to use amine-free buffers such as PBS or HEPES.[4][7]
Step 4: Review the Quenching and Downstream Processing Steps
Proper quenching of the reaction and subsequent sample handling are essential for obtaining a clean signal.
-
Is the quenching step effective? After irradiation, any unreacted this compound must be quenched to prevent non-specific labeling during sample lysis and processing. Common quenching agents include Tris buffer or other amine-containing solutions. Ineffective quenching can lead to high background.
-
Are you removing excess, unreacted this compound? Failure to remove free this compound after the reaction can lead to competition for binding sites on streptavidin-coated beads or surfaces in downstream applications, resulting in a weaker signal from your target proteins.[6] Methods like dialysis or size-exclusion chromatography are effective for removing free biotin (B1667282).[7]
Workflow and Troubleshooting Diagrams
To assist in your experimental planning and troubleshooting, refer to the following diagrams.
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol provides a framework for determining the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Cell Preparation: Plate cells at your desired density and allow them to adhere or grow to the appropriate confluency.
-
Prepare this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in an appropriate amine-free buffer (e.g., PBS). A good starting range is typically between 0.1 mM and 1.0 mM.
-
Incubation: Wash the cells with cold PBS and then incubate them with the different concentrations of this compound for 15-30 minutes on ice, protected from light. Include a no-photobiotin control.
-
Irradiation: Irradiate the cells with a UV lamp at a fixed time and distance.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer (e.g., 100 mM Tris-HCl).
-
Lysis and Analysis: Lyse the cells and analyze the biotinylation level of a known protein (e.g., a housekeeping protein) by Western blot using streptavidin-HRP.
-
Evaluation: The optimal concentration will be the one that gives a strong signal with minimal background and no significant impact on cell viability.
Data Summary Tables
The following tables provide recommended starting parameters for your this compound labeling experiments. Note that these are general guidelines, and optimization is crucial for each specific application.
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.1 - 1.0 mM | Must be optimized for each cell type. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve efficiency.[6] |
| Incubation Time (Pre-Irradiation) | 15 - 30 minutes | Performed on ice to minimize internalization. |
| Quencher Concentration (e.g., Tris) | 50 - 100 mM | Ensure a molar excess to stop the reaction effectively. |
Table 2: Recommended Irradiation Parameters
| Parameter | Recommended Setting | Notes |
| Wavelength | 320 - 365 nm | Dependent on the specific this compound reagent used.[5] |
| Irradiation Time | 1 - 15 minutes | Requires empirical optimization. |
| Distance from Lamp | 5 - 10 cm | Keep consistent; closer distance increases intensity. |
| Temperature | On ice / 4°C | To minimize cellular damage and side reactions. |
Frequently Asked Questions (FAQs)
Q2: Can this compound labeling affect protein function? A2: While this compound labeling is generally considered less harsh than other methods, it is possible that the modification could affect protein function, especially if the biotin molecule is attached at or near an active site or binding interface.[8] It is always recommended to perform a functional assay on your biotinylated protein to confirm that its activity is not compromised.
Q3: My protein is precipitating after the labeling reaction. What should I do? A3: Protein precipitation can occur due to over-labeling, which alters the protein's charge and solubility.[3][6] To resolve this, try reducing the concentration of the this compound reagent or decreasing the irradiation time.[6][9]
Q4: How can I confirm and quantify the extent of biotinylation? A4: The degree of biotinylation can be assessed qualitatively by Western blot using streptavidin-HRP. For a more quantitative measure, assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to determine the molar ratio of biotin to protein.[3]
Q5: What is the difference between this compound and NHS-ester biotin reagents? A5: this compound contains a photo-activatable group (an aryl azide) that forms a reactive nitrene upon UV irradiation, which can insert non-selectively into C-H and N-H bonds in close proximity.[5][8] NHS-ester biotin reagents, on the other hand, specifically react with primary amines (like the side chain of lysine) under physiological pH conditions and do not require light activation.[4][6] The choice between them depends on whether you need to label molecules in the immediate vicinity (this compound) or specifically target primary amines (NHS-ester biotin).
Caption: Simplified mechanism of this compound labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Photobiotinylation Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background in photobiotin experiments.
Troubleshooting Guides
High background in photobiotinylation experiments can obscure specific signals and lead to unreliable results. The following guides address common issues in a question-and-answer format.
Issue 1: High background signal in the "no illumination" control.
-
Question: I am observing a high signal in my negative control that was not exposed to light. What is the likely cause and how can I fix it?
-
Answer: A high background in the absence of photo-activation points to issues unrelated to the light-induced reaction. The primary causes include:
-
Endogenous Biotin (B1667282): Many cell and tissue types contain naturally biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin conjugates.[1][2]
-
Non-specific Binding of Reagents: The streptavidin-conjugate or the this compound reagent itself may be binding non-specifically to your sample or support (e.g., beads, membrane).[3]
-
Contaminated Reagents: Some blocking agents, like certain grades of Bovine Serum Albumin (BSA) or non-fat dry milk, may contain endogenous biotin.
Solutions:
-
Endogenous Biotin Blocking: Before incubation with your photobiotinylated probe, perform an avidin (B1170675)/biotin blocking step. This involves incubating the sample with an excess of avidin or streptavidin to bind to endogenous biotin, followed by incubation with free biotin to saturate the biotin-binding sites on the avidin/streptavidin.[1]
-
Optimize Blocking: Increase the concentration and/or incubation time of your blocking agent.[4] Consider switching to a different blocking agent, such as a biotin-free grade of BSA or a commercial protein-free blocker.[2]
-
Pre-clear Lysate: If you are performing a pull-down experiment, pre-clear your cell lysate by incubating it with unconjugated streptavidin beads before adding your biotinylated sample. This will remove proteins that non-specifically bind to the beads.[1]
-
Issue 2: High background signal in illuminated samples compared to the control.
-
Question: My background signal increases significantly after photo-activation. What could be causing this and how do I minimize it?
-
Answer: An increase in background upon illumination suggests that the photobiotinylation process itself is contributing to non-specific labeling. Potential causes include:
-
Excess Unreacted this compound: Unreacted this compound reagent that is not washed away before illumination can be activated and bind non-specifically to other molecules in the vicinity.
-
Suboptimal Illumination: Inappropriate wavelength, intensity, or duration of illumination can lead to non-specific activation of the photoreactive group or damage to the sample, creating new binding sites.
-
Non-specific Reactions of the Activated Nitrene: The highly reactive nitrene intermediate formed upon photo-activation of the aryl azide (B81097) group in this compound can react with non-target molecules.[5]
Solutions:
-
Thorough Washing: After incubating your sample with the this compound reagent, it is crucial to wash away all unbound reagent before photo-activation. Increase the number and duration of wash steps.[6]
-
Optimize Illumination: Titrate the intensity and duration of your light source to find the optimal conditions that provide efficient labeling of your target with minimal background.
-
Quenching: After the biotinylation reaction (if using an NHS-ester this compound to label a primary amine), quench the reaction with an amine-containing buffer like Tris or glycine (B1666218) to deactivate any unreacted NHS-ester.[7][8] While not explicitly detailed in many protocols for the photo-activated nitrene, consider adding a quenching agent after illumination. A common, though not always complete, quenching method is to perform subsequent steps in buffers containing Tris, which can react with any remaining activated this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background in this compound experiments?
A1: The main sources of background can be categorized as follows:
-
Sample-related: Endogenous biotin present in the sample.[1][2]
-
Reagent-related: Non-specific binding of the this compound reagent or the streptavidin conjugate, and biotin contamination in blocking agents.[3]
-
Protocol-related: Inadequate blocking, insufficient washing, and suboptimal illumination or quenching steps.[4][6]
Q2: How do I choose the right blocking buffer?
A2: The choice of blocking buffer is critical and may require empirical optimization.[2]
-
Start with a common blocking agent like 1-3% biotin-free BSA in a buffer such as PBS.[9]
-
If using serum, use normal serum from the same species as the secondary antibody (if applicable).[4]
-
Avoid using non-fat dry milk in biotin-streptavidin systems as it can contain endogenous biotin.
-
Commercial protein-free blocking buffers are also an excellent option to minimize background from protein aggregates or contaminants.
Q3: How can I optimize my washing steps?
A3: Thorough washing is essential to remove unbound reagents.[6]
-
Increase the number of wash cycles (e.g., from 3 to 5).[4]
-
Increase the duration of each wash.
-
Increase the stringency of the wash buffer by adding a non-ionic detergent like Tween-20 (0.05-0.1%) or by increasing the salt concentration (e.g., up to 500 mM NaCl).[1][9]
Q4: What is the purpose of quenching and what should I use?
A4: Quenching is the process of deactivating any excess, unreacted biotinylation reagent to prevent it from binding non-specifically in subsequent steps.[8]
-
If you are using an NHS-ester-based this compound to label a protein, you should quench the reaction before photo-activation.
-
Common quenching agents for NHS-ester reactions are Tris, glycine, or lysine (B10760008) at a final concentration of 20-100 mM.[8] An incubation of 15-30 minutes at room temperature is usually sufficient.[8]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Blocking Agent Concentration | 1-5% Biotin-free BSA or normal serum | To saturate non-specific binding sites on the sample and support.[1][4] |
| Blocking Incubation Time | 1-2 hours at room temperature or overnight at 4°C | To ensure complete blocking of non-specific sites.[4] |
| Wash Buffer Detergent | 0.05-0.1% Tween-20 | To reduce non-specific hydrophobic interactions.[1][9] |
| Wash Buffer Salt Concentration | Up to 500 mM NaCl | To reduce non-specific electrostatic interactions.[1] |
| Quenching Agent Conc. | 20-100 mM (Tris or Glycine) | To effectively deactivate unreacted NHS-ester biotin.[8] |
| Quenching Incubation Time | 15-30 minutes at room temperature | To allow for complete reaction with the quenching agent.[8] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This protocol is recommended for samples with high endogenous biotin levels.
-
After your standard blocking step (e.g., with BSA), incubate the sample with a solution of 0.1 mg/mL avidin or streptavidin in a suitable buffer (e.g., PBS) for 15 minutes at room temperature.[1]
-
Wash the sample three times with your wash buffer.[1]
-
Incubate the sample with a solution of 0.01 mg/mL free biotin in a suitable buffer for 15 minutes at room temperature. This will saturate the biotin-binding sites of the avidin/streptavidin from the previous step.[1]
-
Wash the sample three times with your wash buffer.
-
Proceed with your photobiotinylation protocol.
Protocol 2: Pre-clearing Lysate for Pull-down Assays
This protocol helps to remove proteins that non-specifically bind to streptavidin beads.
-
To 1 mL of cell lysate, add 20-50 µL of a 50% slurry of unconjugated streptavidin-agarose or magnetic beads.[1]
-
Incubate the mixture on a rotator for 1-2 hours at 4°C.[1]
-
Pellet the beads by centrifugation or using a magnetic stand.[1]
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube, avoiding the pelleted beads.[1]
-
Proceed with the addition of your biotinylated sample for the pull-down.
Protocol 3: Quenching of NHS-Ester this compound Reaction
Use this protocol when labeling a primary amine with an NHS-ester activated this compound.
-
Perform the biotinylation reaction according to your protocol in an amine-free buffer (e.g., PBS).[8]
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.[7][8]
-
Add the quenching stock solution to your reaction mixture to achieve a final concentration of 50-100 mM.[7]
-
Gently mix and incubate for an additional 15-30 minutes at room temperature.[7]
-
Proceed with washing steps to remove excess, quenched this compound before illumination.
Visualizations
Caption: General workflow for a photobiotinylation experiment.
Caption: Common sources of high background in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. synapsewaves.com [synapsewaves.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Preventing Photobiotin Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of photobiotin and related biotinylation reagents in solution. Aggregation can lead to inaccurate experimental results, reduced labeling efficiency, and loss of valuable samples.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing visible precipitates?
Visible cloudiness or precipitation is a clear indicator of aggregation.[1] This can stem from several factors:
-
Poor Aqueous Solubility: this compound, like many biotin (B1667282) derivatives, has limited solubility in aqueous buffers, particularly at neutral or acidic pH.[2][3]
-
High Reagent Concentration: Attempting to dissolve a large amount of this compound directly into a buffer can exceed its solubility limit, causing it to precipitate.[1][4]
-
Improper Dissolution: Adding the solid this compound powder directly to an aqueous buffer can lead to clumping and incomplete dissolution.[4]
-
Hydrolysis: NHS esters, a common reactive group on biotinylation reagents, are susceptible to hydrolysis in aqueous solutions. The hydrolyzed product may have lower solubility.[5]
Q2: I dissolve my this compound in DMSO first, but my protein precipitates when I add it to the reaction. What's happening?
This is a common issue that can arise from a few different causes:
-
Localized High Solvent Concentration: Adding the DMSO stock solution too quickly or without adequate mixing can expose the protein to a high local concentration of the organic solvent, which can cause denaturation and precipitation.[6] It is recommended to keep the final DMSO concentration in the reaction below 10%, and ideally below 5%.[6][7]
-
Protein Instability: The protein itself may be sensitive to the final concentration of DMSO in the reaction mixture, even if it is below 5-10%.[6][8]
-
Over-labeling: A high degree of biotinylation can alter the surface properties of a protein, increasing its hydrophobicity and leading to aggregation.[9][10]
Q3: What are the optimal buffer conditions to prevent this compound aggregation during labeling reactions?
Optimal buffer conditions are crucial for maintaining both protein stability and reagent solubility.
-
pH: For reactions involving NHS esters, a pH range of 7.2 to 8.5 is generally recommended for efficient labeling of primary amines.[11][12] However, ensure this pH is suitable for your protein's stability. The buffer's pH should ideally be at least one unit away from the protein's isoelectric point (pI) to maintain electrostatic repulsion between protein molecules.[1][9]
-
Buffer Composition: Use amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the NHS ester.[9][11]
-
Additives: For sensitive proteins, consider adding stabilizing agents to the buffer.[13]
Q4: How can I detect and quantify aggregation in my biotinylated sample?
Several biophysical techniques can be used to assess the aggregation state of your sample:
-
Visual Inspection: The simplest method is to check for any visible turbidity or precipitates.[13]
-
Size Exclusion Chromatography (SEC): This is a high-resolution method to separate and quantify monomers from dimers and larger aggregates.[13]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting small amounts of larger aggregates.[13]
-
SDS-PAGE (non-reducing): Running a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.[13]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Adding this compound Stock Solution to Buffer
| Potential Cause | Troubleshooting Step | Rationale |
| Localized High Reagent Concentration | Add the this compound stock solution (e.g., in DMSO) to the protein solution slowly and dropwise while gently stirring or vortexing.[4][12] | Ensures rapid and even distribution, preventing localized concentrations that can cause the reagent or protein to precipitate.[12] |
| Solvent Incompatibility | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction is low, typically below 10% and ideally under 5%.[6] | High concentrations of organic solvents can denature proteins, causing them to aggregate and precipitate out of solution.[6] |
| Suboptimal Buffer pH | Verify that the reaction buffer pH is within the optimal range for both the labeling chemistry (e.g., pH 7.2-8.5 for NHS esters) and the stability of your target molecule.[11] | Proteins are least soluble at their isoelectric point (pI). A suboptimal pH can reduce protein stability and solubility.[9] |
Issue 2: Solution Becomes Cloudy During Incubation or Upon Storage
| Potential Cause | Troubleshooting Step | Rationale |
| Over-labeling (Over-biotinylation) | Reduce the molar excess of the this compound reagent. Perform a titration to find the lowest ratio that provides sufficient labeling for your application.[11][13] | Excessive modification of a protein's surface can increase its hydrophobicity, leading to self-association and aggregation.[9] |
| Protein Instability | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] Consider adding stabilizing excipients to the reaction and storage buffers. | Lower temperatures can slow down protein unfolding and aggregation processes.[4] Stabilizers help maintain the native protein conformation. |
| Improper Storage | Store solid this compound reagent at -20°C, protected from moisture with a desiccant.[5] For labeled proteins, flash-freeze single-use aliquots in liquid nitrogen and store at -80°C. Consider adding a cryoprotectant like glycerol.[6] | The NHS ester is moisture-sensitive and can hydrolyze.[5] Repeated freeze-thaw cycles can induce protein aggregation.[6] |
Data Presentation
Table 1: Recommended Concentrations for Stabilizing Additives
| Additive | Recommended Concentration | Purpose | Reference |
| Glycerol | 5-50% (v/v) | Cryoprotectant, prevents aggregation during freezing | [6][13] |
| Arginine | 50-100 mM | Prevents protein aggregation | [13] |
| Tween-20 | 0.01% | Non-ionic detergent, reduces non-specific interactions | [13] |
| Sodium Chloride (NaCl) | 50-150 mM | Modulates ionic strength to improve solubility | [11][12] |
Table 2: Solubility of Biotin in Various Solvents
| Solvent | Solubility | Notes | Reference |
| Water (25°C) | ~0.02 g/100 mL | Poorly soluble at neutral pH. | [3] |
| Hot Water | More soluble than in cold water | Solubility increases significantly with temperature. | [3] |
| Alkaline Solutions (e.g., with NaOH) | Significantly enhanced | A common method to dissolve biotin in aqueous media. | [3] |
| DMSO / DMF | Highly soluble | Recommended for preparing concentrated stock solutions. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound reagent to equilibrate to room temperature before opening to prevent moisture condensation.[5]
-
Prepare a stock solution by dissolving the this compound in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] A typical stock solution concentration is 10-20 mM.[4]
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: General Protein Biotinylation Workflow to Minimize Aggregation
-
Protein Preparation: Dialyze or buffer-exchange the protein into an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.2-8.0. Adjust the protein concentration to 1-5 mg/mL.[4]
-
Reaction Setup: Bring the protein solution to the desired reaction temperature (e.g., room temperature or 4°C).
-
Reagent Addition: While gently stirring the protein solution, add the calculated amount of the this compound stock solution dropwise. This ensures immediate and thorough mixing.[12]
-
Incubation: Incubate the reaction for the desired time. Typical incubation times are 1-2 hours at room temperature or 2-4 hours at 4°C.[4]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted this compound.[12]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[4][9]
Mandatory Visualizations
Caption: Recommended workflow for this compound stock preparation and protein labeling.
Caption: A decision tree for troubleshooting aggregation issues during biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing UV Crosslinking for Photobiotin Labeling
Welcome to the technical support center for photobiotin labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the UV crosslinking step of this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for activating this compound?
A1: Photoactivatable biotin (B1667282) analogues, such as those containing a phenyl azide (B81097) group, are typically activated by UV light. The optimal wavelength for photoactivation is generally around 320 nm. It is advisable to avoid UV lamps that primarily emit at 254 nm, as this shorter wavelength can cause damage to proteins and nucleic acids.[1] If your UV source emits a broad spectrum, using filters to remove wavelengths below 300 nm is recommended.
Q2: How do I determine the correct UV energy and exposure time for my experiment?
A2: The ideal UV energy and exposure time are highly dependent on your specific experimental setup and must be determined empirically.[2] Factors that influence the optimal conditions include the intensity of the UV lamp, the distance of the sample from the light source, the concentration of the target molecule, and the specific this compound reagent used. The best approach is to perform a titration experiment, varying either the exposure time while keeping the UV intensity constant, or varying the UV energy (measured in mJ/cm²).[2]
Q3: Can I perform UV crosslinking on ice?
A3: Yes, placing samples on ice during UV irradiation is a common practice, especially when using high-wattage lamps. This helps to prevent sample heating, which can lead to degradation of the target molecules and reduced labeling efficiency.
Q4: What buffers are compatible with this compound labeling?
A4: It is crucial to use buffers that do not contain components that can react with the activated this compound. Avoid amine-containing buffers such as Tris, as well as any other chemicals with reactive C-H or N-H bonds that could interfere with the nitrene reaction of photoactivatable biotin. Phosphate-buffered saline (PBS) at a pH of around 7.0 is a commonly used and suitable buffer for this purpose.
Q5: How can I quantify the efficiency of my this compound labeling?
A5: The most common method for assessing this compound labeling efficiency is through a Western blot. After the labeling reaction, the sample is run on an SDS-PAGE gel, transferred to a membrane, and then probed with a streptavidin-conjugate (e.g., streptavidin-HRP) to detect the biotinylated proteins.[3][4] The intensity of the signal corresponding to your protein of interest will indicate the success of the labeling. For more quantitative results, densitometry analysis of the Western blot bands can be performed.
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of UV crosslinking for this compound labeling.
Issue 1: Low or No Biotin Signal on Western Blot
This is the most frequent issue and can be caused by several factors. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting Decision Tree for Low Biotin Signal.
Issue 2: High Background or Non-Specific Bands on Western Blot
High background can obscure the specific signal from your protein of interest.
| Potential Cause | Recommended Solution |
| Excessive UV Exposure | Too much UV energy can lead to non-specific crosslinking. Reduce the exposure time or UV intensity based on your titration results. |
| Endogenous Biotinylated Proteins | Many cells naturally contain biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin.[3] If you suspect this is an issue, perform an endogenous biotin blocking step before incubating with the streptavidin conjugate. |
| Inefficient Blocking or Washing | The membrane may not be adequately blocked, or washes may be insufficient to remove non-specifically bound streptavidin. Increase blocking time (e.g., to 1-2 hours at room temperature) or use a different blocking agent (e.g., 5% BSA in TBST). Increase the number and duration of wash steps. |
| Streptavidin Conjugate Aggregation | Aggregates of the streptavidin-HRP can cause dark spots on the blot. Centrifuge the streptavidin conjugate solution before use to pellet any aggregates. |
Experimental Protocols
Protocol 1: Optimizing UV Crosslinking Time
This protocol provides a framework for determining the optimal UV exposure for your specific protein and experimental setup. The goal is to identify the condition that provides the strongest signal for your protein of interest with the lowest background.
Caption: Workflow for UV Crosslinking Time Optimization.
Materials:
-
Your protein of interest in an amine-free buffer (e.g., PBS).
-
This compound reagent stock solution (e.g., in DMSO).
-
UV crosslinker or UV lamp with a known wavelength and intensity.
-
Microcentrifuge tubes.
-
Ice bucket.
-
Reagents for SDS-PAGE and Western blotting.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
Procedure:
-
Sample Preparation:
-
Prepare a master mix of your protein and this compound reagent at the desired concentrations. A common starting point is a 10- to 20-fold molar excess of the biotin reagent over the protein.
-
Aliquot the master mix into several microcentrifuge tubes. Prepare enough aliquots for each time point and a "no UV" control.
-
-
UV Irradiation:
-
Place the tubes on ice in the UV crosslinker, ensuring the lids are open and the samples are directly exposed to the UV light.
-
Irradiate each tube for a different amount of time. A good starting range is 0 min (control), 1 min, 2 min, 5 min, 10 min, and 20 min.
-
Alternatively, if your crosslinker allows, set different energy levels (e.g., 0, 50, 100, 200, 400 mJ/cm²).
-
-
Quenching and Sample Preparation for Gel Electrophoresis:
-
After irradiation, add SDS-PAGE sample loading buffer to each tube to quench the reaction and denature the proteins.
-
Heat the samples as required by your standard Western blot protocol.
-
-
Western Blot Analysis:
-
Load all samples, including the "no UV" control, onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for at least 1 hour.
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer, typically 1:1,000 to 1:20,000) for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST (e.g., 3 x 5 minutes).
-
Add a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Compare the band intensity of your target protein across the different UV exposure times. The optimal time is the one that gives the strongest specific signal without a significant increase in background smearing or non-specific bands.
-
Quantitative Data for Optimization
The following table outlines the key variables to test during your optimization experiments. The "Example Range" provides a starting point, but the optimal values must be determined for each specific system.
| Parameter | Variable to Test | Example Range for Titration | Purpose |
| UV Exposure Time | Duration of UV irradiation | 0, 1, 2, 5, 10, 20 minutes | To find the shortest time that yields maximum specific labeling. |
| UV Energy | Total energy delivered (mJ/cm²) | 0, 50, 100, 150, 250, 400 mJ/cm² | Provides a more standardized measure of UV dose than time alone. |
| This compound Concentration | Molar excess over protein | 5x, 10x, 20x, 50x | To ensure sufficient reagent for labeling without causing protein precipitation or non-specific reactions. |
| Protein Concentration | Concentration of target protein | 0.5, 1.0, 2.0 mg/mL | To determine the effect of protein concentration on labeling efficiency. |
References
Technical Support Center: Quenching Excess Photobiotin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the methods for quenching excess photobiotin in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quenching necessary?
This compound is a biotinylation reagent that contains a photoreactive aryl azide (B81097) group.[1] Upon exposure to UV light, this group is converted into a highly reactive aryl nitrene.[2] This nitrene can then form covalent bonds with nearby molecules, a process known as photobiotinylation. Quenching is a critical step to stop the labeling reaction by deactivating any unreacted, excess this compound. Failure to quench the reaction can lead to the continued, non-specific labeling of molecules in your sample, resulting in high background signals and potentially confounding experimental results.
Q2: What is the reactive species of this compound and what does it react with?
When an aryl azide, the photoreactive group in this compound, is exposed to UV light (typically between 250-370 nm), it forms a highly reactive intermediate called a nitrene.[2][3] This nitrene is electron-deficient and can react non-specifically with a variety of chemical bonds, including insertion into C-H and N-H bonds, and addition reactions with double bonds.[3] This broad reactivity allows for the labeling of a wide range of biomolecules in close proximity to the this compound at the moment of photoactivation.
Q3: What are the recommended quenching agents for this compound?
The most effective quenching agents for photoactivated aryl azides are small molecules containing primary amines.[2] The highly reactive nitrene intermediate will readily react with primary amines, effectively terminating its ability to label other molecules in the sample. Commonly used quenching agents include:
-
Tris(hydroxymethyl)aminomethane (Tris)
Q4: Can I use Dithiothreitol (DTT) to quench the this compound reaction?
No, DTT should be avoided in the sample solution before and during photoactivation. Thiol-containing reducing agents like DTT will reduce the aryl azide functional group to a primary amine, which will prevent its photoactivation by UV light.[2]
Q5: How can I confirm that the quenching of my this compound reaction was successful?
Validating the quenching step can be challenging directly. However, you can infer its success through well-designed experimental controls. A common approach is to run a control sample where the quenching agent is added before the UV activation step. In this scenario, the quencher should react with the this compound as it becomes activated, preventing the labeling of your target molecules. A significant reduction in signal in this control compared to the standard protocol would indicate that the quenching agent is effective at the concentration used.
Troubleshooting Guides
Issue 1: High Background Signal After Photobiotinylation
High background is a common issue and often points to incomplete quenching or non-specific binding.
| Potential Cause | Troubleshooting Steps |
| Incomplete Quenching | 1. Increase Quencher Concentration: Ensure the final concentration of your primary amine quencher (e.g., Tris-HCl) is within the recommended range (see table below). You may need to optimize this for your specific system. 2. Increase Incubation Time: Allow the quenching reaction to proceed for a sufficient duration (e.g., 15-30 minutes) at room temperature to ensure all unreacted this compound is deactivated. |
| Non-Specific Binding of Detection Reagents | 1. Optimize Blocking: Increase the concentration and/or duration of your blocking step. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum. 2. Increase Wash Steps: Increase the number and duration of wash steps after incubation with streptavidin-conjugates to remove non-specifically bound reagents. |
| Endogenous Biotin (B1667282) | Some tissues and cells have high levels of endogenous biotin, which can be detected by streptavidin, leading to high background.[2] Solution: Perform an endogenous biotin blocking step before starting your photobiotinylation protocol. |
Issue 2: Low or No Signal After Photobiotinylation
A lack of signal can be due to several factors related to the photobiotinylation and quenching process.
| Potential Cause | Troubleshooting Steps |
| Premature Quenching | The presence of primary amines (e.g., from Tris or glycine buffers) in your sample solution during UV activation will quench the reaction.[2] Solution: Ensure your buffers for the photoactivation step are free of primary amines. Use buffers like Phosphate-Buffered Saline (PBS) or HEPES. |
| Inefficient Photoactivation | 1. Check UV Lamp: Ensure your UV lamp is emitting at the correct wavelength for your this compound reagent and that the intensity is sufficient. 2. Optimize Irradiation Time: The duration of UV exposure may need to be optimized. Typical times range from 5 to 30 minutes.[4] 3. Sample Cooling: Keep the sample on ice during irradiation to prevent heat-induced damage to your biomolecules.[4] |
| This compound Reagent Degradation | This compound is light-sensitive and should be stored protected from light. Solution: Use a fresh aliquot of this compound for your experiments and handle it in subdued light conditions before the photoactivation step. |
Data Presentation
The following table summarizes the recommended quenching agents and their typical working concentrations.
| Quenching Agent | Typical Final Concentration | Incubation Time | Incubation Temperature |
| Tris-HCl | 20-50 mM[4] | 15-30 minutes | Room Temperature |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature |
Experimental Protocols
Protocol 1: Quenching Excess this compound with Tris-HCl
This protocol provides a standard procedure for quenching a photobiotinylation reaction using Tris-HCl.
-
Perform Photobiotinylation: Carry out the photobiotinylation of your target molecules according to your established protocol in an amine-free buffer (e.g., PBS).
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Add Quenching Agent: Immediately after UV irradiation, add the 1 M Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 20-50 mM. For example, add 2-5 µL of 1 M Tris-HCl to a 100 µL reaction volume.
-
Incubate: Mix gently and incubate the reaction for 15-30 minutes at room temperature.
-
Proceed to Downstream Processing: After quenching, you can proceed with the removal of excess, quenched this compound and other reaction components through methods like dialysis or size-exclusion chromatography.
Protocol 2: Quenching Excess this compound with Glycine
This protocol offers an alternative quenching method using glycine.
-
Perform Photobiotinylation: Complete the photobiotinylation reaction as described in your primary protocol in an amine-free buffer.
-
Prepare Quenching Solution: Prepare a 1 M stock solution of glycine.
-
Add Quenching Agent: Following the photoactivation step, add the glycine stock solution to your reaction mixture to a final concentration of 20-100 mM.
-
Incubate: Mix gently and let the reaction stand for 15-30 minutes at room temperature.
-
Purification: Proceed with the purification of your biotinylated sample to remove excess reagents.
Visualizations
References
Technical Support Center: Assessing the Effect of Photobiotin on Protein Function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing photobiotin for protein labeling. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a derivative of biotin (B1667282) that contains a photoactivatable aryl azide (B81097) group.[1] Upon exposure to light (typically in the range of 260-475 nm), the aryl azide group forms a highly reactive nitrene intermediate.[1] This intermediate can then non-specifically insert into covalent bonds of nearby molecules, including proteins, resulting in stable biotinylation.
Q2: What are the main advantages of using this compound over other biotinylation methods like NHS-esters?
A: The primary advantage of this compound is its ability to label proteins that may lack accessible primary amines or other specific functional groups required by reagents like NHS-esters. The non-specific nature of the photo-activated reaction allows for broader labeling capabilities. However, this non-specificity also means that labeling can occur at various sites on the protein, which could potentially impact its function.
Q3: Can this compound labeling affect the function of my protein?
A: Yes, it is possible. While some studies have shown no significant loss of function for certain proteins like tubulin (e.g., polymerization, colchicine (B1669291) binding, and antibody recognition were unaffected), this is not guaranteed for all proteins.[2] The non-specific nature of this compound labeling means that the biotin molecule could attach to a critical region of the protein, such as an active site or a protein-protein interaction interface, thereby altering its activity. It is crucial to empirically validate the function of your protein after labeling.
Q4: How can I quantify the efficiency of my this compound labeling reaction?
A: Several methods can be used to quantify biotinylation efficiency. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method.[3] Fluorescence-based kits and mass spectrometry can also provide quantitative data on the degree of labeling.[4]
Q5: What is the optimal wavelength of light for activating this compound?
A: this compound is most effectively activated by light in the UV-A range, typically between 260-475 nm.[1] It is important to use a light source that provides sufficient intensity at the appropriate wavelength to ensure efficient activation.
Quantitative Data on Protein Function Post-Labeling
A comprehensive literature search did not yield specific quantitative data tables detailing the effects of this compound on enzyme kinetics (Km, Vmax) or protein-protein interaction affinities (Kd) for a range of proteins. The impact of photobiotinylation is highly protein-dependent and must be assessed on a case-by-case basis.
Below is a template table that researchers can use to record their own experimental data when assessing the impact of this compound labeling on their protein of interest.
Table 1: User-Generated Data on the Effect of this compound Labeling on Enzyme Kinetics
| Enzyme | Substrate | Km (Unlabeled) | Km (this compound-labeled) | Vmax (Unlabeled) | Vmax (this compound-labeled) | % Activity Retained |
| [Your Enzyme] | [Your Substrate] | |||||
Table 2: User-Generated Data on the Effect of this compound Labeling on Protein-Protein Interactions
| Protein A | Protein B | Kd (Unlabeled) | Kd (this compound-labeled) | Fold Change in Affinity |
| [Your Bait Protein] | [Your Prey Protein] | |||
Experimental Protocols
Detailed Protocol for this compound Labeling of a Purified Protein
This protocol provides a general guideline for the non-selective biotinylation of proteins using a photoreactive biotin reagent.
Materials:
-
Purified protein solution (≥2 mg/mL in an amine-free buffer, e.g., 50 mM PBS, pH 7.0)
-
This compound reagent
-
Anhydrous DMSO or DMF
-
UV lamp (emitting at an appropriate wavelength for this compound activation, e.g., 365 nm)
-
Amber or foil-covered microcentrifuge tubes
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction buffer: 50 mM PBS, pH 7.0
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is at a concentration of at least 2 mg/mL.
-
The protein should be in a buffer that does not contain primary amines (e.g., Tris) as these can compete with the labeling reaction. If necessary, perform a buffer exchange into 50 mM PBS, pH 7.0.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
In an amber or foil-covered microcentrifuge tube, add the this compound stock solution to the protein solution. The optimal molar ratio of this compound to protein should be determined empirically, but a starting point of 20:1 to 50:1 is recommended.
-
Mix gently by pipetting.
-
-
Photoactivation:
-
Place the reaction tube on ice.
-
Expose the reaction mixture to a UV lamp at the appropriate wavelength for 5-15 minutes. The optimal irradiation time and distance from the light source should be determined empirically to maximize labeling efficiency while minimizing potential photodamage.
-
-
Removal of Excess this compound:
-
After photoactivation, remove the unreacted this compound using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Quantification of Labeling and Functional Analysis:
-
Determine the degree of biotinylation using a suitable method (e.g., HABA assay).
-
Perform functional assays to assess the impact of labeling on your protein's activity.
-
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling
| Potential Cause | Troubleshooting Step |
| Inactive this compound Reagent | Use a fresh stock of this compound. Ensure it has been stored correctly, protected from light and moisture. |
| Suboptimal Light Source | Verify the wavelength and intensity of your UV lamp. Ensure it is appropriate for activating this compound. |
| Insufficient Irradiation Time | Increase the UV exposure time in increments. Be mindful of potential photodamage with prolonged exposure. |
| Incorrect Buffer Composition | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) that can compete with the labeling reaction. Use buffers like PBS, HEPES, or bicarbonate. |
| Low Protein Concentration | Concentrate the protein solution to at least 2 mg/mL for more efficient labeling. |
| Suboptimal pH | While this compound is less pH-dependent than NHS-esters, ensure the pH of your protein solution is within a range that maintains its stability and solubility (typically pH 7-8). |
Issue 2: Protein Precipitation or Aggregation
| Potential Cause | Troubleshooting Step |
| High Degree of Biotinylation | Reduce the molar excess of the this compound reagent in the labeling reaction. |
| Photodamage to the Protein | Decrease the UV irradiation time or the intensity of the light source. Consider including a quencher for reactive oxygen species if photodamage is suspected. |
| Inappropriate Buffer Conditions | Ensure the buffer composition and pH are optimal for your protein's stability. |
Issue 3: Altered Protein Function
| Potential Cause | Troubleshooting Step |
| Labeling at a Critical Site | As this compound labeling is non-specific, this is an inherent risk. If function is significantly compromised, consider alternative labeling strategies such as site-specific enzymatic biotinylation (e.g., using AviTag™). |
| Photodamage | Reduce UV exposure time and/or intensity. Perform control experiments where the protein is exposed to UV light without this compound to assess the effect of light alone. |
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting decision tree for low this compound labeling efficiency.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotin-Labelling of Immunoprecipitated RNA (v1pre) [protocols.io]
- 4. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Phototoxicity of Photobiotin in Live Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity when using photobiotin for live-cell labeling and imaging.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, focusing on identifying and resolving problems related to phototoxicity.
Issue 1: High Cell Death or Poor Cell Health After Photoactivation
Question: My cells are showing signs of stress (e.g., blebbing, detachment, apoptosis) or significant cell death after photoactivation of this compound. How can I reduce this phototoxicity?
Answer: Phototoxicity after this compound activation is often due to the generation of reactive oxygen species (ROS) and can be mitigated by optimizing several experimental parameters.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Light Exposure | Reduce the intensity and/or duration of the light source used for photoactivation. Use the minimum light dose required for efficient biotinylation.[1][2] |
| High this compound Concentration | Titrate the this compound concentration to the lowest effective level that provides sufficient labeling. High concentrations can lead to increased ROS production upon illumination. |
| Suboptimal Wavelength | Ensure you are using the optimal wavelength for this compound activation (typically 260-475 nm) to minimize off-target light absorption and cellular damage.[3] |
| Cellular Sensitivity | Some cell lines are more sensitive to light and ROS. Consider using a more robust cell line if possible, or implement additional protective measures. |
| Lack of Antioxidants | Supplement the cell culture medium with antioxidants like Trolox or N-acetylcysteine to scavenge ROS and reduce oxidative stress. |
Experimental Workflow to Optimize Light Exposure:
Caption: Workflow for optimizing light exposure to minimize phototoxicity.
Issue 2: High Background Signal or Non-Specific Labeling
Question: I am observing high background fluorescence or non-specific labeling after using this compound. What could be the cause and how can I fix it?
Answer: High background can be caused by several factors, including excess this compound, non-specific binding of detection reagents, or endogenous biotin (B1667282).
Possible Causes and Solutions:
| Cause | Solution |
| Excess Unreacted this compound | Thoroughly wash cells after the photoactivation step to remove any unbound this compound before adding detection reagents. |
| Non-Specific Binding of Streptavidin/Avidin (B1170675) | Block with a protein-based blocker like Bovine Serum Albumin (BSA) before adding the streptavidin-fluorophore conjugate. Ensure the blocking solution itself is biotin-free. |
| Endogenous Biotin | Some cells have high levels of endogenous biotinylated proteins. Use an avidin/biotin blocking kit to block these endogenous biotins before applying the streptavidin conjugate. |
| High Concentration of Detection Reagent | Titrate the concentration of the streptavidin-fluorophore conjugate to find the optimal balance between signal and background. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound and the management of phototoxicity.
Q1: What is this compound and how does it work?
A1: this compound is a chemical probe that consists of a biotin molecule linked to a photoactivatable group.[3] When exposed to light of a specific wavelength (typically in the UV-A or near-UV range), the photoactivatable group becomes highly reactive and forms a covalent bond with nearby molecules, effectively "labeling" them with biotin. This allows for the subsequent detection or purification of the labeled molecules using avidin or streptavidin conjugates.
Q2: What is the primary mechanism of phototoxicity?
A2: The primary mechanism of phototoxicity in fluorescence microscopy, and likely with this compound, is the generation of reactive oxygen species (ROS).[1] Upon light absorption, the photoactive molecule can transfer energy to molecular oxygen, creating singlet oxygen and other ROS. These highly reactive molecules can damage cellular components like lipids, proteins, and nucleic acids, leading to cellular stress and death.
Mechanism of Phototoxicity:
Caption: Simplified signaling pathway of phototoxicity.
Q3: How can I assess the level of phototoxicity in my experiment?
A3: You can assess phototoxicity using various cell viability and stress assays.
| Assay | Principle |
| MTT or WST-1 Assay | Measures metabolic activity, which is proportional to the number of viable cells. A decrease in signal indicates reduced viability. |
| Trypan Blue Exclusion Assay | A simple method to count dead cells, as non-viable cells with compromised membranes take up the dye. |
| Annexin V/Propidium Iodide (PI) Staining | Differentiates between live, apoptotic, and necrotic cells by flow cytometry or fluorescence microscopy. |
| ROS Detection Assays | Use fluorescent probes like DCFDA to measure the intracellular levels of ROS, providing a direct measure of oxidative stress.[4][5] |
| Caspase Activation Assay | Measures the activity of caspases, which are key enzymes in the apoptotic pathway. Increased activity indicates apoptosis.[6][7] |
Q4: Are there alternatives to this compound with lower phototoxicity?
A4: Yes, several alternative labeling strategies may exhibit lower phototoxicity depending on the specific application. These include enzymatic labeling methods like BirA-mediated biotinylation, and self-labeling protein tags such as HaloTag and SNAP-tag, which can be labeled with various probes under gentler conditions.[8][9] The choice of alternative depends on the experimental goals and the specific protein of interest.
Experimental Protocols
1. Protocol: Assessing Cell Viability using MTT Assay
This protocol provides a method to quantify cell viability after this compound labeling and photoactivation.
Materials:
-
Cells cultured in a 96-well plate
-
This compound solution
-
Light source for photoactivation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with the desired concentration of this compound for the appropriate duration.
-
Expose the cells to the light source for photoactivation. Include control wells that are not exposed to light.
-
After photoactivation, incubate the cells for a desired period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated or light-only controls.
2. Protocol: Detection of Intracellular ROS using DCFDA
This protocol describes how to measure the generation of ROS in live cells following this compound activation using the fluorescent probe 2',7' –dichlorofluorescin diacetate (DCFDA).
Materials:
-
Cells cultured on glass-bottom dishes or in a black-walled 96-well plate
-
This compound solution
-
Light source for photoactivation
-
DCFDA solution (e.g., 10 µM in serum-free medium)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with DCFDA solution by incubating for 30 minutes at 37°C in the dark.[4]
-
Wash the cells with pre-warmed PBS or imaging medium to remove excess DCFDA.
-
Add the this compound solution to the cells.
-
Immediately before photoactivation, acquire a baseline fluorescence image or reading.
-
Expose the cells to the photoactivation light source.
-
Acquire fluorescence images or readings at different time points after photoactivation to monitor the change in DCFDA fluorescence, which indicates ROS production.
-
Quantify the fluorescence intensity to determine the relative increase in ROS levels.
Workflow for ROS Detection:
Caption: Experimental workflow for detecting intracellular ROS.
3. Protocol: Caspase-3 Activation Assay (Colorimetric)
This protocol outlines the steps to measure the activity of caspase-3, a key marker of apoptosis, following this compound-induced stress.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound and photoactivation as described previously. Include positive (e.g., staurosporine-treated) and negative controls.
-
Lyse the cells to release intracellular contents.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the caspase-3 substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.[7]
References
- 1. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 8. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 9. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Non-Specific Binding of Photobiotin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of removing non-specifically bound photobiotin in their experiments.
Troubleshooting Guide: High Background After this compound Labeling
High background signal is a common issue in experiments involving this compound, often stemming from non-specific binding of the reagent to unintended molecules or surfaces. This guide provides a systematic approach to diagnose and resolve these issues.
Problem: High, uniform background across the entire sample (e.g., membrane, slide, or well).
| Possible Cause | Recommended Solution |
| Excess Unreacted this compound | After the photo-crosslinking step, quench the reaction to deactivate any remaining reactive this compound. This can be achieved by incubating the sample with a quenching buffer containing primary amines, such as Tris or glycine.[1][2][3][4] |
| Insufficient Washing | Increase the number and duration of wash steps after this compound labeling and quenching. For example, increase from 3 washes of 5 minutes each to 5 washes of 10 minutes each.[5][6] |
| Suboptimal Wash Buffer Composition | Incorporate a non-ionic detergent (e.g., 0.05% - 0.1% Tween-20) into your wash buffer to disrupt hydrophobic interactions.[7] Increase the ionic strength of the wash buffer by adding NaCl (e.g., up to 500 mM) to reduce non-specific electrostatic interactions. |
| Inadequate Blocking | If the high background is from the detection step (streptavidin/avidin (B1170675) binding), ensure a thorough blocking step is performed before adding the streptavidin conjugate. Use a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum. Avoid using milk as a blocking agent as it contains endogenous biotin (B1667282).[5] |
Problem: Speckled or punctate background.
| Possible Cause | Recommended Solution |
| Aggregates of this compound | Prepare the this compound solution fresh and centrifuge it at high speed (e.g., >10,000 x g) for a few minutes before use to pellet any aggregates. |
| Aggregates of Detection Reagent | Centrifuge the streptavidin-conjugate solution before use to remove any aggregates that may have formed during storage.[7] |
| Precipitation on Sample | Ensure all buffers are filtered and that there is no precipitation in any of the solutions used during the labeling and washing steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
A1: Non-specific binding of this compound can occur for several reasons. The photo-activated aryl nitrene is highly reactive and can form covalent bonds with a wide range of molecules in its immediate vicinity, not just the intended target. Additionally, the this compound molecule itself can adhere to surfaces and other biomolecules through hydrophobic and electrostatic interactions.
Q2: How can I quench the this compound reaction to prevent further non-specific labeling?
A2: Quenching is a critical step to stop the biotinylation reaction. After UV irradiation, you should incubate your sample with a buffer containing a primary amine, such as Tris-HCl or glycine, at a final concentration of 20-100 mM for 15-30 minutes at room temperature.[2][3] This will react with and deactivate any excess, unreacted this compound.
Q3: What is an optimal wash buffer for removing non-specifically bound this compound?
A3: An effective wash buffer should be able to disrupt both hydrophobic and electrostatic interactions. A good starting point is a Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) solution containing a non-ionic detergent and increased salt concentration.
| Component | Concentration Range | Purpose |
| Base Buffer | 1X (e.g., TBS or PBS) | Maintains pH and osmolarity |
| Non-ionic Detergent | 0.05% - 0.1% (v/v) | Reduces non-specific hydrophobic interactions |
| Salt (NaCl) | 150 mM - 500 mM | Disrupts non-specific electrostatic interactions |
Q4: Can endogenous biotin in my sample cause high background?
A4: Yes, many tissues and cells, particularly liver and kidney, have high levels of endogenous biotin-containing enzymes.[5] This can be a significant source of background if you are using a streptavidin-based detection system. To mitigate this, perform an endogenous biotin blocking step before applying your streptavidin conjugate. This typically involves sequential incubation with avidin and then free biotin.[5]
Q5: How do I perform an endogenous biotin block?
A5: An endogenous biotin block is a two-step process performed before the addition of the streptavidin-conjugate:
-
Avidin Incubation: Incubate the sample with an excess of unlabeled avidin or streptavidin (e.g., 0.1 mg/mL) for 15-30 minutes. This will bind to the endogenous biotin in the sample.
-
Biotin Incubation: After washing, incubate the sample with an excess of free biotin (e.g., 0.5 mg/mL) for 15-30 minutes. This will saturate the remaining biotin-binding sites on the avidin from the previous step.[5]
Experimental Protocols
Protocol 1: Quenching and Washing After this compound Labeling
This protocol outlines the steps to quench the photobiotinylation reaction and wash the sample to remove non-specifically bound reagent.
-
This compound Labeling: Perform the photo-crosslinking of your sample with this compound according to your established protocol.
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, pH 8.0, or 1 M glycine.
-
Quench Reaction: Add the quenching stock solution to your sample to a final concentration of 50-100 mM. For example, add 50 µL of 1 M Tris-HCl to a 1 mL sample volume.[2][3]
-
Incubate: Gently mix and incubate for 15-30 minutes at room temperature.
-
Prepare Wash Buffer: Prepare a wash buffer such as TBS with 0.1% Tween-20 and 300 mM NaCl.
-
Washing:
-
Remove the quenching solution.
-
Wash the sample with the wash buffer for 10 minutes with gentle agitation.
-
Repeat the wash step four more times for a total of five washes.
-
-
Proceed with Downstream Applications: Your sample is now ready for lysis, pulldown, or detection steps.
Protocol 2: Endogenous Biotin Blocking
This protocol is for blocking endogenous biotin before detection with streptavidin-based reagents.
-
Protein Blocking: Perform your standard protein blocking step (e.g., with 5% BSA in TBS) for at least 1 hour at room temperature.
-
Prepare Avidin Solution: Prepare a solution of 0.1 mg/mL avidin or streptavidin in your wash buffer (e.g., TBS with 0.05% Tween-20).
-
Avidin Incubation: Incubate your sample with the avidin solution for 15-30 minutes at room temperature.
-
Washing: Wash your sample three times for 5 minutes each with your wash buffer.
-
Prepare Biotin Solution: Prepare a solution of 0.5 mg/mL free D-biotin in your wash buffer.
-
Biotin Incubation: Incubate your sample with the biotin solution for 15-30 minutes at room temperature.[5]
-
Final Washes: Wash your sample three times for 5 minutes each with your wash buffer.
-
Proceed with Detection: Your sample is now ready for incubation with your biotinylated primary probe or streptavidin-conjugate.
Visualizing the Workflow
References
Technical Support Center: Optimizing Photobiotin Labeling Reactions
Welcome to the Technical Support Center for photobiotin labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a derivative of biotin (B1667282) that contains a photoactivatable aryl azide (B81097) group.[1] Upon exposure to UV light (typically around 320 nm), this aryl azide group forms a highly reactive nitrene group.[2] This nitrene can then non-selectively insert into C-H and N-H bonds in proximity, forming a stable covalent bond with target molecules like proteins, DNA, and RNA.[1][2] This method is particularly useful for labeling molecules that may lack specific reactive groups required for other biotinylation chemistries.[2]
Q2: My this compound won't dissolve in my aqueous buffer. What should I do?
This compound, like biotin itself, has limited solubility in aqueous solutions at neutral pH.[3][4] The recommended approach is to first prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][6] This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in your reaction mixture is low, ideally not exceeding 15%, to avoid detrimental effects on your protein or target molecule.[2]
Q3: After adding the this compound stock solution, my protein/sample precipitated. What are the possible causes and solutions?
Protein precipitation upon addition of the biotinylation reagent is a common issue and can stem from several factors:
-
High Organic Solvent Concentration: Adding too large a volume of the this compound stock solution can increase the organic solvent concentration in the final reaction mixture, leading to protein denaturation and precipitation. Solution: Keep the volume of the this compound stock solution to a minimum.[7]
-
Localized High Reagent Concentration: Adding the this compound stock directly and quickly to the protein solution can create localized high concentrations of the reagent, causing precipitation. Solution: Add the this compound stock solution dropwise to the protein solution while gently vortexing or stirring to ensure even distribution.[7]
-
Suboptimal Buffer pH: The pH of your reaction buffer can affect the stability of your protein. If the pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum. Solution: Ensure your buffer pH is at least one unit away from your protein's pI.[7]
-
Over-labeling: Attaching too many hydrophobic biotin molecules to the surface of a protein can alter its properties and lead to aggregation. Solution: Optimize the molar ratio of this compound to your target molecule. Start with a lower ratio and empirically determine the optimal concentration that provides sufficient labeling without causing precipitation.[8]
Q4: What are the optimal conditions for the photoactivation step?
For maximal efficiency, the photoactivation of this compound should be carried out in a shallow reaction vessel placed on ice.[2] The efficiency of the photoreaction decreases with increasing distance between the light source and the reactants.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is difficult to dissolve. | - Inherent low solubility in aqueous buffers. - Moisture contamination of the powder. | - Prepare a concentrated stock solution in anhydrous DMSO or DMF. - Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. |
| Precipitation occurs when adding this compound stock to the reaction buffer. | - The final concentration of this compound exceeds its solubility limit in the aqueous buffer. - Abrupt change in solvent polarity. | - Lower the final working concentration of this compound. - Add the this compound stock solution slowly while vortexing the buffer. - Pre-warm the aqueous buffer to 37°C to potentially increase solubility.[9] |
| Low or no biotin labeling detected. | - Inefficient photoactivation. - Suboptimal reaction buffer. - Insufficient molar excess of this compound. - Hydrolysis of the photoactivated intermediate. | - Ensure the UV light source is at the correct wavelength and an appropriate distance from the sample.[2] - Use an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.[6][10] - Increase the molar excess of this compound to the target molecule.[3] - Perform the reaction on ice to minimize side reactions.[2] |
| Labeled protein aggregates over time. | - Over-biotinylation leading to reduced protein stability. - Suboptimal storage buffer. | - Reduce the molar ratio of this compound in the labeling reaction.[8] - After labeling, purify the protein and store it in a buffer optimized for its stability, potentially including stabilizing agents like glycerol (B35011) or BSA. |
Data Presentation
Table 1: Solubility of Biotin in Various Solvents at Different Temperatures
| Temperature (K) | Water (x10^5) | Methanol (x10^4) | Ethanol (x10^5) | Acetic Acid (x10^4) | DMF (x10^3) | DMSO (x10^3) |
| 298.15 | 1.98 | 2.15 | 8.91 | 3.12 | 1.89 | 6.23 |
| 303.15 | 2.35 | 2.58 | 10.7 | 3.75 | 2.23 | 7.35 |
| 308.15 | 2.78 | 3.09 | 12.8 | 4.49 | 2.63 | 8.68 |
| 313.15 | 3.29 | 3.69 | 15.3 | 5.37 | 3.11 | 10.2 |
| 318.85 | 3.98 | 4.49 | 18.5 | 6.49 | 3.73 | 12.2 |
| 323.85 | 4.79 | 5.42 | 22.3 | 7.81 | 4.45 | 14.5 |
| 328.85 | 5.75 | 6.51 | 26.7 | 9.35 | 5.3 | 17.2 |
| 333.85 | 6.89 | 7.79 | 31.9 | 11.1 | 6.29 | 20.4 |
Data adapted from Chen et al. (2020).[4] The values represent the mole fraction solubility (x).
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of this compound to come to room temperature before opening.
-
Add a sufficient volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. This may require gentle warming to 37°C.[9]
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Protocol 2: General this compound Labeling of Proteins
-
Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[10]
-
Place the protein solution in a shallow, low protein-binding reaction vessel on ice.[2]
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration. Add the stock solution dropwise while gently mixing. The final DMSO concentration should not exceed 15%.[2]
-
Irradiate the reaction mixture with a UV lamp at the appropriate wavelength (e.g., 320 nm) for a predetermined amount of time. The optimal irradiation time should be determined empirically.
-
After irradiation, quench any unreacted nitrene groups by adding a quenching buffer (e.g., Tris buffer) to a final concentration of 10-50 mM.
-
Remove excess, unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]
Visualizations
Caption: Workflow for a typical this compound labeling experiment.
Caption: Troubleshooting logic for precipitation during this compound labeling.
Caption: Simplified EGFR signaling pathway, a target for biotinylation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background from Endogenous Biotin
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address high background issues in your experiments arising from endogenous biotin (B1667282).
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it cause high background?
A1: Endogenous biotin, also known as vitamin B7 or vitamin H, is a naturally occurring cofactor for several carboxylase enzymes essential for various metabolic processes.[1] It is present in varying amounts in virtually all living cells and tissues.[2] In immunoassays that utilize the high-affinity interaction between avidin (B1170675) or streptavidin and biotin for signal amplification (e.g., Avidin-Biotin Complex (ABC) or Labeled Streptavidin-Biotin (LSAB) methods), the streptavidin or avidin conjugates can bind to this endogenous biotin, leading to non-specific signal and high background staining.[1][3] This can obscure the specific signal from the target of interest, potentially leading to false-positive results.[1]
Q2: Which tissues and sample types are particularly problematic for endogenous biotin?
A2: Tissues with high metabolic activity tend to have high levels of endogenous biotin. These include, but are not limited to:
Frozen tissue sections may also exhibit higher levels of endogenous biotin compared to formalin-fixed paraffin-embedded (FFPE) tissues.
Q3: How can I determine if my high background is caused by endogenous biotin?
A3: A simple control experiment can help you determine if endogenous biotin is the source of your high background. Prepare a control sample (e.g., a tissue section on a slide) and perform the entire staining protocol, but omit the primary antibody. If you still observe a signal after adding the streptavidin-enzyme conjugate and substrate, it is highly likely that endogenous biotin is present and causing the background.[6]
Q4: What is the most common method to block endogenous biotin?
A4: The most common and effective method is a two-step avidin/biotin blocking procedure performed before the primary antibody incubation.[2]
-
Avidin/Streptavidin Incubation: The sample is first incubated with an excess of unlabeled avidin or streptavidin. This will bind to the endogenous biotin in the tissue.
-
Biotin Incubation: Following the avidin/streptavidin step, the sample is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were introduced in the first step.
This sequential blocking ensures that both the endogenous biotin and the blocking reagents themselves do not interfere with the subsequent detection steps.[2]
Q5: Are there alternatives to biotin-based detection systems to avoid this issue altogether?
A5: Yes, several biotin-free detection systems are available. Polymer-based detection systems are a popular alternative.[5][7] These systems use a polymer backbone to which multiple enzyme molecules and secondary antibodies are conjugated. This provides high sensitivity without the use of the avidin-biotin interaction, thus eliminating the problem of endogenous biotin interference.[5]
Troubleshooting Guide
High background staining can be a significant issue in biotin-based detection systems. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: High Background Signal
Potential Cause 1: Endogenous Biotin
-
Is your sample from a tissue known to be rich in biotin (e.g., liver, kidney)? If yes, endogenous biotin is a likely culprit.
-
Solution: Implement an endogenous biotin blocking step in your protocol. See Protocol 1 for a detailed procedure.[2]
-
-
Did you run a "no primary antibody" control? If this control shows a high signal, it strongly suggests endogenous biotin is the issue.
-
Solution: Perform an avidin/biotin block before proceeding with your primary antibody incubation.[6]
-
Potential Cause 2: Inadequate Blocking of Non-Specific Binding Sites
-
Is your blocking buffer appropriate? Some blocking buffers, like those containing non-fat dry milk, may contain endogenous biotin.
-
Solution: Switch to a biotin-free blocking agent such as Bovine Serum Albumin (BSA) or use a commercially available, optimized blocking buffer.[1]
-
-
Is the blocking time and concentration sufficient?
-
Solution: Increase the incubation time (e.g., 60 minutes at room temperature) and/or the concentration of your blocking agent.[1]
-
Potential Cause 3: Issues with Detection Reagents
-
Is the concentration of your biotinylated antibody or streptavidin-conjugate too high?
-
Solution: Titrate your biotinylated antibody and streptavidin-conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[8]
-
-
Could the streptavidin molecule itself be binding non-specifically?
-
Solution: Ensure your blocking and wash buffers contain a non-ionic detergent like Tween-20 (e.g., 0.05%) to minimize non-specific interactions.[1]
-
Potential Cause 4: Insufficient Washing
-
Are your washing steps stringent enough to remove unbound reagents?
-
Solution: Increase the number and duration of your wash steps. Ensure thorough washing between each incubation step.[9]
-
Data Presentation
Table 1: Comparison of Detection Systems
| Feature | Avidin-Biotin Complex (ABC) / Labeled Streptavidin-Biotin (LSAB) | Polymer-Based Systems |
| Principle | Relies on the high-affinity interaction between avidin/streptavidin and biotin for signal amplification. | Uses a polymer backbone conjugated with multiple enzymes and secondary antibodies. |
| Sensitivity | High | High to Very High (can be more sensitive than ABC/LSAB methods).[5][7] |
| Signal-to-Noise Ratio | Can be lower in biotin-rich tissues due to background from endogenous biotin.[10] | Generally higher, as it avoids endogenous biotin interference.[11] |
| Protocol Complexity | Requires an additional endogenous biotin blocking step for certain tissues.[10] | Simpler workflow with fewer steps.[7] |
| Multiplexing Capability | Limited | More suitable for multiplexing.[11] |
| Potential for Background | High in biotin-rich tissues. | Low, as it is a biotin-free system.[10] |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking for Immunohistochemistry (IHC)
This protocol is designed to block endogenous biotin in tissue sections before the application of a biotin-based detection system.
Materials:
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Avidin or Streptavidin solution (e.g., 0.1 mg/mL in Wash Buffer)
-
Biotin solution (e.g., 0.5 mg/mL in Wash Buffer)
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections according to your standard protocol.
-
Antigen Retrieval: Perform antigen retrieval if required for your primary antibody.
-
Avidin/Streptavidin Block: a. Wash the slides twice with Wash Buffer. b. Apply the Avidin or Streptavidin solution to the tissue sections, ensuring complete coverage. c. Incubate for 15 minutes at room temperature in a humidified chamber.[2] d. Wash the slides three times for 5 minutes each with Wash Buffer.
-
Biotin Block: a. Apply the Biotin solution to the tissue sections, ensuring complete coverage. b. Incubate for 15 minutes at room temperature in a humidified chamber.[2] c. Wash the slides three times for 5 minutes each with Wash Buffer.
-
Proceed with Staining: The tissue is now ready for your standard immunostaining protocol, beginning with the general protein blocking step (e.g., with normal serum or BSA).
Protocol 2: Control for Endogenous Biotin in IHC
This protocol helps to confirm the presence of endogenous biotin in your tissue sample.
Materials:
-
Wash Buffer (e.g., PBS or TBS)
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Prepare Tissue: Deparaffinize and rehydrate your tissue section as you would for your standard IHC protocol.
-
Omit Primary Antibody: Skip the primary antibody incubation step.
-
Apply Detection Reagents: Proceed directly to the incubation with the streptavidin-HRP conjugate, followed by the DAB substrate, according to your standard protocol.
-
Counterstain and Mount: Lightly counterstain the section, dehydrate, and mount.
-
Analysis: Examine the slide under a microscope. The presence of brown staining indicates the presence of endogenous biotin.[6]
Mandatory Visualization
Caption: Workflow for blocking endogenous biotin.
Caption: Comparison of detection system workflows.
Caption: Detection of a signaling pathway component.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. Blocking Non-Specific Binding in IHC: Novus Biologicals [novusbio.com]
- 7. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
impact of light intensity on photobiotin activation
Welcome to the technical support center for photobiotin activation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a derivative of biotin (B1667282) that can be used to label proteins, nucleic acids, and other molecules.[1] It contains a photoactivatable aryl azide (B81097) group. When exposed to light of the appropriate wavelength, this group forms a highly reactive nitrene intermediate that can nonspecifically form a covalent bond with nearby molecules.[2]
Q2: What is the optimal wavelength of light for activating this compound?
A2: this compound is most effectively activated by UV light in the range of 260-475 nm.[3] An optimal wavelength for the activation of the aryl azide group is around 320 nm.[2] It is advisable to use filters to remove light at wavelengths below 300 nm to minimize potential damage to proteins and nucleic acids.[2]
Q3: What factors influence the efficiency of this compound labeling?
A3: The efficiency of this compound labeling is influenced by several key factors:
-
Light Intensity: Higher light intensity generally leads to more efficient activation, but excessive intensity can cause sample heating and damage.
-
Exposure Time: The duration of light exposure directly impacts the extent of activation.
-
Concentration of this compound: A sufficient concentration of this compound is required for efficient labeling.
-
Concentration of the Target Molecule: Higher concentrations of the protein or nucleic acid to be labeled can improve labeling efficiency.
-
Buffer Composition: The pH and chemical composition of the reaction buffer are critical.
Q4: Can I use any UV lamp for this compound activation?
A4: Various light sources can be used, including mercury vapor lamps, handheld UV lamps, and halogen lamps.[1] However, the wattage and distance of the lamp from the sample are crucial parameters that will affect the light intensity and, consequently, the activation efficiency.[2] Low-wattage lamps (6-15 W) are generally not recommended as they may result in lower conjugation efficiencies.[2]
Troubleshooting Guides
Issue 1: Low or No Biotin Labeling Signal
A weak or absent signal in downstream detection assays is a common issue. Follow this guide to troubleshoot the problem.
| Potential Cause | Recommended Solution |
| Insufficient Light Exposure | Increase the duration of light exposure or decrease the distance between the lamp and the sample. Ensure the light source is emitting at the correct wavelength. |
| Low Light Intensity | Use a higher wattage lamp. Note that with high-wattage lamps, it is important to cool the sample on ice to prevent heating and potential denaturation.[2] |
| Suboptimal this compound Concentration | Increase the molar excess of this compound relative to the target molecule. This may require empirical optimization. |
| Low Concentration of Target Molecule | If possible, concentrate your protein or nucleic acid sample before the labeling reaction. |
| Incorrect Buffer Composition | Ensure you are using an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5. Buffers containing primary amines (e.g., Tris) will quench the reaction. |
| Inactive this compound Reagent | Ensure the this compound reagent has been stored correctly, protected from light and moisture. Use a fresh stock of the reagent. |
Issue 2: High Background Signal
High background can obscure your specific signal. Here are common causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize your blocking step by increasing the concentration of the blocking agent or the incubation time. Consider using a different blocking agent, such as Bovine Serum Albumin (BSA). |
| Excess Unreacted this compound | Ensure the removal of all unreacted this compound after the labeling reaction through methods like dialysis or size exclusion chromatography. |
| Insufficient Washing | Increase the number and duration of washing steps in your downstream assay. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help. |
| Over-biotinylation | Excessive labeling can sometimes lead to non-specific binding. Try reducing the concentration of this compound or the light exposure time. |
| Endogenous Biotin | Some samples may contain endogenous biotin. In such cases, perform an avidin/biotin blocking step before proceeding with your detection reagents. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound activation experiments. Please note that these are starting points, and optimal conditions may need to be determined empirically for your specific application.
Table 1: Recommended Light Source Parameters for this compound Activation
| Light Source | Wattage (W) | Wavelength (nm) | Distance from Sample | Recommended Exposure Time |
| UV Lamp | 180 | 320 | 10 cm | 5 minutes[2] |
| UV Lamp | 350 | 320 | 10 cm | 1.5 minutes[2] |
| Mercury Vapor Bulb | 250 | - | Varies | Varies[1] |
| Handheld UV Lamp | - | 365 | Varies | Varies[1] |
| Halogen Lamp | 50 | - | Varies | Varies[1] |
Table 2: General Reaction Conditions for this compound Labeling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Suboptimal pH can significantly reduce labeling efficiency. |
| Buffer | Amine-free (e.g., PBS, Bicarbonate) | Buffers with primary amines (e.g., Tris) will interfere with the reaction. |
| Target Molecule Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| This compound Molar Excess | 10- to 20-fold | This is a starting point and may require optimization. |
| Reaction Temperature | Room Temperature or on Ice | Cooling is crucial when using high-wattage lamps to prevent sample damage.[2] |
Experimental Protocols
General Protocol for this compound Labeling of Proteins
-
Sample Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
This compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the this compound stock solution to the protein solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture in the dark for a short period (e.g., 2 minutes) to allow for the diffusion of the this compound.[2]
-
Photoactivation: Place the reaction vessel on ice and expose it to a UV light source. The exposure time and distance to the lamp will depend on the wattage of the lamp (see Table 1).
-
Removal of Excess this compound: After photoactivation, remove the unreacted this compound using a desalting column or dialysis against a suitable buffer.
Visualizations
Caption: The activation pathway of this compound by UV light to form a reactive nitrene intermediate.
Caption: A troubleshooting workflow for addressing low or no signal in this compound labeling experiments.
References
Technical Support Center: Avoiding Protein Precipitation During Photobiotinylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common and frustrating issue of protein precipitation during photobiotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein precipitation during photobiotinylation?
Protein precipitation during photobiotinylation is often caused by protein damage induced by reactive oxygen species (ROS).[1][2][3] The photosensitizer, upon light activation, generates ROS which then activates the biotin (B1667282) probe for covalent labeling of nearby proteins. However, excessive ROS can also lead to oxidation of sensitive amino acid residues, causing protein unfolding, crosslinking, and subsequent aggregation.[1][2][4]
Q2: My protein precipitates immediately upon adding the photosensitizer or biotinylation reagent. What should I do?
Immediate precipitation often points to issues with localized high concentrations of reagents or incompatible buffer conditions.[5]
-
Localized Reagent Concentration: Ensure you add the reagent stock solution (often in an organic solvent like DMSO) dropwise to the protein solution while gently mixing.[5] This prevents localized areas of high solvent or reagent concentration that can denature the protein.
-
Buffer pH and Composition: The buffer pH can significantly affect protein stability.[5][6] Most proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from your protein's pI. Also, confirm that your buffer does not contain components that could interfere with the reaction, such as primary amines (e.g., Tris) if you are using an NHS-ester based biotin.[7]
Q3: Can the concentration of my protein lead to precipitation?
Yes, high protein concentrations increase the likelihood of intermolecular interactions and aggregation, especially once the labeling process begins to alter the protein's surface properties.[7][8] If you observe precipitation, consider performing the reaction with a more dilute protein solution (e.g., starting at 1-2 mg/mL).[7]
Q4: Does the choice of biotin probe matter?
Absolutely. Some biotin probes are more hydrophobic than others.[9] Attaching a hydrophobic molecule like biotin can expose hydrophobic patches on the protein surface, leading to aggregation. If you suspect this is the issue, consider using a biotin probe with a hydrophilic spacer, such as PEG, (e.g., Biotin-PEG-NHS) to increase the solubility of the labeled protein.
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing protein precipitation, follow this guide to diagnose and resolve the issue.
Problem 1: Precipitation Occurs During the Illumination Step
This is the most common issue and is typically related to photo-induced damage.
Possible Cause A: Excessive Reactive Oxygen Species (ROS) Generation
Over-generation of ROS is a primary driver of protein oxidation and aggregation.[1][2]
Solutions:
-
Optimize Photosensitizer Concentration: Reduce the concentration of the photosensitizer (e.g., [Ru(bpy)3]2+). A titration experiment is recommended to find the lowest effective concentration.
-
Reduce Illumination Time/Intensity: Shorten the light exposure time or decrease the light intensity.[10] This directly reduces the total amount of ROS generated.
-
Incorporate ROS Quenchers: In some cases, adding a mild ROS quencher can help mitigate protein damage without completely inhibiting the biotinylation reaction. This requires careful optimization.
Possible Cause B: Over-labeling of the Protein
Excessive biotinylation can alter the protein's surface charge and hydrophobicity, leading to instability and aggregation.[7][8]
Solutions:
-
Decrease Biotin Probe Concentration: Reduce the molar excess of the biotin probe relative to the protein. Test a range of ratios to find the optimal balance between labeling efficiency and protein stability.[7]
-
Control Reaction Time: Shorten the illumination/reaction time to limit the extent of labeling.[7]
Problem 2: Precipitation Occurs After the Reaction (During Storage or Downstream Processing)
Possible Cause: Suboptimal Buffer Conditions for the Labeled Protein
The biotinylated protein may have different stability requirements than the unlabeled protein.
Solutions:
-
Buffer Optimization: Re-evaluate the pH and ionic strength of your storage buffer. Some proteins are more stable in low salt, while others require higher salt concentrations (e.g., 150 mM NaCl) to prevent aggregation.[5]
-
Add Stabilizing Excipients: Incorporate protein stabilizers into the reaction or storage buffer.[6][7] These additives can help maintain protein solubility and prevent aggregation.
Data Presentation: Recommended Reagent Concentrations & Buffer Additives
For successful photobiotinylation, careful optimization of reagent concentrations and buffer conditions is critical. The tables below provide recommended starting points for your experiments.
Table 1: Recommended Starting Concentrations for Photobiotinylation Reagents
| Reagent | Typical Starting Concentration | Notes |
| Photosensitizer ([Ru(bpy)3]Cl2) | 10 - 50 µM | Titration is crucial. Higher concentrations can increase ROS and protein damage. |
| Biotin Probe (e.g., Biotin-Phenol) | 100 - 500 µM | The optimal concentration is system-dependent.[11] |
| Co-reactant (e.g., APS) | 1 - 10 mM | Used in some protocols to initiate the reaction. |
| Protein of Interest | 1 - 5 mg/mL | Higher concentrations can increase the risk of aggregation.[7] |
Table 2: Buffer Additives to Enhance Protein Stability
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure.[7][8] |
| Arginine / Glutamate | 50 - 100 mM | Suppresses non-specific protein-protein interactions by binding to charged and hydrophobic regions.[7][12] |
| Sucrose | 5 - 10% (w/v) | Stabilizes proteins through preferential exclusion.[7] |
| Polysorbate 20 (Tween 20) | 0.01 - 0.05% (v/v) | Non-ionic detergent that reduces surface tension and prevents surface-induced aggregation.[7][12] |
| Reducing Agents (DTT, TCEP) | 1 - 5 mM | Prevents oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[6][12] |
Experimental Protocols: General Photobiotinylation Workflow
This protocol provides a general workflow for photobiotinylation with an emphasis on minimizing protein precipitation.
Materials:
-
Purified protein in an appropriate amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
Photosensitizer stock solution (e.g., 10 mM [Ru(bpy)3]Cl2 in water)
-
Biotin probe stock solution (e.g., 100 mM Biotin-Phenol in DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or an antioxidant like 10 mM Trolox)
-
LED light source (e.g., 450-470 nm for [Ru(bpy)3]2+)[11][13]
Procedure:
-
Sample Preparation:
-
Prepare your protein solution at a starting concentration of 1-2 mg/mL in a reaction vessel (e.g., a microcentrifuge tube).
-
If testing stabilizers, add them to the buffer at this stage.
-
-
Reagent Addition:
-
Photocatalytic Reaction:
-
Place the reaction tube on ice or a cooling block to dissipate heat from the light source.
-
Irradiate the sample with the LED light source for a predetermined time (e.g., start with 1-5 minutes).[11]
-
-
Quenching:
-
Immediately after irradiation, add a quenching solution to stop the reaction and consume excess reactive species. This can be a buffer containing primary amines or an antioxidant.
-
-
Analysis and Purification:
Visualizations
The following diagrams illustrate the key processes and relationships in photobiotinylation and protein precipitation.
Caption: A step-by-step experimental workflow for photobiotinylation.
Caption: Factors leading to protein precipitation during photobiotinylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidative stress and protein aggregation during biological aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Mitochondria Targeted Protein-Ruthenium Photosensitizer for Efficient Photodynamic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Photobiotin Labeling
Welcome to the Technical Support Center for photobiotin labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting the optimal buffer and troubleshooting common issues during your this compound labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a buffer for this compound labeling?
A1: The most critical factor is to use an amine-free buffer. This compound reagents, particularly those with NHS esters, react with primary amines. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for the biotin (B1667282) label, significantly reducing labeling efficiency.
Q2: What are the recommended buffers for this compound labeling?
A2: Phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers are all suitable choices for this compound labeling. The selection may depend on the specific requirements of your molecule and downstream applications. For cell surface labeling, PBS at pH 8.0 is commonly used.
Q3: What is the optimal pH for this compound labeling?
A3: The optimal pH for most this compound labeling reactions is between 7.2 and 8.5. While the photoactivation of the aryl azide (B81097) group in this compound is less pH-sensitive than NHS-ester reactions, maintaining a pH in this range ensures the stability of most proteins and nucleic acids and promotes efficient labeling. For some applications, such as labeling nucleic acids with psoralen-biotin, a broader pH range of 2.5 to 10 may be tolerated.
Q4: Are there any substances other than amine-containing buffers that I should avoid in my reaction?
A4: Yes. Avoid strong nucleophiles and reducing agents. Sodium azide, a common preservative, is a strong nucleophile and should be removed before labeling. Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol can also interfere with the labeling reaction. It is also advisable to avoid any components with reactive C-H or N-H bonds that could potentially react with the photo-activated nitrene group of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling | Presence of interfering substances in the buffer. | Ensure your buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles like sodium azide. Perform buffer exchange via dialysis or desalting columns if necessary. |
| Incorrect pH of the reaction buffer. | Verify that the pH of your buffer is within the optimal range (typically 7.2-8.5). Adjust the pH if needed. | |
| Inefficient photoactivation. | Ensure your UV light source provides the correct wavelength (typically >350 nm) and intensity for photoactivation. Optimize the irradiation time as recommended by the this compound reagent manufacturer. | |
| Degraded this compound reagent. | This compound reagents can be sensitive to light and moisture. Store the reagent according to the manufacturer's instructions and prepare solutions fresh before use. | |
| High Background | Non-specific binding of the this compound reagent. | Include quenching steps after the labeling reaction using a buffer containing primary amines (e.g., Tris or glycine) to consume any unreacted this compound. |
| Endogenous biotin in the sample. | For biological samples, consider performing a pre-blocking step with avidin/streptavidin to block endogenous biotin. | |
| Insufficient washing. | Increase the number and duration of washing steps after labeling to remove unbound this compound and other reagents. | |
| Precipitation of the Target Molecule | High degree of biotinylation. | Over-labeling can alter the solubility of your target molecule. Reduce the molar ratio of this compound to your target molecule in the reaction. |
| Inappropriate buffer conditions. | The buffer composition or pH may not be optimal for your specific protein or nucleic acid, leading to instability. Test different recommended buffers (PBS, HEPES, bicarbonate) to find the most suitable one for your molecule. |
Data Presentation: Buffer System Comparison
The choice of buffer can influence the efficiency of this compound labeling. While extensive quantitative data directly comparing different buffers for this compound is limited, the following table summarizes the key characteristics and recommendations based on established principles of biotinylation.
| Buffer System | Recommended pH Range | Advantages | Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Physiologically relevant, readily available, and generally compatible with a wide range of biomolecules. | Ensure the PBS formulation is free of preservatives like sodium azide. |
| HEPES | 7.2 - 8.2 | Good buffering capacity in the optimal pH range for labeling. | |
| Bicarbonate/Carbonate | 8.0 - 9.6 | Can enhance the reactivity of some labeling chemistries. Often used for coating surfaces in assays like ELISA.[1][2] | Higher pH may not be suitable for all proteins; risk of protein precipitation. |
Experimental Protocols & Visualizations
This compound Labeling Workflow
The general workflow for this compound labeling involves preparing the sample in a suitable buffer, adding the this compound reagent, photo-activating the reaction with UV light, and then quenching the reaction to stop the labeling process.
References
Validation & Comparative
Validating Photobiotin Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of protein interactions and subcellular proteomes is paramount. Photobiotin labeling, a powerful technique utilizing photoactivatable biotin (B1667282) probes, offers spatial and temporal control over biotinylation, enabling the capture of transient interactions and specific protein populations. Subsequent analysis by mass spectrometry (MS) provides high-confidence identification and quantification of these labeled proteins.
This guide provides an objective comparison of this compound labeling with other common biotinylation methods and details the experimental workflow for its validation by mass spectrometry.
Comparison of Biotinylation Strategies for Mass Spectrometry
The choice of biotinylation reagent is critical for the success of proteomic experiments. The following table summarizes the key features of this compound labeling compared to traditional amine-reactive labeling (e.g., NHS-Biotin) and enzyme-mediated proximity labeling (e.g., APEX, BioID).
| Feature | This compound Labeling | Amine-Reactive Labeling (e.g., NHS-Biotin) | Proximity Labeling (e.g., APEX, BioID) |
| Target | Spatially and temporally defined protein populations | Proteins with accessible primary amines (lysine residues, N-termini) | Proteins in close proximity to a bait protein-enzyme fusion |
| Specificity | High spatial and temporal control via light activation | Broad, targets all accessible proteins with primary amines | High for proximal interactors, but can label non-interacting bystanders |
| Labeling Trigger | UV light activation | Chemical reaction at physiological pH | Enzymatic reaction initiated by a substrate (e.g., biotin, H₂O₂) |
| Reaction Time | Milliseconds to minutes of UV exposure | 30 minutes to 2 hours | Minutes (APEX, TurboID) to hours (BioID) |
| Cell Permeability | Reagent dependent | Reagent dependent (NHS-Biotin is permeable, Sulfo-NHS-Biotin is not) | Requires genetic modification of cells to express the fusion protein |
| Potential for Protein Alteration | Minimal, as the reaction is rapid and targeted | Can modify functionally important lysine (B10760008) residues | Minimal, as labeling is on the surface of proximal proteins |
| Ideal Use Case | Capturing transient interactions, subcellular proteome mapping with high resolution | General protein labeling, cell surface proteomics | Mapping protein-protein interaction networks, organellar proteomics |
Experimental Workflow for this compound Labeling and Mass Spectrometry Validation
The following diagram and protocol outline a typical workflow for validating this compound labeling by mass spectrometry.
Caption: Experimental workflow for this compound labeling and validation by mass spectrometry.
Detailed Experimental Protocol
1. Cell Culture and this compound Incubation:
-
Culture cells to the desired confluency.
-
Wash cells with an appropriate buffer (e.g., PBS).
-
Incubate cells with the photoactivatable biotin reagent at a predetermined concentration and time. This step should be performed in the dark to prevent premature activation.
2. UV Activation:
-
Expose the cells to UV light at a specific wavelength (e.g., 365 nm) for a defined period. The duration and intensity of UV exposure should be optimized to achieve efficient labeling without causing significant cell damage.[1]
3. Quenching:
-
After UV activation, quench any unreacted photoactivatable groups by adding a quenching solution, such as a buffer containing a scavenger molecule.
4. Cell Lysis:
-
Wash the cells to remove the quenching buffer.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract the proteins.
5. Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-coated beads (e.g., magnetic beads or agarose (B213101) resin) to capture the biotinylated proteins.
-
The high affinity of streptavidin for biotin ensures efficient enrichment.[2]
6. Washing:
-
Wash the beads extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.
7. Elution:
-
Elute the bound proteins from the streptavidin beads. Elution can be achieved by boiling the beads in SDS-PAGE sample buffer for denaturing elution or by using specific elution buffers for non-denaturing conditions, depending on the downstream application.
8. Protein Digestion:
-
The enriched proteins are then digested into peptides, typically using trypsin. This can be done in-solution or on-bead.
9. LC-MS/MS Analysis:
-
The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[3]
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, generating a unique fragmentation pattern for each peptide.
10. Data Analysis:
- The MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins.
- The presence of the biotin modification on specific peptides confirms the successful labeling of the identified protein.
- Quantitative proteomics strategies can be employed to compare the abundance of biotinylated proteins between different experimental conditions.
Alternative Biotinylation Strategies: A Conceptual Overview
The choice of biotinylation strategy depends on the specific research question. The following diagram illustrates the conceptual differences between targeted this compound labeling, general amine-reactive labeling, and proximity-based labeling.
References
A Head-to-Head Comparison of Photobiotin and NHS-Ester Biotinylation for Proteomics
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is a critical decision that dictates the success of numerous proteomics applications. The covalent attachment of biotin (B1667282) to proteins enables their detection, purification, and identification, providing invaluable insights into protein function, interactions, and localization. This guide presents an objective, data-driven comparison of two distinct biotinylation strategies: the photo-activatable photobiotin and the amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation.
This comprehensive guide will delve into the fundamental chemistry, experimental workflows, and performance characteristics of each method. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing key processes, this document aims to equip researchers with the necessary information to make an informed decision for their specific proteomics research needs.
At a Glance: this compound vs. NHS-Ester Biotinylation
| Feature | This compound | NHS-Ester Biotin |
| Reaction Mechanism | Photo-activated non-specific insertion into C-H and N-H bonds. | Nucleophilic substitution targeting primary amines (-NH2). |
| Specificity | Non-specific; labels a broad range of amino acid residues. | Specific to primary amines (lysine side chains and N-termini). |
| Control | Temporal and spatial control through light application. | Primarily controlled by pH and reagent concentration. |
| Typical Applications | Proximity labeling, in situ labeling of specific cellular compartments. | General protein labeling, cell surface protein labeling. |
| Potential for Protein Alteration | Can potentially alter protein function due to non-specific labeling. | Can alter protein function if primary amines are in active or binding sites. |
| Reagent Stability | Generally stable in the dark. | NHS-esters are susceptible to hydrolysis in aqueous solutions.[1] |
Delving into the Chemistry: How They Work
This compound: Light-Activated Labeling
This compound is a photoactivatable biotinylation reagent that carries an aryl azide (B81097) group. Upon exposure to ultraviolet (UV) light, the aryl azide is converted into a highly reactive nitrene intermediate. This nitrene can then non-specifically insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds of nearby molecules, including proteins.[1] This non-specific reactivity allows for the labeling of a wide range of amino acid residues.
NHS-Ester Biotinylation: Targeting Primary Amines
N-hydroxysuccinimide (NHS)-ester biotinylation reagents are a widely used class of amine-reactive compounds.[2] The NHS ester group reacts with primary amines, predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, through nucleophilic substitution.[3] This reaction forms a stable amide bond, covalently linking the biotin molecule to the protein. The reaction is typically carried out at a pH range of 7-9.[3]
Performance Comparison: A Quantitative Look
Direct quantitative comparisons of this compound and NHS-ester biotinylation in a single proteomics study are limited in the literature. However, based on their chemical properties and reported applications, we can summarize their expected performance characteristics.
| Parameter | This compound | NHS-Ester Biotin | Supporting Data Insights |
| Labeling Efficiency | Variable, dependent on UV exposure time and intensity. | Generally high, but can be affected by pH and hydrolysis of the reagent.[1] | NHS-ester biotinylation can achieve high degrees of labeling, with the ability to incorporate multiple biotins per protein molecule.[3] The efficiency of photobiotinylation is highly dependent on the experimental setup. |
| Specificity / Off-Target Effects | Non-specific, leading to potential labeling of non-protein molecules and a broader range of amino acids. | Specific for primary amines, but can exhibit some reactivity towards other nucleophiles at higher pH. | NHS-esters are known to primarily target lysines, but side reactions with serine, threonine, and tyrosine have been reported.[4] this compound's non-specificity is a key feature for certain applications but can be a drawback when specific labeling is desired. |
| Protein Yield after Enrichment | Dependent on labeling efficiency and the abundance of labeled proteins. | Generally good, as the specific labeling of abundant lysines often leads to efficient capture. | Protein yield is influenced by the entire workflow, including lysis, enrichment, and elution steps. |
| Reproducibility | Can be challenging to control due to variables in UV light exposure. | Generally considered reproducible with well-controlled reaction conditions. | The reproducibility of quantitative proteomics is a known challenge, and careful control of all experimental parameters is crucial for both methods.[5][6] |
Experimental Protocols
General Workflow for Biotinylation in Proteomics
The overall workflow for both this compound and NHS-ester biotinylation followed by mass spectrometry analysis shares several common steps.
Detailed Protocol 1: Photobiotinylation of Proteins in Solution
This protocol provides a general procedure for the in-solution biotinylation of proteins using this compound.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound solution (e.g., 1 mg/mL in DMSO or water)
-
UV lamp (365 nm)
-
Ice bath
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in a buffer free of reactive species.
-
Reagent Addition: Add the this compound solution to the protein solution to achieve the desired final concentration. The optimal concentration should be determined empirically.
-
UV Irradiation: Place the reaction mixture on ice and expose it to UV light (365 nm) for a specified duration (e.g., 10-30 minutes). The optimal irradiation time needs to be optimized for each experiment.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or by dialysis against a suitable buffer.
-
Downstream Processing: The biotinylated protein is now ready for downstream applications such as affinity purification and mass spectrometry.
Detailed Protocol 2: NHS-Ester Biotinylation of Cell Surface Proteins
This protocol describes the biotinylation of proteins on the surface of live cells using a membrane-impermeable sulfo-NHS-ester biotin reagent.
Materials:
-
Cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin (or other sulfo-NHS-ester biotin)
-
Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS, pH 8.0, to remove any amine-containing media.
-
Biotinylation Reaction: Resuspend the cells in ice-cold PBS, pH 8.0, and add the Sulfo-NHS-SS-Biotin solution to a final concentration of 0.5-1 mg/mL. Incubate for 30 minutes at 4°C with gentle agitation.[7]
-
Quenching: Quench the reaction by adding quenching buffer and incubating for 10-15 minutes at 4°C.[7]
-
Cell Lysis: Wash the cells with PBS and then lyse them in a suitable lysis buffer.
-
Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins, for example, by cleaving the disulfide bond in Sulfo-NHS-SS-Biotin with a reducing agent.
-
Downstream Analysis: The eluted proteins can then be processed for mass spectrometry analysis.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and NHS-ester biotinylation hinges on the specific goals of the proteomics experiment.
NHS-ester biotinylation remains the workhorse for general protein labeling and is particularly well-suited for applications like cell surface proteomics due to the availability of membrane-impermeable variants.[8] Its amine-specific reactivity provides a degree of predictability, and the protocols are well-established.
This compound , with its photo-activatable and non-specific labeling capabilities, offers unique advantages for applications requiring spatial and temporal control. This makes it a powerful tool for proximity labeling studies and for capturing protein interactions in their native context within specific cellular compartments.
Ultimately, a thorough understanding of the chemistry, advantages, and limitations of each method is crucial for designing robust and insightful proteomics experiments. By carefully considering the experimental question and the nature of the target proteins, researchers can select the optimal biotinylation strategy to unlock a wealth of proteomic information.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Reproducibility of Proteome Coverage and Quantitation Using Isobaric Mass Tags (iTRAQ and TMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. proteochem.com [proteochem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Photobiotin vs. Enzymatic Biotinylation for High-Precision Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a widely used technique that leverages the high-affinity interaction between biotin and streptavidin for detection, purification, and immobilization. The choice of biotinylation method can significantly impact the outcome of an experiment, influencing labeling specificity, efficiency, and the biological activity of the target molecule. This guide provides an objective comparison of two distinct biotinylation strategies: photoactivatable biotin (photobiotin) and enzymatic biotinylation.
This comparison will delve into the mechanisms of action, labeling specificity, and experimental workflows of both methods. By presenting available experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the most appropriate biotinylation strategy for their specific research needs.
At a Glance: Key Differences
| Feature | This compound | Enzymatic Biotinylation (e.g., BirA) |
| Specificity | Non-specific | Site-specific (single lysine (B10760008) within a recognition sequence)[1][2] |
| Mechanism | Photo-activated nitrene chemistry, reacting with C-H and N-H bonds[3] | Enzyme-catalyzed covalent bond formation at a specific peptide tag (e.g., AviTag)[1][4] |
| Labeling Control | Difficult to control, can result in multiple biotin labels per protein | Precise control, typically a 1:1 biotin-to-protein ratio[5] |
| Homogeneity | Heterogeneous population of biotinylated molecules[5] | Homogeneous product with a single biotinylation site[1][6] |
| Efficiency | Variable, dependent on protein structure and reaction conditions | High, often exceeding 95% under optimized in vitro conditions[6][7] |
| Protein Modification | No requirement for genetic modification | Requires genetic fusion of a recognition tag (e.g., AviTag) to the protein of interest[5] |
| Potential for Inactivation | Higher risk if labeling occurs within active or binding sites | Lower risk due to site-specific labeling, often away from functional domains[6] |
| Workflow Complexity | Simple, one-step reaction | Multi-step: requires cloning, protein expression with the tag, and then the enzymatic reaction[6] |
The Power of Light: this compound for Non-Specific Labeling
This compound is a chemical biotinylation reagent that incorporates a photoactivatable aryl azide (B81097) group.[3] Upon exposure to ultraviolet (UV) light (typically >350 nm), this group forms a highly reactive nitrene intermediate that can insert non-specifically into C-H and N-H bonds on the target protein.[3] This non-selectivity is a key advantage when the protein of interest lacks accessible primary amines or other reactive groups targeted by traditional chemical biotinylation methods.
Advantages of this compound:
-
Universal Labeling: Can label a wide range of proteins, regardless of their amino acid composition, as it does not rely on specific functional groups.[3]
-
Simple and Rapid: The labeling reaction is straightforward and can be initiated at a precise time by controlling the exposure to UV light.[3]
-
No Genetic Modification Required: Can be applied directly to purified proteins without the need for prior genetic engineering.
Limitations of this compound:
-
Lack of Specificity: The random nature of the labeling can lead to a heterogeneous population of biotinylated proteins, with varying numbers of biotin molecules attached at different locations.[5]
-
Potential for Protein Damage: The high energy from UV irradiation and the reactive nature of the nitrene intermediate can potentially damage the protein structure and function.
-
Difficult to Control: Achieving a specific and consistent degree of labeling can be challenging.
The Precision of Nature: Enzymatic Biotinylation
Enzymatic biotinylation offers a highly specific and controlled method for protein labeling. The most common system utilizes the E. coli biotin ligase, BirA, which recognizes a 15-amino acid peptide sequence known as the AviTag.[1][4] When a protein is genetically engineered to include the AviTag, BirA specifically attaches a single biotin molecule to a lysine residue within this tag.[1][4]
Advantages of Enzymatic Biotinylation:
-
Site-Specificity: Biotinylation occurs at a single, predetermined site, ensuring a uniform and homogeneously labeled protein population.[1][6] This is crucial for applications requiring precise orientation and stoichiometry.
-
Preservation of Protein Function: As the modification is directed to a specific tag, the risk of disrupting the protein's active or binding sites is minimized.[6]
-
High Efficiency: In vitro enzymatic biotinylation reactions can achieve efficiencies of over 95%.[6][7]
-
In Vivo Labeling: The BirA system can also be used for biotinylation within living cells by co-expressing the AviTag-fused protein and the BirA enzyme.[8]
Limitations of Enzymatic Biotinylation:
-
Requires Genetic Modification: The protein of interest must be genetically engineered to include the AviTag, which involves cloning and expression work.[5]
-
Multi-Step Process: The overall workflow is more complex compared to a simple chemical labeling reaction.[6]
Experimental Data Summary
While direct head-to-head quantitative comparisons in the literature are scarce, the performance characteristics of each method can be summarized based on established knowledge.
| Parameter | This compound | Enzymatic Biotinylation (BirA) | Source |
| Labeling Efficiency | Variable | >95% (in vitro) | [6][7] |
| Stoichiometry (Biotin:Protein) | Multiple and Variable | 1:1 | [5] |
| Product Homogeneity | Heterogeneous | Homogeneous | [1][6] |
| Impact on Protein Function | Potential for disruption | Minimal | [6][9] |
Experimental Protocols
Photobiotinylation of a Purified Protein
This protocol is a generalized procedure and should be optimized for each specific protein.
Materials:
-
Purified protein in an appropriate buffer (e.g., PBS, pH 7.0)
-
This compound reagent (e.g., N-(4-azido-2-nitrophenyl)-N′-(N-d-biotinyl-3-aminopropyl)-N′-methyl-1,3-propanediamine)
-
Anhydrous DMSO or DMF
-
UV lamp (e.g., 365 nm)
-
Ice bath
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/mL in a suitable buffer. Transfer the solution to a shallow, low protein-binding reaction vessel.[3]
-
Prepare this compound Solution: Dissolve the this compound reagent in DMSO or DMF to create a stock solution.
-
Reaction Setup: Add the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 15% to minimize protein denaturation.[3] Place the reaction vessel on an ice bath to dissipate heat generated by the UV lamp.
-
Photoactivation: Irradiate the sample with a UV lamp for a predetermined amount of time. The optimal irradiation time should be determined empirically.
-
Purification: Remove excess, unreacted this compound using a desalting column.
In Vitro Enzymatic Biotinylation of an AviTag-Fused Protein
This protocol is for the in vitro biotinylation of a purified protein containing an AviTag using the BirA enzyme.[1][8]
Materials:
-
Purified AviTag-fused protein of interest (POI)
-
Purified BirA enzyme
-
10X Reaction Buffer (e.g., 0.5 M Bicine buffer, pH 8.3)
-
10X Biotin-ATP Solution (e.g., 100 mM ATP, 100 mM MgOAc, 500 µM d-biotin)
-
Desalting column for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:
-
Avi-tagged POI to a final concentration of 10-100 µM.
-
1X Reaction Buffer.
-
1X Biotin-ATP Solution.
-
BirA ligase (a 1:10 to 1:20 molar ratio of BirA to POI is a good starting point).[5]
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.[4] For temperature-sensitive proteins, the incubation can be performed at 4°C overnight.[4]
-
Optional: Driving the Reaction to Completion: To maximize biotinylation, a second aliquot of BirA and biotin can be added, followed by another hour of incubation.[4]
-
Purification: Remove excess biotin, ATP, and the BirA enzyme using a desalting column or other suitable chromatography methods.[8]
Visualizing the Workflows
Photobiotinylation Workflow
References
- 1. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. avidity.com [avidity.com]
- 8. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]
- 9. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Photobiotin and Sulfo-NHS-Biotin for Cell Surface Labeling
For researchers, scientists, and drug development professionals, the accurate labeling of cell surface proteins is a cornerstone of modern biological research. This guide provides a comprehensive comparison of two distinct biotinylation reagents: the photoactivatable photobiotin and the amine-reactive sulfo-NHS-biotin. By examining their chemical properties, labeling mechanisms, and performance characteristics, this document aims to equip researchers with the necessary information to select the optimal reagent for their specific cell surface labeling needs.
The covalent attachment of biotin (B1667282) to cell surface proteins is a fundamental technique for studying protein localization, trafficking, and interactions. The high-affinity interaction between biotin and streptavidin provides a powerful tool for the detection, purification, and analysis of these vital cellular components. The choice of biotinylation reagent is a critical determinant of experimental success, with significant implications for labeling efficiency, specificity, and the integrity of the biological system under investigation.
Executive Summary
Sulfo-NHS-biotin is a well-established and widely used reagent for cell surface labeling. Its key features are its high water solubility and membrane impermeability, which are conferred by a sulfonate group. This reagent specifically and efficiently reacts with primary amines (e.g., lysine (B10760008) residues and N-termini) on extracellular protein domains under physiological conditions, forming stable amide bonds. Its defined reactivity and extensive documentation in numerous proteomics studies make it a reliable choice for targeted amine labeling.
This compound , in contrast, offers a fundamentally different approach. It belongs to a class of photoactivatable labeling reagents. Upon activation with UV light, its aryl azide (B81097) group forms a highly reactive nitrene intermediate. This intermediate can then non-specifically insert into C-H and N-H bonds in close proximity, leading to the labeling of a broader range of surface molecules, irrespective of the presence of accessible primary amines. This non-specific reactivity can be advantageous for labeling proteins or other biomolecules that lack readily available amine groups.
While sulfo-NHS-biotin is extensively characterized for cell surface labeling with a wealth of supporting experimental data, this compound's application in this specific context is less documented, with a notable lack of direct, quantitative comparisons of its efficiency and specificity against amine-reactive reagents.
Chemical Properties and Reaction Mechanisms
The distinct chemical structures of sulfo-NHS-biotin and this compound dictate their different modes of action for protein labeling.
dot
Caption: Reaction mechanisms of Sulfo-NHS-Biotin and this compound.
Performance Comparison: A Data-Driven Analysis
A direct, quantitative comparison of this compound and sulfo-NHS-biotin for cell surface labeling is limited in the existing scientific literature. However, based on their mechanisms and available data for sulfo-NHS-biotin from various proteomics studies, we can construct a comparative overview of their expected performance.
| Feature | This compound | Sulfo-NHS-Biotin |
| Target Moiety | C-H and N-H bonds (non-specific) | Primary amines (-NH₂) on lysine residues and N-termini[1][2] |
| Reaction Type | Photo-activated nitrene insertion | Nucleophilic acyl substitution |
| Specificity | Non-specific; labels molecules in close proximity upon activation. Potential for higher background and intracellular labeling if light penetrates the cell. | Specific for accessible primary amines. The sulfonate group ensures membrane impermeability, leading to high specificity for surface proteins.[1] |
| Labeling Efficiency | Dependent on light intensity, duration, and proximity of the reagent to target molecules. Quantitative data for cell surface labeling is not readily available. | High, but dependent on the abundance of accessible primary amines on target proteins, pH, and reagent concentration.[3] Proteomics studies have identified hundreds to thousands of cell surface proteins.[4][5] |
| Membrane Permeability | Potentially permeable depending on the specific linker and formulation. Non-sulfonated versions are likely to be membrane-permeable. | Impermeable due to the charged sulfonate group, restricting labeling to the cell surface.[1] |
| Control over Labeling | Spatiotemporal control is possible by directing the light source. | Primarily controlled by incubation time and reagent concentration. |
| Potential for Protein Alteration | Insertion into critical domains could potentially alter protein function. The non-specific nature makes this a possibility for any protein. | Modification of lysine residues in active or binding sites can affect protein function. |
| Cell Viability | High-intensity or prolonged UV exposure can be cytotoxic. | Generally high cell viability is maintained with optimized protocols.[1] |
| Reagent Stability | Light-sensitive; must be handled in the dark. | Moisture-sensitive and prone to hydrolysis, especially at higher pH.[1] |
Experimental Protocols
Detailed and validated protocols are crucial for successful and reproducible cell surface labeling experiments.
Protocol 1: Cell Surface Labeling with Sulfo-NHS-Biotin
This protocol is a standard method for labeling proteins on the surface of intact cells, followed by enrichment and analysis.[6][7]
Materials:
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Biotinylation Reaction: Incubate cells with a freshly prepared solution of 0.5-1.0 mg/mL Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) for 30 minutes at 4°C with gentle agitation.
-
Quenching: Aspirate the biotinylation solution and quench the reaction by adding the quenching buffer. Incubate for 10-15 minutes at 4°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells in a suitable lysis buffer.
-
Affinity Purification: Incubate the clarified cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Downstream Analysis: Elute the captured proteins from the beads for analysis by Western blotting or mass spectrometry.
dot
Caption: Experimental workflow for Sulfo-NHS-Biotin surface labeling.
Protocol 2: General Workflow for Photoactivatable Biotin Labeling
Materials:
-
Adherent or suspension cells
-
Buffer for labeling (e.g., PBS)
-
This compound reagent
-
UV light source (e.g., UV lamp with appropriate wavelength filter)
-
Quenching solution (if necessary, though the reaction is quenched by removal of light)
-
Cell lysis buffer
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cells with an appropriate buffer to remove any interfering substances.
-
Incubation: Incubate the cells with the this compound reagent in the dark to allow for reagent diffusion to the cell surface.
-
Photoactivation: Expose the cells to UV light of the appropriate wavelength (typically 260-475 nm) for a predetermined duration to activate the biotin reagent. This step should be performed at a controlled temperature (e.g., on ice) to minimize internalization.
-
Washing: Wash the cells to remove unreacted this compound.
-
Cell Lysis and Purification: Proceed with cell lysis and affinity purification of biotinylated proteins as described for sulfo-NHS-biotin.
dot
Caption: General experimental workflow for this compound labeling.
Concluding Remarks
The choice between this compound and sulfo-NHS-biotin for cell surface labeling depends critically on the experimental goals and the nature of the biological system being investigated.
Sulfo-NHS-biotin is the reagent of choice for researchers seeking to specifically label cell surface proteins via primary amines. Its well-defined chemistry, membrane impermeability, and the extensive body of literature supporting its use provide a high degree of confidence in the specificity and reliability of the results. It is the gold standard for most applications requiring the targeted biotinylation of surface proteins.
This compound presents an alternative for situations where proteins of interest may lack accessible primary amines or when a broader, less biased labeling of the cell surface is desired. The ability to control the labeling reaction with light offers unique experimental possibilities. However, researchers must be mindful of the potential for non-specific labeling, the risk of UV-induced cell damage, and the current lack of established, optimized protocols and direct comparative data for cell surface labeling applications.
For researchers requiring robust, well-characterized, and highly specific labeling of cell surface proteins, sulfo-NHS-biotin remains the recommended and more established choice. Future studies providing a direct comparison of this compound and sulfo-NHS-biotin in cell surface proteomics will be invaluable in further defining the specific applications where this compound may offer a distinct advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin Proximity Labeling for Protein-Protein Interaction Discovery: The BioID Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Biotinylation Reagents: Minimizing Non-Specific Binding
An objective guide for researchers, scientists, and drug development professionals on the performance of photobiotin versus other common biotinylation reagents in the context of non-specific binding.
In the realm of molecular biology and proteomics, the specific and efficient labeling of target molecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein or other biomolecule, is a cornerstone technique for a wide array of applications, including affinity purification, ELISA, and Western blotting. However, a significant challenge in these applications is the issue of non-specific binding, where the biotinylation reagent or the biotinylated molecule itself adheres to unintended targets, leading to high background signals and potentially confounding results. This guide provides a comparative analysis of this compound and other commonly used biotinylation reagents, with a focus on their propensity for non-specific binding, supported by an examination of their chemical properties and experimental considerations.
The Contenders: A Look at Biotinylation Chemistries
The choice of biotinylation reagent is critical and is largely dictated by the target molecule and the experimental goals. The most prevalent reagents fall into two main categories based on their activation chemistry: photo-activated and amine-reactive.
This compound , a photo-activatable reagent, contains an aryl azide (B81097) group that, upon exposure to UV light, forms a highly reactive nitrene intermediate. This intermediate can then form a covalent bond with any nearby molecule, making it a versatile tool for labeling a wide range of targets.
NHS-esters of biotin , such as NHS-biotin and its water-soluble counterpart Sulfo-NHS-biotin, are amine-reactive reagents. These molecules specifically target primary amines (-NH2), which are abundant in proteins on the N-terminus and the side chain of lysine (B10760008) residues, forming stable amide bonds.
Performance Comparison: Non-Specific Binding
While direct, quantitative, side-by-side comparisons of non-specific binding between this compound and NHS-esters in peer-reviewed literature are limited, an analysis of their chemical mechanisms and properties allows for a qualitative assessment of their potential for off-target interactions.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin |
| Target Specificity | Non-specific; reacts with any molecule in close proximity upon photoactivation. | Specific for primary amines (lysine residues, N-terminus). | Specific for primary amines on the cell surface due to membrane impermeability. |
| Control over Labeling | Temporal control through UV light exposure. | Less temporal control; reaction proceeds upon mixing. | Less temporal control; reaction proceeds upon mixing. |
| Potential for Non-Specific Binding | Higher potential due to the highly reactive nitrene intermediate which can react with a wide range of chemical bonds. | Moderate potential; can react with any accessible primary amine, which are abundant on many proteins. | Lower potential for intracellular non-specific binding due to membrane impermeability. Still reacts with all accessible primary amines on the cell surface. |
| Key Influencing Factors for Non-Specific Binding | Duration and intensity of UV exposure, concentration of the reagent, and the presence of scavenging molecules. | Reagent concentration, reaction time, pH, and the presence of other amine-containing molecules in the buffer. | Reagent concentration, reaction time, pH, and the integrity of the cell membrane. |
Experimental Considerations and Protocols
To minimize non-specific binding, it is crucial to optimize the experimental protocol for each reagent.
Protocol 1: General Protein Biotinylation with NHS-Biotin
This protocol provides a general guideline for labeling a purified protein with NHS-biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve NHS-Biotin in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.
Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-Biotin
This protocol is designed for labeling proteins on the surface of intact cells.
Materials:
-
Cells in suspension or adherent
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media. Resuspend cells at a concentration of approximately 1 x 10^7 cells/mL in ice-cold PBS, pH 8.0.
-
Biotinylation Reaction: Immediately before use, dissolve Sulfo-NHS-Biotin in water to a concentration of 10 mg/mL. Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the cells for 30 minutes at 4°C with gentle agitation.
-
Quenching: Pellet the cells and aspirate the biotin solution. Wash the cells once with the quenching solution. Resuspend the cells in fresh quenching solution and incubate for 10-15 minutes at 4°C to quench any unreacted biotin.
-
Final Wash: Wash the cells three times with ice-cold PBS. The biotinylated cells are now ready for lysis and downstream applications.
Visualizing the Mechanisms
To better understand the labeling processes and the factors influencing non-specific binding, the following diagrams illustrate the key chemical reactions and experimental workflows.
Conclusion
The selection of a biotinylation reagent requires a careful consideration of the experimental objectives and the nature of the target molecule. While this compound offers versatility in targeting a wide range of molecules, its inherent non-specific reactivity necessitates stringent control over the experimental conditions to minimize background signal. NHS-esters, on the other hand, provide specificity for primary amines, with the sulfo- version offering an excellent tool for selectively labeling cell surface proteins and reducing intracellular non-specific binding.
Ultimately, regardless of the chosen reagent, the key to a successful biotinylation experiment with low non-specific binding lies in the meticulous optimization of the reaction conditions, including reagent concentration, incubation time, and temperature, as well as the implementation of effective quenching and purification steps. By understanding the chemical properties of each reagent and adhering to optimized protocols, researchers can significantly enhance the specificity of their biotinylation experiments and obtain reliable, high-quality data.
Unveiling Cellular Neighborhoods: A Comparative Guide to Photobiotin and BioID for Proximity-Dependent Labeling
For researchers, scientists, and drug development professionals navigating the intricate world of protein-protein interactions, proximity-dependent labeling (PL) has emerged as a powerful tool to map cellular landscapes. This guide provides an objective comparison of two prominent PL techniques: the photo-activated chemical approach of photobiotin and the enzyme-catalyzed method of BioID and its derivatives.
This document delves into the fundamental principles, experimental workflows, and performance characteristics of each method, supported by experimental data. We aim to equip researchers with the necessary information to select the most appropriate technique for their specific biological questions.
Fundamental Principles: A Tale of Two Labeling Strategies
At their core, both this compound and BioID aim to covalently attach a biotin (B1667282) tag to proteins in the immediate vicinity of a protein of interest (POI). This "labeling" of the local molecular environment allows for the subsequent capture and identification of these proximal proteins by mass spectrometry, revealing interaction partners and the composition of subcellular compartments. However, the mechanisms by which they achieve this are fundamentally different.
This compound: Capturing a Moment in Time with Light
This compound is a chemical probe composed of a biotin molecule linked to a photoactivatable group, typically an aryl azide (B81097).[1] When excited by UV light, the aryl azide group forms a highly reactive nitrene intermediate.[1] This short-lived species non-specifically inserts into covalent bonds of nearby molecules, including proteins, effectively "tagging" the molecular neighborhood at the moment of photoactivation.[1] This method does not require genetic modification of the POI, as the this compound probe can be targeted to a specific location via antibody conjugation or other chemical means.
BioID: A History of Proximity Written by an Enzyme
BioID, and its more recent and efficient variants like BioID2, TurboID, and miniTurboID, utilize a genetically encoded enzyme.[2][3] The method involves fusing a promiscuous biotin ligase, typically a mutated E. coli BirA (BirA), to the POI.[2][3] In the presence of exogenous biotin and endogenous ATP, the BirA enzyme generates a reactive biotinoyl-5'-AMP intermediate.[4] This activated biotin is released from the enzyme's active site and covalently attaches to primary amines (e.g., lysine (B10760008) residues) of proteins in its vicinity.[4] The labeling process in the original BioID occurs over several hours, providing a history of proximal proteins during that time.[2] Newer variants like TurboID have dramatically reduced this labeling time to as little as 10 minutes.[4][5]
Performance Comparison: Choosing the Right Tool for the Job
The choice between this compound and BioID depends on several factors, including the desired temporal and spatial resolution, the nature of the biological system, and the specific experimental question.
| Feature | This compound | BioID (BirA*) | TurboID/miniTurboID |
| Labeling Principle | Photo-activated chemical crosslinking | Enzyme-catalyzed biotinylation | Enzyme-catalyzed biotinylation |
| Labeling Time | Seconds to minutes (light exposure) | 16-24 hours[6][7] | ~10 minutes to 1 hour[4][7] |
| Temporal Resolution | High (defined by light pulse) | Low (integration over hours) | High (short labeling window) |
| Labeling Radius | ~4-10 nm (photocatalytic methods)[4] | ~10 nm[2][8] | Potentially larger than BioID[9] |
| Genetic Modification | Not necessarily required | Required (fusion protein expression) | Required (fusion protein expression) |
| Toxicity | Potential for UV-induced cell damage | Generally low, requires biotin supplementation | Potential for cytotoxicity with constitutive expression[5] |
| Signal-to-Noise | Can have higher background | Generally good with proper controls | Can have higher background due to high activity |
Experimental Workflows: A Step-by-Step Overview
The experimental protocols for this compound and BioID share the common downstream steps of cell lysis, streptavidin affinity purification of biotinylated proteins, and identification by mass spectrometry. However, the initial labeling steps are distinct.
This compound Experimental Workflow
The following diagram outlines a general workflow for proximity labeling using a this compound-based approach, often referred to as photoproximity labeling.
Caption: Workflow for this compound-based proximity labeling.
BioID Experimental Workflow
The BioID workflow begins with the expression of a fusion protein consisting of the protein of interest and a promiscuous biotin ligase.
Caption: Workflow for BioID-based proximity labeling.
Detailed Methodologies
This compound Labeling Protocol (General Outline)
-
Probe Preparation: If using an antibody-targeted approach, conjugate this compound to the antibody of interest.
-
Cell Culture and Probe Incubation: Culture cells to the desired confluency. Incubate the cells with the this compound probe for a sufficient time to allow binding to the target.
-
Washing: Gently wash the cells to remove any unbound this compound probe.
-
Photoactivation: Expose the cells to UV light (e.g., 365 nm) for a short period (seconds to minutes) to activate the this compound and induce labeling.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to solubilize proteins.
-
Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the biotinylated proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or on-bead digestion).
BioID Labeling Protocol (General Outline)
-
Plasmid Construction and Transfection: Clone the gene of the POI in-frame with a promiscuous biotin ligase (e.g., BirA*) in a suitable expression vector. Transfect the construct into the desired cell line.
-
Stable Cell Line Generation (Optional but Recommended): Select for cells stably expressing the fusion protein to ensure consistent expression levels.
-
Expression and Localization Verification: Confirm the expression and correct subcellular localization of the fusion protein by Western blotting and immunofluorescence microscopy.
-
Biotin Labeling: Add a final concentration of ~50 µM biotin to the cell culture medium.[6]
-
Incubation: Incubate the cells for the desired labeling period (e.g., 18 hours for BioID, 10 minutes for TurboID).[5][6]
-
Cell Lysis: Harvest and lyse the cells in a stringent lysis buffer.
-
Streptavidin Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Perform extensive washes to reduce background.
-
Elution: Elute the bound proteins.
-
Mass Spectrometry Analysis: Identify the captured proteins by mass spectrometry.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the components of the BioID system leading to the identification of proximal proteins.
Caption: Logical flow of the BioID proximity labeling method.
Conclusion: A Complementary Toolkit for Proteomic Exploration
Both this compound and BioID-based methods are powerful techniques for mapping protein-protein interactions and subcellular proteomes. This compound offers excellent temporal control and does not strictly require genetic manipulation, making it suitable for studying rapid signaling events and for use in systems where genetic modification is challenging. BioID and its variants, particularly TurboID, provide a genetically encoded and highly efficient means of labeling proximal proteins in living cells, with TurboID offering the advantage of rapid labeling kinetics. The choice between these methods will ultimately depend on the specific biological question, the experimental system, and the desired balance between temporal resolution, spatial precision, and experimental convenience. For a comprehensive understanding of a protein's interaction network, these techniques can be viewed as complementary rather than competing approaches.
References
- 1. Photoproximity Profiling of Protein-Protein Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proximity labeling - Wikipedia [en.wikipedia.org]
- 4. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotin-11-dctp.com [biotin-11-dctp.com]
- 6. Photoactivated In Vivo Proximity Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Comparing BioID and TurboID Technologies - Creative Proteomics [creative-proteomics.com]
- 9. Biotinylation by antibody recognition - A method for proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Labeling Strategies: A Comparative Guide to Photobiotin, APEX2, and BioID/TurboID
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions and the spatial organization of the proteome are critical for unraveling complex biological processes and identifying novel therapeutic targets. Proximity labeling (PL) techniques have emerged as powerful tools for achieving this by enabling the biotinylation of proteins in the close vicinity of a protein of interest within living cells. This guide provides an objective comparison of three prominent orthogonal labeling strategies: light-activated photobiotin, and the enzyme-driven methods APEX2 and BioID/TurboID. We will delve into their respective mechanisms, performance metrics, and experimental workflows, supported by experimental data to inform the selection of the most suitable strategy for your research needs.
At a Glance: Comparing Proximity Labeling Methodologies
| Feature | This compound-based (e.g., Microscoop®) | APEX2 | BioID/TurboID |
| Labeling Principle | Photo-activation of a biotin (B1667282) probe | Peroxidase-catalyzed radical formation | Promiscuous biotin ligase activity |
| Activation | Light (e.g., two-photon laser) | Hydrogen peroxide (H₂O₂) | ATP and exogenous biotin |
| Labeling Time | Milliseconds to seconds | ~1 minute | BioID: 18-24 hours; TurboID: ~10 minutes |
| Labeling Radius | ~350 nm[1] | ~20 nm[2] | BioID: ~10 nm; TurboID: ~10 nm[2] |
| Cell Viability | Typically performed on fixed cells/tissues | Live cells (H₂O₂ can be toxic) | Live cells |
| Temporal Control | High (light-dependent) | High (H₂O₂ addition) | Moderate (biotin addition) |
| Spatial Control | High (light-focused) | Moderate (enzyme localization) | Moderate (enzyme localization) |
| Specificity | High due to precise photoactivation | High resolution, but potential for radical diffusion | Can have lower specificity due to promiscuous activity |
| Cloning Requirement | No | Yes (fusion protein) | Yes (fusion protein) |
Delving into the Mechanisms: How They Work
The fundamental difference between these techniques lies in how they generate the reactive biotin species for labeling.
This compound: Precision Through Light
This compound-based methods, such as Microscoop®, utilize a photoactivatable biotin probe.[1] This approach offers exceptional spatial and temporal control. A focused light source, often a two-photon laser, is used to activate the biotin probe in a user-defined region of interest.[1] This activation generates a short-lived reactive species that covalently binds to nearby proteins. A key advantage of this method is that it can be performed on fixed cells or tissues, which simplifies sample handling and preservation of cellular architecture.[1] Furthermore, it does not require genetic engineering to fuse an enzyme to the protein of interest.[1]
APEX2: Rapid Labeling with a Peroxidase
APEX2 is an engineered ascorbate (B8700270) peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of biotin-phenol to a short-lived and highly reactive biotin-phenoxyl radical.[3] This radical then diffuses and covalently labels electron-rich amino acid residues, such as tyrosine, on nearby proteins.[3] The key advantages of APEX2 are its rapid labeling kinetics, typically around one minute, and its small labeling radius of approximately 20 nanometers.[2][3] This allows for the capture of transient protein interactions with high temporal resolution. However, the requirement for H₂O₂ can introduce oxidative stress to living cells.
BioID and TurboID: Enzyme-Driven Biotinylation
BioID and its more recent, faster iteration, TurboID, utilize a promiscuous biotin ligase (BirA*).[3] When supplied with ATP and excess biotin, this enzyme generates reactive biotinoyl-5'-AMP, which then diffuses from the active site and covalently attaches to primary amines (lysine residues) of nearby proteins.[2] BioID has a relatively long labeling time of 18-24 hours, which can capture a broader range of interactions over time.[3] TurboID, developed through directed evolution, significantly reduces the labeling time to as little as 10 minutes, enabling the study of more dynamic processes.[4] Both methods are well-suited for use in living cells and have a labeling radius of approximately 10 nanometers.[2]
Experimental Workflows: From Labeling to Identification
While the activation methods differ, the downstream workflow for identifying biotinylated proteins is largely conserved across these techniques. It typically involves cell lysis, enrichment of biotinylated proteins using streptavidin beads, and subsequent identification by mass spectrometry.
Detailed Experimental Protocols
This compound-based Proximity Labeling (General Protocol)
This protocol provides a general framework for this compound-based spatial proteomics. Specific parameters will need to be optimized based on the experimental setup and sample type.
-
Sample Preparation:
-
For cultured cells, grow on imaging-compatible dishes or slides.
-
Fix cells with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize if targeting intracellular proteins.
-
For tissue samples, prepare cryosections or vibratome sections.
-
-
Probe Incubation:
-
Incubate the fixed sample with a solution containing the photoactivatable biotin probe at an optimized concentration.
-
-
Region of Interest (ROI) Selection and Photoactivation:
-
Identify the subcellular region of interest using a microscope.
-
Use a focused light source (e.g., a two-photon laser) to illuminate the selected ROI for a defined period to activate the this compound probe.[1]
-
-
Washing:
-
Thoroughly wash the sample to remove any unbound this compound probe.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells or tissue directly on the slide or dish using a lysis buffer compatible with mass spectrometry.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.
-
Perform stringent washes to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Prepare the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the biotinylated proteins using appropriate proteomics software.
-
APEX2 Proximity Labeling Protocol
This protocol is adapted from established methods for APEX2-mediated proximity labeling in cultured mammalian cells.
-
Construct Generation and Cell Line Preparation:
-
Clone the APEX2 gene in-frame with the gene of your protein of interest.
-
Generate a stable cell line expressing the APEX2-fusion protein. Verify correct localization and expression levels.
-
-
Labeling:
-
Incubate the cells with biotin-phenol (500 µM) for 30 minutes.
-
Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM for 1 minute.
-
Quench the reaction by washing the cells with a quenching solution (e.g., PBS containing sodium azide, sodium ascorbate, and Trolox).
-
-
Cell Lysis:
-
Lyse the cells using a RIPA buffer supplemented with protease inhibitors and the quenching reagents.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cleared cell lysate with streptavidin magnetic beads to capture biotinylated proteins.
-
Perform a series of stringent washes with high-salt and urea-containing buffers to minimize non-specific binding.
-
-
On-bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Collect the supernatant containing the digested peptides.
-
Desalt and concentrate the peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify and quantify the enriched proteins.
-
BioID/TurboID Proximity Labeling Protocol
This protocol outlines the general steps for BioID and TurboID experiments in cultured cells.
-
Construct Generation and Cell Line Preparation:
-
Generate a construct with your protein of interest fused to BioID or TurboID.
-
Establish a cell line stably or transiently expressing the fusion protein. Confirm expression and proper localization.
-
-
Biotin Labeling:
-
Cell Lysis:
-
Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin beads to pull down biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the proteins from the beads or perform on-bead tryptic digestion.
-
Prepare the peptides for LC-MS/MS analysis.
-
-
Data Analysis:
-
Identify and quantify the proteins from the mass spectrometry data. Compare results to a negative control (e.g., cells expressing only the biotin ligase) to identify specific interactors.
-
Applications in Signaling Pathway Elucidation
Proximity labeling techniques have been instrumental in dissecting complex signaling pathways by providing snapshots of protein-protein interactions in a spatially and temporally resolved manner.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in numerous cancers. Proximity labeling has been used to map the dynamic changes in the EGFR interactome upon ligand activation, revealing novel signaling partners and regulatory mechanisms.[6]
Hippo Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size, controlling cell proliferation and apoptosis. Proximity labeling studies have been instrumental in mapping the protein interaction network of the Hippo pathway, identifying new components and clarifying the connections between upstream regulators and downstream effectors.[1]
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, APEX2, and BioID/TurboID depends on the specific biological question and experimental system.
-
This compound-based methods are ideal for applications requiring high spatial precision and for studies on fixed samples where cellular dynamics are not the primary focus. The lack of a cloning requirement makes it a more straightforward approach for certain applications.[1]
-
APEX2 excels in capturing transient interactions with high temporal resolution in living cells.[3] However, the potential for cellular toxicity from H₂O₂ should be considered.
-
BioID and TurboID are robust methods for identifying protein-protein interactions in living cells.[3] BioID provides a long labeling window to capture a broad range of interactions, while TurboID's rapid kinetics are well-suited for studying dynamic processes.[3][4]
By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate orthogonal labeling strategy to gain deeper insights into the intricate molecular networks that govern cellular function.
References
- 1. Deciphering molecular interactions by proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Confirming Photobiotinylation: A Comparative Guide to the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in photobiotinylation, the accurate quantification of biotin (B1667282) incorporation is crucial for the success and reproducibility of a wide range of applications, from affinity purification to targeted drug delivery. This guide provides an objective comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The Principle of Biotin Quantification Assays
The degree of biotinylation is a critical parameter that can significantly impact the outcome of downstream applications. Therefore, the ability to reliably quantify the amount of biotin incorporated onto a molecule is essential. This guide explores the widely used HABA assay and compares it with prominent alternatives, including fluorescence-based assays and a chemical-based method.
The HABA assay is a colorimetric method based on the principle of dye displacement.[1] The HABA dye binds to avidin (B1170675), forming a colored complex with a characteristic absorbance at 500 nm.[2][3] Biotin has a much higher affinity for avidin and will displace the HABA dye from this complex.[2] This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.[2]
Fluorescence-based assays operate on a similar displacement principle but utilize a fluorescently labeled avidin and a quencher molecule.[1] In the absence of biotin, the quencher dampens the fluorescence of the avidin. When a biotin-containing sample is introduced, biotin displaces the quencher, resulting in an increase in fluorescence that is proportional to the biotin concentration.[1]
The Quant*Tag™ Biotin Quantitation Kit employs a chemical-based approach that is not dependent on the avidin-biotin interaction.[1] This method uses proprietary reagents that directly react with the biotin molecule to produce a colored product that can be quantified spectrophotometrically at 535 nm.[1][4]
Comparative Analysis of Biotin Quantification Methods
The selection of an appropriate assay for quantifying biotin incorporation depends on various factors, including the required sensitivity, sample volume, and available instrumentation. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Parameter | HABA Assay | Fluorescence-Based Assays | Quant*Tag™ Assay |
| Principle | Colorimetric; displacement of HABA from avidin by biotin.[5] | Fluorometric; displacement of a quencher from fluorescently-labeled avidin by biotin.[6] | Colorimetric; chemical reaction with biotin.[1] |
| Detection | Absorbance at 500 nm.[2] | Fluorescence Emission.[1] | Absorbance at 535 nm.[2] |
| Sensitivity | Lower; typically in the micromolar range.[1] | High; can detect picomole amounts of biotin.[6] | High; dynamic range of 0.1 to 5 nmol/well.[7] |
| Assay Time | ~10-15 minutes.[1] | ~30 minutes.[1] | ~30 minutes.[2] |
| Advantages | Simple, inexpensive, and widely used.[8] | High sensitivity, suitable for small sample volumes.[4] | Not affected by steric hindrance, more accurate.[4] |
| Disadvantages | Lower sensitivity and reproducibility, can be affected by interfering substances, and may underestimate biotinylation due to steric hindrance.[4][7] | Requires a spectrofluorometer, potential for background signal.[1] | Proprietary reagents.[6] |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol provides a general method for quantifying biotin using the HABA assay in a 96-well plate format.
Materials:
-
HABA/Avidin pre-mixed solution
-
Biotin standards
-
Biotinylated sample (ensure free biotin is removed by dialysis or gel filtration)[3]
-
Phosphate-Buffered Saline (PBS)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare Standards: Prepare a series of biotin standards in PBS.
-
Prepare Samples: Dilute the biotinylated sample in PBS to ensure the concentration falls within the linear range of the assay.[9]
-
Assay:
-
Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.[9]
-
Calculation:
-
Generate a standard curve by plotting the absorbance at 500 nm versus the concentration of the biotin standards.
-
Determine the concentration of biotin in your sample by interpolating its absorbance reading from the standard curve.
-
Calculate the biotin-to-protein molar ratio using the concentrations of biotin and the protein.[2]
-
Visualizing the Workflow
Choosing the Right Assay
The choice of assay for confirming photobiotinylation is critical and should be guided by the specific requirements of the experiment. The HABA assay remains a viable, cost-effective option for routine applications where high sensitivity is not a primary concern.[2] However, for research demanding higher sensitivity, greater accuracy, and higher throughput, fluorescence-based assays and the QuantTag™ assay present significant advantages.[2][4] Fluorescence-based assays are particularly well-suited for high-throughput screening, while the QuantTag™ assay offers a robust alternative when steric hindrance is a potential issue, providing a more accurate determination of biotin incorporation.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. mesoscale.com [mesoscale.com]
- 8. benchchem.com [benchchem.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Researcher's Guide to Cleavable Photobiotin Analogs for Enhanced Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals leveraging affinity purification-mass spectrometry (AP-MS), the robust biotin-streptavidin interaction is a powerful tool for isolating specific proteins. However, the very strength of this bond poses a significant challenge for eluting captured proteins without employing harsh conditions that can compromise downstream mass spectrometry analysis. Cleavable biotin (B1667282) analogs address this issue by incorporating a labile linker between the biotin moiety and the reactive group, allowing for the gentle release of captured biomolecules. This guide provides an objective comparison of common cleavable photobiotin analogs, supported by experimental data, to inform the selection of the optimal tool for your proteomics workflow.
Comparison of Cleavable Biotin Analogs
The choice of a cleavable biotin reagent is critical and can significantly impact protein enrichment efficiency and the quality of mass spectrometry data. The three main classes of cleavable linkers are susceptible to acid, light (photocleavage), or reduction.
| Feature | Acid-Cleavable (e.g., DADPS) | Photocleavable (PC) | Reduction-Cleavable (Disulfide-based) |
| Cleavage Condition | Mild acid (e.g., 5-10% formic acid)[1][2] | UV light (e.g., 365 nm)[3] | Reducing agents (e.g., DTT, TCEP)[4] |
| Cleavage Efficiency | High (>95% with 5% formic acid)[1] | Generally high, can be optimized by adjusting exposure time[3] | Can be high, but may be affected by steric hindrance[4] |
| Peptide Identification Yield | Often superior in peptide-centric workflows[5][6][7][8][9] | Generally good, but can be lower than acid-cleavable linkers in some studies[5][6][7] | Can be lower than acid-cleavable linkers in some comparative studies[5][6][7] |
| Advantages | - Mild cleavage conditions compatible with most downstream analyses.[1][2]- High cleavage efficiency.[1]- Superior performance in many chemoproteomic workflows.[5][6][7][10] | - Spatially and temporally controlled cleavage.[11]- Non-invasive, reagent-free cleavage.[3]- Leaves a small, predictable mass modification.[4] | - Well-established chemistry.- Cleavage is typically fast. |
| Disadvantages | - Not suitable for acid-labile proteins or modifications.[11]- Potential for side reactions like formate (B1220265) adduction.[5][6][7] | - Potential for photodamage to sensitive biomolecules.[11]- May require specialized equipment (UV lamp).[11] | - Reducing agents can disrupt native disulfide bonds in proteins.[4]- Reagents may need to be removed before MS analysis.[4]- Potential for disulfide exchange with thiols. |
Experimental Workflows
The two primary strategies for enriching biotinylated molecules are at the protein level or the peptide level. The choice of workflow can significantly influence the outcome of the experiment, with peptide-level enrichment sometimes leading to higher identification numbers.
Protein-Level Enrichment Workflow
In this approach, biotinylated proteins are first captured on streptavidin beads, washed to remove non-specific binders, and then eluted by cleaving the biotin linker. The eluted proteins are subsequently digested into peptides for mass spectrometry analysis.
Peptide-Level Enrichment Workflow
Alternatively, the entire protein lysate can be digested into peptides first. The resulting peptide mixture is then subjected to enrichment of the biotinylated peptides, followed by cleavage and mass spectrometry analysis.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for cell surface biotinylation and subsequent enrichment. These should be optimized for specific cell types and experimental goals.
Protocol 1: Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of adherent cells.
Materials:
-
Adherent cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cleavable Biotin Reagent (e.g., Sulfo-NHS-SS-Biotin for disulfide cleavage, or a photocleavable analog)
-
Ice-cold Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Wash cells twice with ice-cold PBS to remove any amine-containing media.
-
Immediately before use, dissolve the cleavable biotin reagent in PBS to the desired concentration (e.g., 0.5 mg/mL).[11]
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.[11]
-
Remove the biotinylation solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.[11]
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysate by centrifugation to pellet cell debris. The supernatant containing the biotinylated proteins is now ready for affinity purification.
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-conjugated magnetic beads
-
Lysis Buffer
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (specific to the cleavable linker)
-
Magnetic stand
Procedure:
-
Equilibrate the streptavidin beads by washing them twice with lysis buffer.[11]
-
Add the cell lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with rotation.[11]
-
Place the tube on a magnetic stand and discard the supernatant.[11]
-
Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specifically bound proteins.[11]
-
To elute the captured proteins, resuspend the beads in the appropriate elution buffer:
-
Acid-Cleavable: 0.1% Trifluoroacetic acid (TFA) or 5% formic acid, incubate for 10-15 minutes at room temperature.[12]
-
Photocleavable: Resuspend in a suitable buffer and expose to 365 nm UV light for 20-30 minutes at 4°C.[3]
-
Reduction-Cleavable: Buffer containing a reducing agent like DTT or TCEP, incubate for 30-60 minutes at 37°C.[4]
-
-
Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins.
-
For acid-cleaved samples, immediately neutralize the eluate.
-
The sample is now ready for downstream processing for mass spectrometry (e.g., buffer exchange, reduction, alkylation, and tryptic digestion).
Protocol 3: Mass Spectrometry Analysis
Procedure:
-
Prepare the eluted protein or peptide sample for LC-MS/MS analysis. This may involve buffer exchange, reduction, alkylation, and tryptic digestion for protein-level enrichment workflows.
-
Analyze the peptide samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reverse-phase column with a suitable gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent like formic acid to separate the peptides.
-
Operate the mass spectrometer in a data-dependent acquisition mode to select peptide precursor ions for fragmentation.
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine to identify the proteins. Account for the mass remnant of the cleaved linker in the search parameters.
Conclusion
The selection of a cleavable this compound analog is a critical decision in the design of a proteomics experiment. Researchers must carefully consider the nature of their protein of interest, the experimental workflow, and the downstream analytical methods. While acid-cleavable reagents like those based on the DADPS linker have demonstrated superior performance in several studies, disulfide-based and photocleavable reagents remain valuable tools for specific applications.[11] By understanding the properties of these reagents and optimizing the experimental protocols, researchers can significantly enhance the depth and quality of their proteomic analyses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Item - Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - figshare - Figshare [figshare.com]
- 8. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Battle: Quantitative Analysis of Photobiotin Labeling versus Traditional Methods
For researchers, scientists, and drug development professionals seeking the optimal method for biotinylating proteins and other biomolecules, the choice of labeling chemistry is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive, data-driven comparison of photobiotin labeling with widely used amine-reactive methods, namely N-hydroxysuccinimide (NHS)-biotin and its water-soluble analog, Sulfo-NHS-biotin. We delve into a quantitative analysis of their performance across key parameters including labeling efficiency, specificity, cell viability, and signal-to-noise ratio to guide you in selecting the most appropriate technique for your research needs.
Executive Summary
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone of modern biological research, enabling highly sensitive detection and affinity purification. While traditional methods relying on NHS-ester chemistry are robust and widely adopted, photo-activated biotinylation using this compound presents a compelling alternative with distinct advantages, particularly in terms of reaction control and targeting. This guide will dissect the nuances of these methodologies, presenting available quantitative data to facilitate an informed decision.
Comparison of Biotinylation Methodologies
The selection of a biotinylation strategy hinges on the specific requirements of the experiment, including the nature of the target molecule, the desired level of control, and the experimental system (in vitro or in cellulo). Below is a summary of the key characteristics of this compound, NHS-biotin, and Sulfo-NHS-biotin.
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin |
| Reaction Chemistry | Photo-activated nitrene insertion into C-H and N-H bonds | Nucleophilic substitution targeting primary amines | Nucleophilic substitution targeting primary amines |
| Specificity | Less specific, labels in proximity upon photoactivation | Specific for primary amines (e.g., lysine (B10760008) residues, N-terminus) | Specific for primary amines on the cell surface (membrane impermeable) |
| Control | High temporal and spatial control via light exposure | Reaction proceeds upon mixing | Reaction proceeds upon mixing |
| Cell Permeability | Permeable | Permeable | Impermeable |
| Typical Applications | Proximity labeling, mapping interaction partners, labeling molecules with few primary amines | General protein and antibody labeling, intracellular labeling | Cell surface protein labeling |
Quantitative Performance Analysis
Labeling Efficiency
Labeling efficiency is a measure of the extent to which the target molecule is biotinylated.
| Method | Target Molecule | Reported Labeling Efficiency | Reference |
| This compound | Tubulin | High sensitivity, detection limits below 10 pg | [1] |
| NHS-Biotin | General Proteins | Can achieve >90% biotinylation of available primary amines under optimized conditions | [2] |
| Sulfo-NHS-Biotin | Cell Surface Proteins (CD8+ T cells) | >90% of cells labeled | [3][4] |
Note: Direct comparative studies on labeling efficiency under identical conditions are limited. The data presented is based on individual studies optimizing each method.
Specificity
Specificity refers to the ability of the reagent to label the intended target with minimal off-target labeling.
| Method | Key Specificity Features | Potential for Non-Specific Binding |
| This compound | Labels molecules in close proximity to the photo-activated probe. The short-lived reactive species limits diffusion-based labeling. | Can label non-target molecules that are transiently or non-specifically in the vicinity upon illumination. |
| NHS-Biotin | Specific to primary amines. | Can label any accessible primary amine, potentially altering protein function if the amine is in a critical region. Intracellular proteins are readily labeled. |
| Sulfo-NHS-Biotin | The sulfonate group renders it membrane-impermeable, restricting labeling to cell surface proteins. | Can still label any accessible primary amine on the cell surface. In cases of compromised membrane integrity, intracellular proteins may be labeled. Some studies have reported the labeling of intracellular proteins despite its intended impermeability.[5] |
Cell Viability
For in-cell labeling applications, maintaining cell health is paramount.
| Method | Reported Effect on Cell Viability |
| This compound | Generally considered to have low cytotoxicity as the reaction is triggered by light, which can be controlled. However, high-intensity UV light can be damaging to cells. |
| NHS-Biotin | Can be cytotoxic, particularly at higher concentrations or with prolonged incubation times, as it can react with essential intracellular proteins. |
| Sulfo-NHS-Biotin | Designed for use on living cells with protocols optimized to minimize toxicity. High cell viability (>90%) is achievable under recommended conditions.[3] |
Signal-to-Noise Ratio
A high signal-to-noise ratio is crucial for sensitive detection, particularly in applications like western blotting and mass spectrometry.
| Method | Factors Influencing Signal-to-Noise |
| This compound | The controlled nature of the reaction can lead to lower background and a higher signal-to-noise ratio. Sensitivity is reported to be very high, with a 64- to 1024-fold increase in sensitivity over Coomassie blue staining.[1] |
| NHS-Biotin | Non-specific binding to abundant intracellular proteins can increase background noise. |
| Sulfo-NHS-Biotin | By restricting labeling to the cell surface, it can reduce the complexity of the labeled proteome, potentially improving the signal-to-noise ratio for cell surface targets. |
Experimental Protocols
Detailed and optimized protocols are essential for successful biotinylation. Below are representative protocols for each method.
This compound Labeling of Proteins in Solution
This protocol is adapted from established methods for in vitro protein labeling.[6]
-
Protein Preparation: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/ml in 50 mM PBS, pH 7.0. Transfer the solution to an amber or foil-covered microcentrifuge tube to protect it from light.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Labeling Reaction: Add the this compound stock solution to the protein solution. The optimal molar ratio of this compound to protein should be determined empirically.
-
Photoactivation: Irradiate the sample with a UV lamp (e.g., 365 nm) on ice for a specified period (e.g., 15-30 minutes). The optimal irradiation time and distance from the lamp should be optimized.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as a primary amine-containing buffer (e.g., Tris-HCl).
-
Purification: Remove excess, unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.
NHS-Biotin Labeling of Proteins in Solution
This is a general protocol for labeling proteins with NHS-biotin.[7][8]
-
Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.
-
Reagent Preparation: Immediately before use, dissolve NHS-Biotin in an anhydrous organic solvent such as DMSO or DMF to a concentration of 20 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove unreacted NHS-Biotin by dialysis or gel filtration.
Sulfo-NHS-Biotin Labeling of Cell Surface Proteins
This protocol is a general guideline for labeling proteins on the surface of intact cells.[9][10][11][12]
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Labeling Reaction: Add the Sulfo-NHS-Biotin solution to the cell suspension.
-
Incubation: Incubate the reaction for 30 minutes at 4°C with gentle agitation.
-
Quench Reaction: Quench the reaction by washing the cells with a quenching solution (e.g., 50-100 mM glycine (B1666218) or Tris in PBS) to consume any unreacted Sulfo-NHS-Biotin.
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess quenching buffer. The cells are now ready for lysis and downstream analysis.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each biotinylation method.
Caption: A simplified workflow for this compound labeling of proteins in vitro.
Caption: A general workflow for the chemical labeling of proteins using NHS-Biotin.
Caption: A typical workflow for the specific labeling of cell surface proteins.
Conclusion
The choice between this compound, NHS-biotin, and Sulfo-NHS-biotin is dictated by the specific experimental goals. For general-purpose protein biotinylation where primary amines are abundant and accessible, NHS-biotin remains a cost-effective and efficient choice. For the specific targeting of cell surface proteins, the membrane-impermeable Sulfo-NHS-biotin is the superior option, offering reduced sample complexity and potentially higher signal-to-noise for surface-exposed targets.
This compound emerges as a powerful tool for applications requiring precise temporal and spatial control over the labeling reaction. Its ability to label molecules in proximity makes it particularly valuable for studying protein-protein interactions and for labeling targets that may lack readily accessible primary amines. While direct quantitative comparisons are not always available, the high sensitivity reported for this compound makes it an attractive option for detecting low-abundance targets.
Ultimately, researchers must carefully consider the advantages and limitations of each method in the context of their specific biological question and experimental system. Optimization of labeling conditions, including reagent concentration, incubation time, and temperature, is crucial for achieving robust and reproducible results with any of these powerful techniques.
References
- 1. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. proteochem.com [proteochem.com]
- 8. apexbt.com [apexbt.com]
- 9. Surface protein biotinylation [protocols.io]
- 10. apexbt.com [apexbt.com]
- 11. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Photoreactive Crosslinkers: Photobiotin vs. Diazirine-Based Reagents
In the fields of chemical biology and drug development, photo-crosslinkers are indispensable for capturing and identifying molecular interactions within their native biological context. Among the photoactivatable moieties available, those based on aryl azides, such as photobiotin, and the more recent diazirine-based crosslinkers are prominent choices. This guide provides an objective comparison of their mechanisms, performance, and experimental considerations to assist researchers in selecting the optimal tool for their studies.
Mechanism of Action: A Tale of Two Reactive Intermediates
The primary distinction between this compound and diazirine-based crosslinkers lies in the reactive species generated upon UV light activation.
This compound (Aryl Azide-Based) this compound is a derivative of biotin (B1667282) that incorporates a photoactivatable aryl azide (B81097) group[1]. When exposed to UV light, typically in the 260-475 nm range, the aryl azide releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate[1][2]. This nitrene can then non-specifically insert into various chemical bonds, including C-H and N-H, or react with nucleophiles, forming a stable covalent bond with nearby molecules[2][3].
Diazirine-Based Crosslinkers Diazirines are a newer class of photo-crosslinkers that are generally more stable than aryl azides[2]. They are activated by long-wave UV light (330-370 nm), which is less damaging to biological samples[2][4]. Upon photoactivation, diazirines extrude N₂ to generate a highly reactive carbene intermediate[2][5]. Recent studies have revealed a two-step mechanism where the diazirine first isomerizes to a linear diazo intermediate, which can then be further irradiated to produce the carbene[6][7][8]. This carbene rapidly and non-selectively inserts into C-H, N-H, and O-H bonds to form covalent linkages[5][9].
Performance Comparison
The different chemical properties of this compound and diazirine-based reagents lead to significant variations in their experimental performance.
| Feature | This compound (Aryl Azide) | Diazirine-Based Crosslinkers |
| Activation Wavelength | Broad range, 260-475 nm[1] | Narrow range, 330-370 nm[2] |
| Reactive Intermediate | Nitrene[2] | Carbene (via a diazo intermediate)[5][6] |
| Size / Steric Hindrance | Larger, bulkier aromatic group[4][5] | Very small, nearly isosteric to a methyl group[5] |
| Reactivity / Specificity | Highly reactive, non-specific insertion[1] | Highly reactive, non-specific insertion. Diazo intermediate may show preference for polar residues[6][7]. |
| Crosslinking Efficiency | Generally effective; can be high[3] | Can be low due to quenching by water, but trifluoromethyl diazirines show higher yields[10][11]. |
| Chemical Stability | Less stable than diazirines[2] | High stability in acidic/basic conditions and ambient light[5]. |
| Potential for Damage | Shorter wavelengths (~260 nm) can damage proteins and nucleic acids[4][5]. | Activated at wavelengths less damaging to biological samples[2][6]. |
Quantitative Performance Data
Direct quantitative comparisons of crosslinking efficiency are often application-dependent. However, data from a study comparing a diazirine methacrylamide (B166291) (DZMA) to a benzophenone (B1666685) methacrylamide (BPMA) for in-gel protein capture provides insight into diazirine performance. While not a direct comparison to this compound's aryl azide, it highlights key characteristics.
| Parameter | 3 mM BPMA Hydrogel | 12 mM DZMA Hydrogel |
| Relative In-gel Protein Capture | ~100% (Normalized) | On par with 3 mM BPMA |
| Immunoassay Background Signal | High | 50% reduction compared to BPMA |
| Autofluorescence Signal | Present | Negligible |
| Data adapted from a study on in-gel immunoassays, demonstrating that while a higher concentration of diazirine was needed to match capture efficiency, it resulted in significantly lower background signals[12]. |
Experimental Protocols & Workflow
Successful photo-crosslinking experiments rely on carefully optimized protocols. Below are generalized methodologies for using this compound and diazirine-based probes for labeling proteins in solution.
Protocol 1: Protein Labeling with this compound
This protocol describes a general procedure for in vitro labeling of a purified protein with this compound acetate (B1210297).
Materials:
-
Purified protein (2 mg/mL in amine-free buffer, e.g., PBS, pH 7.0)[13]
-
This compound acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UV lamp (e.g., handheld UV lamp with emission at 365 nm or a sunlamp)
-
Ice bath
-
Microcentrifuge tubes (amber or foil-wrapped)[13]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[14]
Procedure:
-
Prepare this compound Stock: Dissolve this compound acetate in DMSO to a concentration of 1 mg/mL.
-
Reaction Setup: In a foil-wrapped microcentrifuge tube on ice, add your protein solution. Add the this compound stock solution to the protein solution. A typical starting point is a 20-fold molar excess of this compound to protein.
-
Incubation (Dark): Gently mix and incubate the reaction on ice for 5 minutes in the dark to allow for reagent diffusion.
-
UV Irradiation: Place the open tube on ice, approximately 5-10 cm from the UV light source. Irradiate for 10-15 minutes. Irradiation time may require optimization.
-
Purification: Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Verification: Confirm biotinylation via a dot blot or Western blot using streptavidin-HRP. A 64 to 1024-fold increase in sensitivity over Coomassie blue staining can be achieved[3].
Protocol 2: Crosslinking with a Diazirine Probe
This protocol outlines a general workflow for using a heterobifunctional NHS-diazirine crosslinker to identify protein-protein interactions.
Materials:
-
Purified "bait" protein with primary amines (e.g., lysine (B10760008) residues)
-
Cell lysate or solution containing potential "prey" proteins
-
NHS-Diazirine crosslinker (e.g., SDA)[2]
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
UV Lamp (350-365 nm, e.g., 1000W Hg(Xe) lamp)[5]
-
Streptavidin-agarose beads for enrichment
-
SDS-PAGE and mass spectrometry reagents
Procedure:
-
Labeling the Bait Protein (Dark): Dissolve the purified bait protein in an amine-free buffer. Add the NHS-diazirine crosslinker (typically a 10- to 50-fold molar excess). Incubate for 1-2 hours at room temperature in the dark[2][9].
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to consume unreacted NHS esters. Incubate for 15 minutes.
-
Remove Excess Crosslinker: Purify the diazirine-labeled bait protein using dialysis or a desalting column.
-
Interaction Step: Add the labeled bait protein to the cell lysate or prey protein solution. Incubate under conditions that favor the protein-protein interaction (e.g., 1 hour at 4°C).
-
UV Crosslinking: Transfer the sample to a non-UV-absorbing plate or dish. Irradiate with a 350-365 nm UV lamp for 1-15 minutes on ice[5][15]. Keep a non-irradiated sample as a negative control.
-
Affinity Purification & Analysis: Lyse cells (if applicable) and perform affinity purification of the crosslinked complexes using streptavidin beads. Elute the captured proteins and analyze them by SDS-PAGE and mass spectrometry to identify interaction partners.
Summary and Recommendations
The choice between this compound and a diazirine-based crosslinker depends heavily on the specific experimental goals.
Choose this compound (Aryl Azide) when:
-
A simplified, one-step biotinylation and crosslinking reaction is desired.
-
The potential for damage from shorter UV wavelengths is not a primary concern.
-
The larger size of the aryl azide group is unlikely to interfere with the biological interaction under study.
Choose a Diazirine-Based Crosslinker when:
-
Minimizing damage to sensitive proteins or nucleic acids is critical, due to the use of longer, less harsh UV wavelengths[2].
-
The small size of the crosslinker is necessary to avoid steric hindrance and preserve native interactions[5].
-
High chemical stability is required during multi-step experimental workflows[5].
-
Metabolic labeling is the goal, where photoreactive amino acid analogs containing diazirine groups are incorporated directly into proteins during synthesis[2].
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of photoactivatable crosslinkers for in-gel immunoassays - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Validating Photobiotin-Labeled Probe Specificity
For researchers in life sciences and drug development, the specificity of a photobiotin-labeled probe is paramount for generating reliable and reproducible data. The high affinity of the biotin-streptavidin interaction provides excellent sensitivity, but also necessitates rigorous controls to ensure that the observed signal is not due to non-specific binding or endogenous biotin (B1667282). This guide provides a comprehensive comparison of essential controls and alternative methods for validating the specificity of your this compound-labeled probes, complete with experimental protocols and data interpretation.
A multi-pronged approach using different types of controls is the most effective strategy to validate the specificity of your biotin-probe.[1] This includes positive controls to confirm the system is working, negative controls to assess background signals, and competitive controls to demonstrate target-specific binding.[1]
Comparison of Validation Controls
A suite of positive, negative, and competitive controls is crucial for validating that your biotin-probe is binding specifically to its intended target.[1]
| Control Type | Purpose | Description | Expected Outcome |
| Positive Control | To confirm that the probe and detection system are working correctly. | A sample known to contain the target molecule of the biotin-probe. This could be a cell line overexpressing the target or a purified protein.[1] | A strong, clear signal, indicating that the probe can bind to its target and the detection reagents are functional.[1] |
| Negative Control (No Probe) | To assess background signal from the detection reagents alone. | The experimental sample is processed without the addition of the biotin-probe, but with all subsequent detection steps.[1] | No or minimal signal, demonstrating that the streptavidin conjugate does not bind non-specifically to the sample.[1] |
| Negative Control (Target-Negative Sample) | To confirm that the probe does not bind to samples lacking the target. | A cell line or tissue known not to express the target molecule.[1] | No or minimal signal, confirming that the probe is specific for the target.[1] |
| Competitive Binding Control | To demonstrate the specificity of the biotin-probe for its target by competition. | The experimental sample is pre-incubated with an excess of unlabeled probe before the addition of the biotin-probe.[1] | A significantly reduced signal compared to the sample without the unlabeled competitor, showing that the biotin-probe's binding is specific and can be outcompeted.[1] |
| Endogenous Biotin Control | To check for background signal from endogenous biotin in the sample. | The experimental sample is incubated with the streptavidin conjugate alone, without the biotin-probe.[2] | No or minimal signal. If a signal is present, it indicates the need for an endogenous biotin blocking step.[2] |
Performance Comparison of Alternative Labeling Methods
While this compound is a versatile tool, several alternatives exist, each with its own advantages and disadvantages. The choice of a nucleic acid detection method hinges on factors such as required sensitivity, the nature of the sample, and available equipment.
| Method | Label | Detection Principle | Reported Sensitivity | Advantages | Disadvantages |
| This compound | Biotin | Streptavidin-enzyme conjugate with chromogenic, chemiluminescent, or fluorescent substrates.[3] | High, with detection limits below 10 pg for proteins.[4] | Versatile, high affinity, and allows for signal amplification.[5] | Potential for high background due to endogenous biotin.[5] |
| Digoxigenin (DIG) Labeling | Digoxigenin | Enzymatic (e.g., AP, HRP) with chromogenic, chemiluminescent, or fluorescent substrates. | 2- to 10-fold higher than biotin in dot blots; can detect as low as 0.03 pg/µl of RNA. | Low background due to the absence of endogenous DIG in most biological systems; high sensitivity. | Requires antibody-based detection, adding extra steps. |
| Fluorescent Probes (e.g., FISH) | Fluorophores (e.g., FAM, Cy5) | Direct fluorescence detection. | Single-molecule detection is possible. | Direct detection simplifies the workflow and enables multiplexing with different colored fluorophores. | Photobleaching can be an issue; lower signal intensity compared to amplified methods. |
| Molecular Beacons | Fluorophore and Quencher | Fluorescence Resonance Energy Transfer (FRET). | High specificity, capable of single-nucleotide polymorphism (SNP) detection. | High specificity due to its hairpin structure; suitable for real-time detection in homogenous assays. | Probe design can be complex and expensive. |
Experimental Protocols
Western Blotting for Specificity Validation
This protocol is to verify the specificity of a biotin-probe for a target protein in a complex lysate.[1]
-
Protein Extraction and Quantification: Prepare protein lysates from both target-positive and target-negative cells. Quantify the protein concentration of each lysate.[1]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[1]
-
Probe Incubation:
-
Experimental: Incubate with the biotin-probe at its optimal concentration.[1]
-
Positive Control: Use a lysate known to express the target protein.[1]
-
Negative Control (No Probe): Incubate a lane with blocking buffer only.[1]
-
Negative Control (Target-Negative): Use a lysate from cells that do not express the target protein.[1]
-
Competitive Control: Pre-incubate the biotin-probe with a 100-fold molar excess of the unlabeled probe for 1 hour before adding it to the membrane.[1]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step.[1]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
Fluorescence In Situ Hybridization (FISH) for Probe Validation
This protocol outlines the validation of a newly labeled this compound probe for FISH.[5]
-
Probe Labeling: Incorporate Biotin-11-dUTP into the DNA probe using methods like PCR.[5]
-
Metaphase Slide Preparation: Prepare metaphase chromosome spreads from a normal control sample.[5]
-
Denaturation: Denature the chromosomes and the biotinylated probe.[5]
-
Hybridization: Hybridize the probe to the metaphase spread overnight.[5]
-
Stringent Washes: Perform stringent washes to remove any non-specifically bound probe.[5]
-
Detection: Detect the biotinylated probe using a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-FITC).[5]
-
Counterstaining: Counterstain the chromosomes with DAPI.[5]
-
Visualization: Visualize the signals under a fluorescence microscope. The probe signal should be located on the expected chromosome and band.[5]
Visualizations
Caption: Workflow for validating this compound-probe specificity.
Caption: Logical framework for confirming probe specificity.
References
- 1. benchchem.com [benchchem.com]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. This compound-Labeled DNA and RNA Hybridization Probes | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Photobiotin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory reagents is a critical aspect of laboratory management. This guide provides detailed procedures for the proper disposal of photobiotin, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Logistical Information
According to the Safety Data Sheet (SDS) for this compound acetate (B1210297) salt, the substance is not classified as a hazardous mixture.[1] However, it is composed of a biotin (B1667282) group, a linker, and a photoactivatable aryl azide (B81097) group.[2][3] While the overall compound is deemed non-hazardous, the presence of an azide functional group warrants careful handling to mitigate any potential risks. Therefore, it is imperative to adhere to standard laboratory safety protocols and consult your institution's specific waste disposal guidelines.
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the appropriate personal protective equipment is used to minimize exposure risks.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Operational and Disposal Plan
The proper disposal route for this compound depends on whether it is in its pure form, in a solution, or contaminated with other hazardous materials.
Step 1: Hazard Assessment
The initial and most critical step is to determine if the this compound waste is contaminated with any hazardous substances.
Step 2: Uncontaminated this compound Waste
If the this compound has not been in contact with any hazardous materials, it can be disposed of as non-hazardous waste.
-
Solid Waste:
-
Collection: Collect solid this compound waste in a designated, sealed container.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound".
-
Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines specify otherwise.
-
-
Aqueous Solutions:
-
For small quantities of dilute aqueous solutions, drain disposal with a copious amount of water may be permissible.
-
Crucially, always verify with your institution's Environmental Health and Safety (EHS) guidelines before disposing of any chemical down the drain.
-
Step 3: Contaminated this compound Waste
If the this compound waste is mixed with hazardous solvents or other hazardous chemicals, it must be treated as hazardous waste.
-
Segregation: Collect all solutions and solid waste containing this compound and other hazardous materials in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste" and list all chemical components and their approximate concentrations.
-
Storage: Store the sealed container in a designated secondary containment area within a ventilated space.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment:
-
For solid spills, carefully sweep or scoop the material into a container for disposal. Avoid creating dust.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal of Cleanup Materials: Collect all cleanup materials in a sealed, labeled container and dispose of it as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Photobiotin
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of chemical reagents like Photobiotin is of utmost importance. This guide provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for every biotin (B1667282) derivative may vary, this document synthesizes general laboratory safety protocols for handling biotin compounds to ensure safe practices.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[2] | Protects eyes from airborne particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves, such as nitrile rubber.[3][4] Gloves should be inspected before use and removed immediately if contaminated.[1][2] | Prevents direct skin contact with the compound.[3] |
| Body Protection | A fully buttoned laboratory coat is mandatory.[3] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required with adequate ventilation.[1] A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate.[3][4] | Prevents the inhalation of fine powder particles.[3] |
| Foot Protection | Closed-toe shoes that cover the entire foot must be worn in the laboratory at all times.[3] | Protects feet from spills and falling objects.[3] |
Operational Plan: Handling and Experimental Protocols
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risks.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][5]
Handling Procedures:
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[4]
-
Weighing : When weighing the solid compound, use appropriate tools like a spatula and weigh boats to avoid generating dust.
-
Solution Preparation : If preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
General Hygiene : Keep containers tightly closed when not in use. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][4] Avoid eating, drinking, or smoking in the laboratory.
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Minor Spills :
-
Ensure adequate ventilation and wear appropriate PPE.[1]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
-
For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Clean the spill area thoroughly with soap and water.[6]
-
Collect all cleanup materials in a sealed, labeled container and dispose of them as hazardous waste.[6]
-
-
Major Spills :
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Segregation : Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.[7]
-
Containerization : Use a chemically compatible, leak-proof container for both solid and dissolved this compound waste.[7]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and list all components if it is in a solution.[8][9]
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general traffic.[7]
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste, following all institutional procedures.[7]
Note: Never dispose of this compound down the drain or in the regular solid waste.[7] Always consult your institution's specific guidelines for chemical waste management.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
